1-Ethynylpyrene
説明
Structure
2D Structure
特性
IUPAC Name |
1-ethynylpyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10/c1-2-12-6-7-15-9-8-13-4-3-5-14-10-11-16(12)18(15)17(13)14/h1,3-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBUBSLYGRMOSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188527 | |
| Record name | 1-Ethynylpyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34993-56-1 | |
| Record name | 1-Ethynylpyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034993561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethynylpyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 34993-56-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 1-Ethynylpyrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of 1-ethynylpyrene, a valuable building block in materials science and drug development. Its rigid, planar structure and unique photophysical properties make it a sought-after component for the creation of novel organic electronics, fluorescent probes, and targeted therapeutic agents. This document outlines a common synthetic route, details experimental protocols, and tabulates key characterization data.
Synthesis of this compound
The most prevalent and efficient method for the synthesis of this compound is the Sonogashira coupling reaction.[1][2] This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] In the case of this compound synthesis, the common starting materials are 1-bromopyrene and an acetylene source, often a protected form like ethynyltrimethylsilane (TMSA) to prevent self-coupling. The synthesis is typically a two-step process: the Sonogashira coupling to form 1-((trimethylsilyl)ethynyl)pyrene, followed by the deprotection of the trimethylsilyl group to yield the final product.
Signaling Pathway for Sonogashira Coupling
Caption: The catalytic cycle of the Sonogashira coupling reaction for the synthesis of 1-((trimethylsilyl)ethynyl)pyrene.
Experimental Protocols
The following protocols are based on established synthetic procedures.
Synthesis of 1-((trimethylsilyl)ethynyl)pyrene (Protected Intermediate)
A detailed procedure for a similar transformation suggests the following: To a solution of 1-bromopyrene, a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), and a copper(I) co-catalyst like copper(I) iodide (CuI) in a suitable solvent system (e.g., toluene and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)), ethynyltrimethylsilane is added. The reaction mixture is stirred at room temperature for a specified period, typically monitored by thin-layer chromatography (TLC) for completion. Upon completion, the reaction is worked up by washing with water and extracting with an organic solvent. The crude product is then purified by column chromatography on silica gel.
Synthesis of this compound (Deprotection)
The trimethylsilyl protecting group is removed from 1-((trimethylsilyl)ethynyl)pyrene to yield the final product. A typical procedure involves dissolving the protected intermediate in a mixture of dichloromethane and methanol. A base, such as potassium carbonate (K₂CO₃), is added, and the mixture is stirred at room temperature. The progress of the reaction is monitored by TLC. After the reaction is complete, the organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The resulting crude this compound is then purified by column chromatography.
Experimental Workflow
Caption: A general experimental workflow for the synthesis and characterization of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) and Fluorescence Spectroscopy.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₈H₁₀ |
| Molecular Weight | 226.27 g/mol [3] |
| Monoisotopic Mass | 226.07825 g/mol [4] |
| Appearance | Light yellow solid[5] |
| Solubility | Good in chloroform, dichloromethane, and toluene; Low in water[5] |
| CAS Number | 34993-56-1[3] |
Spectroscopic Data
¹H and ¹³C NMR Spectroscopy
While specific, experimentally verified NMR data for this compound was not found in the searched literature, the purity of the compound is often confirmed by ¹H and ¹³C NMR. For reference, the NMR spectrum of the parent compound, pyrene, and related derivatives show characteristic signals in the aromatic region (typically 7.8-9.0 ppm in ¹H NMR). The ethynyl proton of this compound is expected to appear as a singlet in the ¹H NMR spectrum, likely in the range of 3.0-3.5 ppm. The alkynyl carbons would show characteristic signals in the ¹³C NMR spectrum around 80-90 ppm.
Mass Spectrometry
The molecular weight of this compound is 226.27 g/mol .[3] In mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z corresponding to this mass. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition. For instance, the calculated exact mass is 226.07825 Da.[4]
UV-Visible and Fluorescence Spectroscopy
This compound exhibits characteristic absorption and emission spectra due to its extended π-conjugated system.
| Spectroscopic Data | Wavelength (nm) |
| UV-Vis Absorption Maxima (λ_abs_) | 343, 326, 313, 276, 265, 242, 234[5] |
| Fluorescence Emission Maxima (λ_em_) | 377, 397[5] |
The photophysical properties of this compound are sensitive to its environment, making it a useful fluorescent probe.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The Sonogashira coupling of 1-bromopyrene with a protected alkyne followed by deprotection is a reliable synthetic route. The identity and purity of the final product are confirmed through a combination of spectroscopic techniques. The unique structural and photophysical properties of this compound will continue to make it a valuable tool for researchers in chemistry, materials science, and drug development.
References
photophysical properties of 1-ethynylpyrene
An In-depth Technical Guide to the Photophysical Properties of 1-Ethynylpyrene
Abstract
This compound is a versatile fluorescent probe derived from pyrene, a well-studied polycyclic aromatic hydrocarbon (PAH). Its unique photophysical properties, including a high fluorescence quantum yield, long fluorescence lifetime, and sensitivity to the local environment, make it an invaluable tool in chemical biology, materials science, and drug development. The terminal ethynyl group provides a convenient handle for covalent attachment to a wide array of molecules via "click chemistry" or Sonogashira coupling reactions. This guide provides a comprehensive overview of the core photophysical characteristics of this compound, detailed experimental protocols for their measurement, and a summary of its key applications for researchers and scientific professionals.
Introduction
Pyrene and its derivatives are renowned for their distinctive fluorescence characteristics. A key feature is the ability to form "excimers" (excited-state dimers) at high concentrations or when two pyrene moieties are in close proximity.[1][2] This results in a significant red-shift in the emission spectrum, a phenomenon that has been widely exploited to probe molecular distances and conformational changes in biomolecules.[2][3]
This compound retains the fundamental photophysical properties of the parent pyrene chromophore while incorporating a reactive terminal alkyne. This functional group allows for its straightforward integration into larger molecular systems, such as polymers, dendrimers, and oligonucleotides, serving as a sensitive fluorescent reporter.[1][4][5] Its primary applications include its use as a fluorescent label for tracking biomolecules, studying DNA dynamics, and developing novel materials for organic light-emitting diodes (OLEDs).[4][6]
Synthesis of this compound
The synthesis of this compound is typically achieved through a Sonogashira cross-coupling reaction. A common route involves the palladium-catalyzed reaction of 1-bromopyrene with a protected acetylene source, such as trimethylsilylacetylene, followed by a deprotection step to yield the terminal alkyne.
-
Step 1: Coupling: 1-Bromopyrene is reacted with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent like triethylamine.
-
Step 2: Deprotection: The resulting trimethylsilyl-protected ethynylpyrene is treated with a base, such as potassium hydroxide (KOH) or a fluoride source like tetrabutylammonium fluoride (TBAF), to remove the silyl group and afford this compound.[7][8]
Core Photophysical Properties
Absorption and Emission Spectra
Like its parent compound, the absorption spectrum of this compound is characterized by several sharp, well-defined vibronic bands. The most prominent absorption maxima are typically observed in the ultraviolet region, with key peaks around 343 nm, 326 nm, and 276 nm.[2]
The fluorescence emission spectrum also displays distinct vibronic fine structure, with characteristic monomer emission peaks typically appearing at approximately 377 nm and 397 nm.[2] The shape and position of these bands are sensitive to the solvent environment.
Solvatochromism
Solvatochromism refers to the change in the spectral properties of a chromophore in response to the polarity of its solvent environment. This compound exhibits noticeable solvatochromism, where changes in solvent polarity can influence the position and intensity of its absorption and emission bands.[9][10] This property is particularly useful when pyrene is used as a probe in environments with varying polarity, such as protein binding pockets or cell membranes. The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) in the fluorescence emission spectrum is often used as a reliable "polarity index".[11]
Excimer Formation
A hallmark of pyrene-based fluorophores is the formation of excimers. When two this compound molecules are positioned in a cofacial arrangement at a distance of approximately 3-4 Å, they can form an excited-state dimer upon photoexcitation. This excimer state deactivates by emitting a broad, structureless, and significantly red-shifted fluorescence band, typically centered around 460-500 nm.[3][5] The ratio of excimer to monomer emission intensity is highly dependent on the concentration and the structural constraints of the system, making it an effective "spectroscopic ruler" for measuring intramolecular and intermolecular distances.[3]
Fluorescence Quantum Yield and Lifetime
Pyrene derivatives are known for their high fluorescence quantum yields (Φ_F) and long fluorescence lifetimes (τ_F) in deoxygenated solutions. The quantum yield of pyrene in acetonitrile is reported to be 0.65, and its lifetime can be as long as 440 ns in cyclohexane.[12] These properties are crucial for applications requiring high sensitivity. The ethynyl substitution does not significantly alter these favorable characteristics. However, both quantum yield and lifetime are susceptible to quenching by molecular oxygen and other quenching agents.
Data Presentation: Photophysical Parameters
The following table summarizes the key quantitative photophysical data for this compound. Values can vary depending on the specific solvent and experimental conditions.
| Property | Value | Solvent/Conditions | Reference |
| Absorption Maxima (λ_abs) | 343, 326, 313, 276, 265, 242 nm | Not specified | [2] |
| Emission Maxima (λ_em) | 377, 397 nm (Monomer) | Not specified | [2] |
| Molar Extinction Coefficient (ε) | ~40,000 M⁻¹cm⁻¹ at 345 nm | Methanol | [3] |
| Fluorescence Quantum Yield (Φ_F) | ~0.65 (for parent pyrene) | Acetonitrile | [12] |
| Fluorescence Lifetime (τ_F) | ~290 - 440 ns (for parent pyrene) | Ethanol - Cyclohexane | [12] |
| Molecular Formula | C₁₈H₁₀ | - | [2] |
| Molecular Weight | 226.27 g/mol | - | [13] |
Experimental Protocols
Accurate characterization of photophysical properties requires standardized experimental procedures.
UV-Vis Absorption Spectroscopy
-
Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficient (ε).
-
Methodology:
-
Prepare a stock solution of this compound of known concentration in a spectroscopic-grade solvent (e.g., chloroform, dichloromethane, or toluene).[2][6]
-
Perform serial dilutions to prepare a series of solutions with concentrations that result in an absorbance between 0.1 and 1.0.
-
Record the absorption spectrum of each solution using a dual-beam UV-Vis spectrophotometer in a 1 cm path length quartz cuvette, using the pure solvent as a reference.[14]
-
Identify the wavelengths of maximum absorbance.
-
Calculate the molar extinction coefficient (ε) at a specific λ_max using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length.
-
Steady-State Fluorescence Spectroscopy
-
Objective: To determine the excitation and emission maxima (λ_ex, λ_em).
-
Methodology:
-
Prepare a dilute solution of this compound in the desired solvent (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects).
-
Use a spectrofluorometer equipped with excitation and emission monochromators.[5]
-
To obtain the emission spectrum, set the excitation wavelength to a known absorption maximum (e.g., 345 nm) and scan the emission monochromator over the expected fluorescence range (e.g., 350-600 nm).[5]
-
To obtain the excitation spectrum, set the emission monochromator to a known emission maximum (e.g., 377 nm) and scan the excitation monochromator. The resulting spectrum should resemble the absorption spectrum.
-
Fluorescence Quantum Yield (Φ_F) Determination
-
Objective: To measure the efficiency of the fluorescence process.
-
Methodology (Relative Method):
-
Select a well-characterized fluorescence standard with a known quantum yield and absorption/emission profiles that overlap with this compound (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Prepare solutions of both the sample and the standard with absorbance values below 0.1 at the chosen excitation wavelength.
-
Record the absorbance of each solution at the excitation wavelength.
-
Record the integrated fluorescence emission spectrum for both the sample and the standard using the same excitation wavelength and instrument settings.[15]
-
Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and reference, respectively.[16]
-
Time-Resolved Fluorescence Spectroscopy
-
Objective: To measure the fluorescence lifetime (τ_F).
-
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
Excite a dilute sample solution with a pulsed light source (e.g., a laser diode or LED) with a high repetition rate.
-
Detect the emitted single photons using a high-speed detector.
-
Measure the time delay between the excitation pulse and the arrival of the emitted photon.
-
Construct a histogram of photon arrival times over many cycles.
-
The decay of this histogram represents the fluorescence decay curve, which can be fitted to an exponential function to extract the fluorescence lifetime(s).
-
Mandatory Visualization
The following diagram illustrates the general workflow for the comprehensive photophysical characterization of this compound.
Caption: Workflow for characterizing the .
Conclusion
This compound stands out as a powerful fluorescent probe due to its excellent photophysical characteristics, including sharp, structured emission spectra, high quantum efficiency, long fluorescence lifetime, and environmental sensitivity. The presence of a terminal alkyne group facilitates its use as a versatile building block for constructing complex molecular systems. A thorough understanding and precise measurement of its photophysical properties, following rigorous experimental protocols, are essential for its effective application in advanced research, diagnostics, and materials development.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. 1-Ethynyl pyrene (A270014) | Antibodies.com [antibodies.com]
- 3. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Page loading... [guidechem.com]
- 7. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. Pyrene-based D–π–A dyes that exhibit solvatochromism and high fluorescence brightness in apolar solvents and water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Experimental and theoretical investigation of fluorescence solvatochromism of dialkoxyphenyl-pyrene molecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. This compound | C18H10 | CID 154905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. digitalrepository.unm.edu [digitalrepository.unm.edu]
- 15. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Absorption and Emission Spectra of 1-Ethynylpyrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical properties of 1-ethynylpyrene, a versatile fluorophore with significant potential in various scientific and biomedical applications. This document outlines its key spectral characteristics, details the experimental protocols for their measurement, and presents a visual representation of the underlying photophysical processes.
Core Photophysical Data
| Property | Value (nm) | Solvent/Conditions |
| Absorption Maxima (λ_abs) | 343, 326, 313, 276, 265, 242, 234[1] | Not Specified |
| Emission Maxima (λ_em) | 377, 397[1] | Not Specified |
Note: Molar absorptivity (ε) and fluorescence quantum yield (Φ) are critical parameters for the comprehensive characterization of a fluorophore. However, specific, experimentally determined values for this compound are not consistently reported in the available literature. For reference, pyrene, the parent compound, has a molar extinction coefficient of approximately 54,000 cm⁻¹/M at 335.2 nm. The quantum yield of pyrene derivatives can be significantly influenced by their substitution and the solvent used. For instance, alkyl-substituted pyrenes have been shown to exhibit enhanced fluorescence quantum yields[2].
Experimental Protocols
The following sections describe standardized experimental methodologies for the determination of the absorption and emission spectra, molar absorptivity, and fluorescence quantum yield of this compound.
Measurement of Absorption and Emission Spectra
A standard protocol for acquiring absorption and emission spectra involves the following steps:
-
Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or dichloromethane). The concentration should be adjusted to ensure that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Instrumentation:
-
Absorption: Use a dual-beam UV-Vis spectrophotometer.
-
Emission: Use a spectrofluorometer equipped with an excitation and an emission monochromator.
-
-
Absorption Spectrum Acquisition:
-
Record a baseline spectrum of the solvent using a matched cuvette.
-
Measure the absorbance of the this compound solution over a relevant wavelength range (e.g., 200-400 nm).
-
-
Emission Spectrum Acquisition:
-
Set the excitation wavelength to one of the absorption maxima (e.g., 343 nm).
-
Scan the emission monochromator over a wavelength range that encompasses the expected fluorescence (e.g., 350-600 nm).
-
Record the fluorescence emission spectrum. It is crucial to correct for instrument-specific factors and the wavelength-dependent sensitivity of the detector.
-
Determination of Molar Absorptivity (ε)
The molar absorptivity can be determined using the Beer-Lambert law, A = εcl, where A is the absorbance, ε is the molar absorptivity, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Preparation of Standard Solutions: Prepare a series of this compound solutions of known concentrations in a chosen solvent.
-
Absorbance Measurements: Measure the absorbance of each solution at the wavelength of maximum absorption (λ_max).
-
Data Analysis: Plot a graph of absorbance versus concentration. The slope of the resulting linear fit will be equal to the molar absorptivity (assuming a path length of 1 cm).
Determination of Fluorescence Quantum Yield (Φ)
The relative method, using a well-characterized fluorescence standard, is a common approach for determining the fluorescence quantum yield.
-
Selection of a Standard: Choose a fluorescence standard with a known quantum yield and with absorption and emission properties that are in a similar spectral region to this compound (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Absorbance Matching: Prepare solutions of the standard and this compound with identical absorbance values at the same excitation wavelength. The absorbance should be kept low (< 0.1) to minimize re-absorption effects.
-
Fluorescence Measurement: Record the corrected fluorescence emission spectra of both the standard and the sample under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (η_sample² / η_std²)
where Φ_std is the quantum yield of the standard, I is the integrated fluorescence intensity, and η is the refractive index of the solvent.
Photophysical Processes of this compound
The fundamental photophysical processes of absorption and emission for this compound can be visualized as a sequence of events involving the transition of the molecule between electronic energy states.
Caption: Jablonski diagram illustrating the absorption and emission processes of this compound.
Experimental Workflow for Spectroscopic Characterization
The systematic characterization of the photophysical properties of this compound follows a logical workflow, from sample preparation to data analysis.
Caption: Workflow for the spectroscopic characterization of this compound.
References
Photophysical Properties of 1-Ethynylpyrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key photophysical properties of 1-ethynylpyrene, specifically its fluorescence quantum yield and lifetime. This document details the experimental protocols for measuring these properties and presents available data for pyrene and a closely related derivative to serve as a valuable reference for researchers utilizing this fluorophore in their work.
Introduction to the Photophysics of Pyrene Derivatives
Pyrene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) widely utilized as fluorescent probes in biological and materials science.[1] Their long fluorescence lifetime, high sensitivity to the local environment, and the characteristic formation of an excited-state dimer, known as an excimer, make them exceptionally versatile.[1] The introduction of an ethynyl group at the 1-position of the pyrene core can be used to covalently attach the pyrene moiety to other molecules, such as proteins or nucleic acids, via click chemistry or Sonogashira coupling reactions, enabling the study of biomolecular structures and dynamics.[1]
The two most critical parameters defining the performance of a fluorophore are its fluorescence quantum yield (ΦF) and fluorescence lifetime (τF).
-
Fluorescence Quantum Yield (ΦF): This is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[2] A higher quantum yield indicates a brighter fluorophore. This property is highly sensitive to the fluorophore's environment, including solvent polarity, temperature, and the presence of quenchers.[3]
-
Fluorescence Lifetime (τF): This is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon.[4] It is an intrinsic property of a fluorophore but can also be influenced by environmental factors.[4] Lifetimes are typically in the nanosecond range for fluorescent dyes.[4]
Quantitative Photophysical Data
While specific photophysical data for this compound is not extensively tabulated in the literature, the following tables provide data for the parent pyrene molecule and a structurally similar derivative, 1-(4-N,N-dimethylaminophenylethynyl)pyrene (DMAPEPy) . This derivative features the same this compound core with an added N,N-dimethylaniline group, which can induce intramolecular charge transfer (ICT) and significantly affect its photophysical properties.[5]
Table 1: Photophysical Properties of Pyrene
| Solvent | Quantum Yield (ΦF) | Fluorescence Lifetime (τF) [ns] |
| Cyclohexane | 0.32 | ~440 (deoxygenated)[6] |
| Water (Air-Saturated) | - | 127[7] |
| Water (Deoxygenated) | - | 194[7] |
Table 2: Photophysical Properties of 1-(4-N,N-dimethylaminophenylethynyl)pyrene (DMAPEPy) [5]
| Solvent | Dielectric Constant (ε) | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Stokes Shift [cm-1] | Quantum Yield (ΦF) | Fluorescence Lifetime (τF) [ns] |
| n-Hexane | 1.88 | 388 | 424 | 2150 | 0.85 | 1.90 |
| Dioxane | 2.21 | 390 | 478 | 4550 | 0.65 | 3.03 |
| Dichloromethane | 8.93 | 392 | 498 | 5250 | 0.49 | 2.92 |
| 2-Propanol | 19.92 | 390 | 503 | 5700 | 0.12 | 1.95 |
| Ethanol | 24.55 | 388 | 511 | 6150 | 0.07 | 1.58 |
| Methanol | 32.70 | 388 | 522 | 6600 | 0.04 | 1.15 |
| Acetonitrile | 37.50 | 388 | 547 | 7600 | 0.09 | 1.50 |
Data for DMAPEPy extracted from a study by Ray et al. (2006). The presence of the donor-acceptor structure in DMAPEPy leads to significant solvatochromism, where the emission wavelength and quantum yield are strongly dependent on solvent polarity.[5]
Experimental Protocols
Determination of Fluorescence Quantum Yield (Relative Method)
The relative method is the most common approach for determining the fluorescence quantum yield of a sample.[8] It involves comparing the fluorescence intensity of the unknown sample to that of a well-characterized standard with a known quantum yield.[8]
Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Fluorescence Spectrometer (Spectrofluorometer)
-
10 mm path length quartz cuvettes
-
Volumetric flasks and pipettes
-
Solvent (spectroscopic grade)
-
Fluorescence standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54)[9]
-
Sample of this compound
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the reference standard and the this compound sample in the chosen solvent.
-
Prepare Dilutions: Prepare a series of dilutions for both the standard and the sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1, and ideally in the range of 0.02 to 0.1, to avoid inner filter effects.[8]
-
Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength. The excitation wavelength should be a wavelength where both the sample and the standard absorb light.[3]
-
Measure Fluorescence Emission: Using the fluorescence spectrometer, record the fluorescence emission spectrum for each solution. It is critical to use the same instrument parameters (e.g., excitation wavelength, slit widths) for both the standard and the sample measurements.[10]
-
Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.
-
Plot Data: For both the standard and the sample, create a plot of integrated fluorescence intensity versus absorbance. The plot should yield a straight line passing through the origin.
-
Calculate Quantum Yield: The quantum yield of the sample (ΦS) is calculated using the following equation:[10]
ΦS = ΦR * (GradS / GradR) * (nS² / nR²)
Where:
-
ΦR is the quantum yield of the reference standard.
-
GradS is the gradient of the plot for the sample.
-
GradR is the gradient of the plot for the reference.
-
nS is the refractive index of the sample's solvent.
-
nR is the refractive index of the reference's solvent. (If the same solvent is used, this term becomes 1).
-
Determination of Fluorescence Lifetime
Fluorescence lifetime is most commonly measured using Time-Correlated Single Photon Counting (TCSPC).[6][11] This technique measures the time delay between the excitation of the sample by a short pulse of light and the detection of the emitted photon.[11] By repeating this process many times, a histogram of photon arrival times is built, which represents the fluorescence decay curve.[6]
Materials and Equipment:
-
TCSPC System, which includes:
-
Pulsed light source (e.g., picosecond laser diode or LED)
-
Sample holder in a light-tight chamber
-
High-speed, single-photon sensitive detector (e.g., Photomultiplier Tube - PMT)
-
Timing electronics (Time-to-Amplitude Converter - TAC, or Time-to-Digital Converter - TDC)
-
Data acquisition and analysis software
-
-
Sample of this compound in solution
-
Scattering solution (e.g., Ludox) for measuring the Instrument Response Function (IRF)
Procedure:
-
System Setup: The pulsed light source is set to a specific repetition rate (e.g., 1-40 MHz). The detector and timing electronics are synchronized with the light source.[11]
-
Measure Instrument Response Function (IRF): Replace the sample with a scattering solution (like dilute Ludox). The recorded decay profile represents the time profile of the excitation pulse as convoluted with the detector response. This is the IRF, or "prompt."
-
Prepare Sample: Place the cuvette containing the this compound solution in the sample holder. The concentration should be adjusted to ensure the photon counting rate is low enough (typically <5% of the laser repetition rate) to avoid "pile-up" artifacts, where more than one photon is detected per excitation cycle.[4]
-
Data Acquisition: The system records the time difference between each light pulse (START signal) and the arrival of the first detected fluorescence photon (STOP signal).[6] These events are collected over millions of cycles to build a statistically robust decay histogram.
-
Data Analysis:
-
The raw decay data is loaded into the analysis software along with the measured IRF.
-
The software performs a deconvolution of the IRF from the experimental decay data.
-
The resulting decay curve is fitted to an exponential decay model (mono-exponential, bi-exponential, etc.). For a simple system, a mono-exponential decay is expected: I(t) = I₀ * exp(-t/τF)
-
The software calculates the fluorescence lifetime (τF) from the fit. The quality of the fit is assessed using statistical parameters like chi-squared (χ²).[4]
-
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Quantum yield - Wikipedia [en.wikipedia.org]
- 3. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 4. ATTO-TEC GmbH - Determination of Fluorescence Lifetime [atto-tec.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence lifetime measurement | Hamamatsu Photonics [hamamatsu.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. chem.uci.edu [chem.uci.edu]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. edinst.com [edinst.com]
- 11. horiba.com [horiba.com]
An In-Depth Technical Guide to the Solvatochromic Effects on 1-Ethynylpyrene Fluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethynylpyrene is a fluorescent probe that has garnered significant interest within the scientific community, particularly in the fields of materials science and bioconjugation chemistry. Its rigid structure, extended π-conjugation, and high fluorescence quantum yield make it an excellent candidate for a variety of applications, including as a building block for fluorescent polymers, a label for biomolecules, and a sensor for environmental polarity. The sensitivity of its fluorescence to the surrounding solvent environment, a phenomenon known as solvatochromism, is a key characteristic that underpins its utility as a polarity probe. This technical guide provides a comprehensive overview of the solvatochromic effects on the fluorescence of this compound, presenting key photophysical data, detailed experimental protocols, and visualizations of the underlying principles and workflows.
When a fluorophore like this compound is in its ground state and is excited by absorbing a photon, it transitions to an excited state. The polarity of the surrounding solvent molecules can influence the energy levels of both the ground and excited states. In polar solvents, the solvent molecules will reorient themselves to stabilize the excited state dipole moment of the fluorophore, which is often larger than its ground state dipole moment. This stabilization lowers the energy of the excited state, resulting in a red-shift (bathochromic shift) in the emission spectrum. The extent of this shift is dependent on the polarity of the solvent, making it possible to correlate the fluorescence emission wavelength with the polarity of the fluorophore's microenvironment.
Photophysical Data of this compound in Various Solvents
| Solvent | Absorption Maxima (λ_abs) (nm) | Emission Maxima (λ_em) (nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_f) |
| Chloroform | 250, 259, 291, 303, 316, 389, 412, 438 | 444, 472 | - | 0.49 |
| Acetonitrile | 292, 308, 313, 369, 387, 408, 412, 433 | 447, 470 | - | 0.49 |
Data for 1,3,6,8-tetraethynylpyrene, which serves as an illustrative example of the photophysical properties of ethynyl-substituted pyrenes.[1]
The Stokes shift, which is the difference in energy between the absorption and emission maxima, is a key indicator of the extent of the interaction between the fluorophore and the solvent in the excited state. A larger Stokes shift is typically observed in more polar solvents due to the greater stabilization of the excited state.
Experimental Protocols
To investigate the solvatochromic effects on this compound fluorescence, a series of standardized experimental protocols are employed.
Sample Preparation
-
Stock Solution Preparation: A stock solution of this compound is prepared in a high-purity solvent, such as spectroscopic grade toluene or chloroform, at a concentration of approximately 1 mM.
-
Working Solutions: A series of working solutions are prepared by diluting the stock solution in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol). The final concentration of the working solutions should be in the micromolar range (e.g., 1-10 µM) to avoid aggregation and inner filter effects.
-
Degassing: For accurate fluorescence quantum yield and lifetime measurements, it is often necessary to degas the solutions to remove dissolved oxygen, which can quench fluorescence. This can be achieved by bubbling an inert gas, such as argon or nitrogen, through the solutions for 15-20 minutes.
Spectroscopic Measurements
-
UV-Visible Absorption Spectroscopy: The absorption spectra of the working solutions are recorded using a dual-beam UV-Vis spectrophotometer. The wavelength of maximum absorption (λ_abs) is determined for each solvent.
-
Fluorescence Spectroscopy: The fluorescence emission spectra are recorded using a spectrofluorometer. The samples are excited at or near their absorption maximum, and the emission is scanned over a range of wavelengths to determine the emission maximum (λ_em).
-
Fluorescence Quantum Yield Determination: The fluorescence quantum yield (Φ_f) is typically determined using a relative method. A well-characterized fluorescence standard with a known quantum yield and similar absorption and emission properties (e.g., quinine sulfate in 0.1 M H₂SO₄) is used for comparison. The integrated fluorescence intensities and the absorbances of the sample and the standard at the excitation wavelength are measured, and the quantum yield is calculated using the following equation:
Φ_f(sample) = Φ_f(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Fluorescence Lifetime Measurement: Fluorescence lifetimes (τ_f) are measured using time-correlated single-photon counting (TCSPC). The sample is excited with a pulsed light source (e.g., a picosecond laser diode), and the time delay between the excitation pulse and the detection of the emitted photons is measured. The resulting decay curve is then fitted to an exponential function to determine the fluorescence lifetime.
Visualizations
Signaling Pathway of Solvatochromism
The following diagram illustrates the process of solvatochromism, showing how the solvent polarity affects the energy levels of the ground and excited states of this compound, leading to a shift in the fluorescence emission.
Caption: Solvatochromic effect on this compound fluorescence.
Experimental Workflow for Solvatochromism Study
This diagram outlines the typical experimental workflow for investigating the solvatochromic properties of this compound.
Caption: Workflow for solvatochromic analysis of this compound.
Conclusion
The solvatochromic effects on this compound fluorescence provide a powerful tool for probing the polarity of its local environment. The observed bathochromic shift in the emission spectrum with increasing solvent polarity is a direct consequence of the stabilization of the excited state by the surrounding solvent molecules. By systematically measuring the photophysical properties of this compound in a range of solvents, researchers can construct a scale that correlates fluorescence emission with solvent polarity. This information is invaluable for the rational design of fluorescent sensors and for interpreting the fluorescence data of this compound-labeled biomolecules in complex biological systems. The experimental protocols and workflows detailed in this guide provide a solid foundation for conducting such investigations, enabling researchers to harness the full potential of this compound as a versatile and sensitive fluorescent probe.
References
1-ethynylpyrene excimer formation and kinetics
An In-depth Technical Guide to 1-Ethynylpyrene Excimer Formation and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile fluorescent probe derived from pyrene, a polycyclic aromatic hydrocarbon renowned for its unique photophysical properties. A key characteristic of pyrene and its derivatives is the formation of an excited-state dimer, or "excimer," which exhibits a distinct, red-shifted, and broad fluorescence emission compared to the structured emission of the monomer. This phenomenon is highly sensitive to the local concentration and proximity of the fluorophores, making this compound an invaluable tool for probing molecular distances, dynamics, and microenvironments. Its terminal ethynyl group allows for straightforward covalent attachment to a wide range of molecules, including proteins, nucleic acids, and polymers, via reactions like click chemistry and Sonogashira coupling.[1] This guide provides a comprehensive overview of the theoretical and experimental aspects of , tailored for professionals in research and drug development.
Mechanism of Excimer Formation
The formation of a this compound excimer is a dynamic process that occurs when an excited-state monomer encounters a ground-state monomer. The process is governed by the principles of photophysics and molecular diffusion.
-
Excitation: A ground-state this compound molecule (M) absorbs a photon of UV light, transitioning to an excited singlet state (M*).[2]
-
Monomer Emission: The excited monomer (M*) can relax to the ground state by emitting a photon, resulting in characteristic, structured fluorescence in the 370-410 nm range.[2][3]
-
Diffusional Encounter: If the concentration of this compound is sufficiently high, the excited monomer (M*) may diffuse and interact with a ground-state monomer (M) before it fluoresces.[4]
-
Excimer Formation: Upon close approach (within 3-5 Å), the two molecules form a transient, lower-energy excited-state complex known as an excimer (E*).[2] This process is only favorable when one of the molecules is in the excited state.
-
Excimer Emission: The excimer (E*) can then relax to the ground state by emitting a single photon. This emission is broad, featureless, and significantly red-shifted, typically appearing around 470-500 nm.[2][5] Following emission, the two ground-state monomers dissociate and repel each other.[4]
The efficiency of excimer formation is dependent on several factors, including the concentration of the fluorophore, the viscosity of the solvent (which affects diffusion rates), and the presence of any steric constraints that may hinder the necessary face-to-face π-stacking arrangement of the pyrene rings.
Photophysical and Kinetic Data
The quantitative parameters that describe the behavior of this compound are crucial for accurate data interpretation. While specific data for this compound can be sparse, the photophysical properties are dominated by the pyrene chromophore. The following tables summarize typical values for pyrene in non-polar solvents like cyclohexane, which serve as a reliable baseline.
Table 1: Photophysical Properties of the Pyrene Chromophore
| Parameter | Symbol | Typical Value | Unit | Description |
| Absorption Maximum | λabs | ~335 | nm | Wavelength of maximum light absorption. |
| Monomer Emission Maxima | λem,M | ~375, 385, 395 | nm | Wavelengths of the vibronic peaks in the monomer fluorescence spectrum.[3] |
| Excimer Emission Maximum | λem,E | ~475 | nm | Wavelength of the peak of the broad excimer fluorescence band.[6] |
| Monomer Fluorescence Quantum Yield | ΦM | 0.5 - 0.7 | - | Efficiency of monomer fluorescence in the absence of quenchers or excimer formation.[6] |
| Excimer Fluorescence Quantum Yield | ΦE | ~0.5 | - | Efficiency of excimer fluorescence. |
| Monomer Radiative Lifetime | τM,0 | ~450 | ns | Intrinsic lifetime of the monomer excited state in deoxygenated solvent.[7] |
| Excimer Radiative Lifetime | τE | 50 - 100 | ns | Lifetime of the excimer excited state.[8] |
Table 2: Kinetic Rate Constants for Pyrene Excimer Dynamics
| Parameter | Symbol | Typical Value (in Cyclohexane) | Unit | Description |
| Monomer Radiative Rate | kfM | ~1.5 x 106 | s-1 | Rate of photon emission from the monomer. |
| Monomer Non-Radiative Rate | knrM | ~0.7 x 106 | s-1 | Rate of non-emissive decay of the monomer (internal conversion, intersystem crossing). |
| Excimer Formation Rate Constant | ka | ~1 x 1010 | M-1s-1 | Second-order rate constant for the association of M* and M to form E.[7] |
| Excimer Dissociation Rate Constant | kd | ~1 x 107 | s-1 | First-order rate constant for the dissociation of E back to M* and M. |
| Excimer Radiative Rate | kfE | ~1 x 107 | s-1 | Rate of photon emission from the excimer. |
| Excimer Non-Radiative Rate | knrE | ~1 x 107 | s-1 | Rate of non-emissive decay of the excimer. |
Experimental Protocols
Studying this compound excimer formation typically involves steady-state and time-resolved fluorescence spectroscopy.
Steady-State Fluorescence Spectroscopy
This technique is used to measure the fluorescence emission spectra as a function of fluorophore concentration.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable, deoxygenated solvent (e.g., argon-purged cyclohexane or toluene). Oxygen is an efficient quencher of the pyrene excited state and must be removed.[7]
-
Create a series of dilutions from the stock solution, typically ranging from 10-6 M to 10-2 M.
-
Use quartz cuvettes for all measurements.
-
-
Instrumentation:
-
Use a standard spectrofluorometer equipped with an excitation monochromator, an emission monochromator, and a photomultiplier tube (PMT) detector.[6]
-
Set the excitation wavelength to a value where this compound absorbs strongly (e.g., 335 nm).
-
-
Data Acquisition:
-
Record the emission spectrum for each concentration, typically scanning from 350 nm to 600 nm.
-
Measure the intensity of a monomer peak (IM, e.g., at 375 nm) and the excimer peak (IE, e.g., at 475 nm).
-
-
Data Analysis:
-
Plot the ratio of excimer to monomer fluorescence intensity (IE/IM) against the concentration.
-
This plot, known as a Stern-Volmer plot, should be linear at lower concentrations and can be used to extract information about the kinetics of excimer formation.
-
Time-Resolved Fluorescence Spectroscopy
This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light, providing direct information about the lifetimes of the excited species. Time-Correlated Single Photon Counting (TCSPC) is the most common method.[9][10]
Methodology:
-
Sample Preparation:
-
Prepare deoxygenated solutions at a low concentration (to observe monomer decay) and a high concentration (to observe both monomer and excimer decay).
-
-
Instrumentation:
-
Use a TCSPC system, which includes a high-repetition-rate pulsed light source (e.g., a picosecond laser diode at ~337 nm), a sample holder, emission optics with a monochromator, a single-photon sensitive detector (e.g., a PMT or SPAD), and timing electronics.[6]
-
-
Data Acquisition:
-
At a low concentration, set the emission monochromator to a monomer peak (e.g., 375 nm) and collect the fluorescence decay curve.
-
At a high concentration, collect decay curves at both a monomer wavelength (375 nm) and an excimer wavelength (475 nm). The decay at the monomer wavelength will show a fast component (intrinsic decay) and a component related to excimer formation. The decay at the excimer wavelength will show a rise time corresponding to the formation of the excimer, followed by its decay.
-
-
Data Analysis:
-
The decay curves are fitted to a sum of exponential functions.
-
Monomer decay at low concentration is typically fitted to a single exponential function to determine τM.
-
At high concentrations, the decay kinetics are more complex and require fitting to a bi-exponential model to deconvolve the contributions from the monomer and excimer species and extract the relevant rate constants.
-
Visualizations
Photophysical Pathways
Caption: Photophysical pathways for this compound monomer and excimer formation.
Kinetic Scheme
Caption: Kinetic model of the formation and decay of the this compound excimer.
Experimental Workflow
Caption: Generalized workflow for the experimental study of excimer formation.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. researchgate.net [researchgate.net]
- 3. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. edinst.com [edinst.com]
- 5. researchgate.net [researchgate.net]
- 6. arxiv.org [arxiv.org]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. Eclipsed and Twisted Excimers of Pyrene and 2-Azapyrene: How Nitrogen Substitution Impacts Excimer Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. edinst.com [edinst.com]
- 10. Time-resolved fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Theoretical Calculation of 1-Ethynylpyrene's Electronic Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-ethynylpyrene is a fluorescent molecule derived from pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its unique photophysical properties. The addition of the ethynyl group extends the π-conjugated system, influencing its electronic and optical characteristics. These properties make this compound and its derivatives valuable as molecular probes and components in advanced materials. Understanding the electronic structure of this molecule is paramount for predicting its behavior and designing new functional materials.
This technical guide details the theoretical methodologies used to calculate the electronic structure of this compound. It provides standardized computational protocols, summarizes key quantitative data derived from such calculations, and illustrates the logical workflows and conceptual relationships involved.
Theoretical Foundations: Deciphering Electronic Behavior
The electronic properties of a molecule are governed by the arrangement and energies of its molecular orbitals. Computational quantum chemistry, particularly Density Functional Theory (DFT), provides a powerful framework for modeling these properties. Key parameters in these calculations include:
-
Highest Occupied Molecular Orbital (HOMO): The outermost orbital containing electrons. Its energy level correlates with the molecule's ability to donate electrons (ionization potential).
-
Lowest Unoccupied Molecular Orbital (LUMO): The lowest-energy orbital that is empty of electrons. Its energy level relates to the molecule's ability to accept electrons (electron affinity).
-
HOMO-LUMO Gap (Egap): The energy difference between the HOMO and LUMO. A smaller gap generally indicates higher chemical reactivity, lower kinetic stability, and a red-shift in the absorption spectrum.[1][2] This gap is a critical parameter for designing molecules with specific electronic and optical properties.[2]
Computational Methodologies
Precise calculation of electronic structure requires robust and well-defined protocols. Below are two standard methodologies, ranging from a widely used DFT-based approach to a more advanced method for achieving high accuracy for excited states.
Protocol 1: Standard DFT and TD-DFT Calculation
This protocol is a workhorse for computational chemists and provides a reliable balance of accuracy and computational cost for many systems.
Objective: To determine the ground-state geometry, frontier molecular orbital energies, and electronic absorption/emission spectra.
Methodology:
-
Ground-State Geometry Optimization: The molecule's structure is optimized to find its lowest energy conformation. This is typically performed using DFT with a functional like B3LYP and a basis set such as 6-31G(d,p) or 6-311G**.[3][4] Popular software packages for this task include Gaussian.[5]
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Frontier Orbital Analysis: From the optimized ground-state structure, the energies of the HOMO and LUMO are extracted to determine the HOMO-LUMO energy gap.
-
Excited-State Calculations (Absorption): To calculate the UV-Vis absorption spectrum, a single-point Time-Dependent DFT (TD-DFT) calculation is performed on the optimized ground-state geometry.[6][7] This yields vertical excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities.[7]
-
Excited-State Geometry Optimization (Emission/Fluorescence): To predict the fluorescence spectrum, the geometry of the first singlet excited state (S₁) is optimized using TD-DFT. A subsequent single-point TD-DFT calculation on the optimized S₁ geometry provides the emission energy.[7][8]
-
Solvation Effects: To simulate the behavior in a solution, a solvent model like the Polarizable Continuum Model (PCM) can be incorporated into all calculation steps.[8][9]
Protocol 2: Advanced Methods for High-Accuracy Excited States
For PAHs like pyrene, standard TD-DFT can sometimes incorrectly order the low-lying excited states (known as ¹Lₐ and ¹Lₑ). More advanced, computationally intensive methods may be required for a more accurate description.
Objective: To achieve benchmark-quality accuracy for the energies and ordering of electronic excited states.
Methodology:
-
Method Selection: Employ post-Hartree-Fock methods known for higher accuracy, such as the second-order approximate coupled-cluster (CC2) method or multi-reference methods like DFT/MRCI.[10][11]
-
Active Space Definition: For multi-reference methods, define an "active space" of molecular orbitals that are most important for the electronic transitions, which for pyrene derivatives typically includes the π-system.
-
Benchmark Calculations: These methods provide highly accurate energies that can serve as benchmarks to validate results from less expensive methods like TD-DFT.[10]
Quantitative Data Summary
The following tables summarize the kind of quantitative data obtained from DFT calculations on pyrene derivatives. The values are illustrative of the outputs from the described computational protocols.
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method |
| Pyrene | -5.89 | -2.05 | 3.84 | B3LYP/6-311G[4] |
| 1-Chloropyrene | -5.99 | -2.27 | 3.72 | B3LYP/6-311G[4] |
Table 1: Calculated Frontier Molecular Orbital Energies. The HOMO-LUMO gap (ΔE) is a key indicator of chemical reactivity and stability.[4]
| Property | Pyrene | 1-Chloropyrene | 2-Chloropyrene | 4-Chloropyrene |
| Chemical Potential (μ) (a.u.) | -0.1460 | -0.1555 | -0.1585 | -0.1570 |
| Chemical Hardness (η) (a.u.) | 0.0705 | 0.0685 | 0.0705 | 0.0690 |
Table 2: Calculated Chemical Reactivity Descriptors. Lower chemical potential (μ) and higher chemical hardness (η) generally correlate with greater molecular stability.[4]
Mandatory Visualizations
Diagrams created using the DOT language provide clear visual representations of complex workflows and relationships.
References
- 1. A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DFT Study of Monochlorinated Pyrene Compounds [scirp.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. TD-DFT Monitoring of the Absorption Spectra of Polycyclic Aromatic Hydrocarbons over the Basque Country, Spain | MDPI [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. journal.damascusuniversity.edu.sy [journal.damascusuniversity.edu.sy]
- 10. hanslischka.com [hanslischka.com]
- 11. researchgate.net [researchgate.net]
The Enduring Glow: A Technical Guide to the Discovery and History of Pyrene-Based Fluorophores
For Researchers, Scientists, and Drug Development Professionals
Pyrene, a polycyclic aromatic hydrocarbon first isolated from coal tar, has illuminated the path of scientific discovery for decades.[1] Its unique photophysical properties, particularly its long fluorescence lifetime and sensitivity to its microenvironment, have established it as a cornerstone fluorophore in chemistry, biology, and materials science. This in-depth technical guide explores the discovery and history of pyrene-based fluorophores, providing a comprehensive resource on their properties, applications, and the experimental methodologies that underpin their use.
A Luminous History: From Coal Tar to Cellular Imaging
The journey of pyrene from a simple coal tar constituent to a sophisticated molecular probe is a testament to the foundational work of pioneers in fluorescence spectroscopy. The very understanding of fluorescence phenomena owes much to the work of Polish physicist Aleksander Jablonski, who in 1933 developed the Jablonski diagram to illustrate the electronic transitions that govern light absorption and emission.[2][3][4][5][6][7][8] This fundamental concept provides the framework for understanding the behavior of all fluorophores, including pyrene.
A pivotal moment in the history of pyrene fluorescence came in 1954 when German scientist Theodor Förster reported the discovery of "excimer" (excited state dimer) formation in pyrene solutions.[1][9] This phenomenon, where an excited pyrene molecule interacts with a ground-state pyrene molecule to form a transient, lower-energy excited state, results in a characteristic broad, red-shifted emission. This discovery unlocked a powerful tool for probing molecular proximity and dynamics.
Further extending the utility of pyrene was the development of Förster Resonance Energy Transfer (FRET) theory, also by Theodor Förster.[6][8][10][11] FRET describes the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore.[10] The efficiency of this transfer is exquisitely sensitive to the distance between the two molecules, making pyrene and its derivatives valuable partners in FRET-based assays for studying molecular interactions.[12][13][14][15][16][17]
The Photophysical Core of Pyrene's Utility
The versatility of pyrene as a fluorophore stems from a unique combination of photophysical properties:
-
Long Fluorescence Lifetime: Pyrene exhibits a notably long fluorescence lifetime, which allows for time-resolved measurements and enhances its sensitivity to dynamic processes.[1][18]
-
High Quantum Yield: In many environments, pyrene displays a high fluorescence quantum yield, meaning it efficiently converts absorbed light into emitted light.[1][18]
-
Environmental Sensitivity: The vibronic fine structure of pyrene's monomer emission is highly sensitive to the polarity of its local environment.[1] This "Ham effect" allows it to be used as a probe of solvent polarity.[19]
-
Excimer and Exciplex Formation: The ability to form excimers with other pyrene molecules and exciplexes (excited state complexes) with other aromatic molecules is a hallmark of pyrene. The ratio of monomer to excimer emission is a sensitive ruler of intermolecular distances.[1][9][20][21][22]
These properties can be finely tuned through chemical modification of the pyrene core, leading to a vast arsenal of pyrene-based probes with tailored functionalities for specific applications.[18][23]
Quantitative Photophysical Data of Selected Pyrene-Based Fluorophores
The following tables summarize key photophysical parameters for pyrene and some of its commonly used derivatives to facilitate comparison and selection for specific experimental needs.
| Fluorophore | Excitation Max (nm) | Emission Max (Monomer) (nm) | Emission Max (Excimer) (nm) | Quantum Yield (Φ) | Lifetime (τ) (ns) | Solvent | Reference(s) |
| Pyrene | 334 | 372, 385, 393 | ~470 | 0.65 | 410 | Ethanol | [1] |
| Pyrene | 335.2 | 372, 383, 393 | - | 0.32 | - | Cyclohexane | |
| 1-Pyrenebutyric acid | ~345 | ~377, 397 | ~480 | - | - | Various | [9] |
| N-(1-Pyrene)maleimide | ~340 | ~376, 396 | ~480 | - | - | Various | [1] |
| 4-(Pyren-2-yl)butyric acid | - | - | - | - | 622 | - | [9] |
| 2- and 2,7-substituted pyrenes | - | - | - | 0.19 - 0.93 | 16 - 80 | - | [9] |
| Pyrene-amide derivatives | - | - | - | - | Varies with attachment | Various | [24] |
Key Experimental Methodologies
The application of pyrene-based fluorophores in research relies on robust experimental protocols. Below are detailed methodologies for common procedures.
Synthesis of N-(1-Pyrene)maleimide
N-(1-Pyrene)maleimide is a widely used thiol-reactive probe for labeling proteins and other biomolecules.
Materials:
-
1-Aminopyrene
-
Maleic anhydride
-
Triethylamine
-
Acetic anhydride
-
Sodium acetate
-
Toluene
-
N,N-Dimethylformamide (DMF)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of N-(1-Pyrenyl)maleamic acid:
-
Dissolve 1-aminopyrene in toluene.
-
Add a solution of maleic anhydride in toluene dropwise at room temperature with stirring.
-
Continue stirring for 2-3 hours. The product will precipitate out of the solution.
-
Filter the precipitate, wash with cold toluene, and dry under vacuum to yield N-(1-pyrenyl)maleamic acid.
-
-
Cyclization to N-(1-Pyrene)maleimide:
-
Suspend the N-(1-pyrenyl)maleamic acid in a mixture of acetic anhydride and sodium acetate.
-
Heat the mixture at 80-90 °C for 2-3 hours with stirring.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
The crude N-(1-pyrene)maleimide will precipitate. Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/hexane) to obtain pure N-(1-pyrene)maleimide.
-
Protein Labeling with Pyrene Maleimide
This protocol describes the covalent attachment of pyrene maleimide to cysteine residues in proteins.[4][23][25][26]
Materials:
-
Protein of interest with accessible cysteine residues
-
N-(1-Pyrene)maleimide
-
Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Degassed buffer (e.g., PBS or Tris, pH 7.0-7.5)
-
Reducing agent (e.g., DTT or TCEP) (optional, for reducing disulfide bonds)
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-20 fold molar excess of a reducing agent like DTT or TCEP and incubate for 1 hour at room temperature.
-
Remove the reducing agent by dialysis or using a desalting column.
-
-
Labeling Reaction:
-
Prepare a stock solution of N-(1-pyrene)maleimide in DMSO or DMF (e.g., 10 mM).
-
Add a 10-20 fold molar excess of the pyrene maleimide stock solution to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4 °C in the dark with gentle stirring.
-
-
Purification:
-
Remove the unreacted pyrene maleimide by size-exclusion chromatography.
-
Collect the protein-containing fractions and confirm labeling by measuring the absorbance at 280 nm (for protein) and ~340 nm (for pyrene).
-
-
Determination of Labeling Efficiency:
-
The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the labeled protein at 280 nm and the absorbance maximum of the pyrene moiety.
-
Visualizing the Principles of Pyrene Fluorescence
Diagrams created using the DOT language provide a clear visual representation of the fundamental processes and workflows involving pyrene-based fluorophores.
Caption: Jablonski diagram illustrating electronic and vibrational energy levels and transitions.
Caption: Schematic of pyrene monomer excitation and subsequent excimer formation and emission.
Caption: A generalized workflow for a FRET experiment using a pyrene donor.
The Future is Bright for Pyrene-Based Fluorophores
The legacy of pyrene in fluorescence is a testament to its remarkable photophysical properties. From fundamental studies of molecular interactions to advanced applications in super-resolution imaging and diagnostics, pyrene and its derivatives continue to be indispensable tools for researchers.[27][28] As synthetic chemistry evolves, we can anticipate the development of novel pyrene-based probes with even greater sophistication, further expanding their role in unraveling the complexities of biological systems and driving innovation in drug development and materials science.[29]
References
- 1. A Pyrene Maleimide with a Flexible Linker for Sampling of Longer Inter-Thiol Distances by Excimer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent Probes and Fluorescence (Microscopy) Techniques — Illuminating Biological and Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Jablonski diagram - Wikipedia [en.wikipedia.org]
- 6. edinst.com [edinst.com]
- 7. horiba.com [horiba.com]
- 8. ossila.com [ossila.com]
- 9. researchgate.net [researchgate.net]
- 10. A pyrene-based fluorescent probe for H2S detection and cellular imaging | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. iptl.gdut.edu.cn [iptl.gdut.edu.cn]
- 13. Fluorescence resonance energy transfer from pyrene to perylene labels for nucleic acid hybridization assays under homogeneous solution conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 16. Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Förster (Fluorescence) Resonance Energy Transfer with Fluorescent Proteins | Nikon’s MicroscopyU [microscopyu.com]
- 18. researchgate.net [researchgate.net]
- 19. Pyrene-Functionalized Fluorescent Nanojars: Synthesis, Mass Spectrometric, and Photophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. One-step synthesis of a pH switched pyrene-based fluorescent probe for ratiometric detection of HS− in real water samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 21. Exploring Imaging Applications of a Red-Emitting π-Acceptor (π-A) Pyrene-Benzothiazolium Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. lumiprobe.com [lumiprobe.com]
- 24. researchgate.net [researchgate.net]
- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 26. biotium.com [biotium.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Guide: 1-Ethynylpyrene (CAS: 34993-56-1)
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides an in-depth overview of 1-ethynylpyrene, covering its chemical and physical properties, detailed synthesis and experimental application protocols, and its known biological interactions, particularly concerning the cytochrome P450 system and the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Core Chemical and Physical Properties
This compound is a polycyclic aromatic hydrocarbon (PAH) functionalized with a terminal alkyne group. This feature makes it a valuable building block in organic synthesis and materials science, as well as a fluorescent probe for biological systems. Its fundamental properties are summarized below.
| Property[1][2][3][4][5][6] | Value |
| CAS Number | 34993-56-1 |
| Molecular Formula | C₁₈H₁₀ |
| Molecular Weight | 226.27 g/mol |
| Appearance | Light yellow solid |
| Solubility | Good solubility in chloroform, dichloromethane, and toluene; low solubility in water. |
| Storage Conditions | Store at -20°C in the dark for up to 24 months. Can be transported at room temperature for up to 3 weeks. Avoid prolonged light exposure. |
Photophysical Properties
This compound is highly fluorescent, a characteristic inherited from the pyrene core. Its terminal alkyne allows for its covalent incorporation into various systems while retaining desirable photophysical properties. A key feature of pyrene and its derivatives is the ability to form "excimers" (excited-state dimers) when two molecules are in close proximity, leading to a distinct, red-shifted emission. This property is often exploited to probe molecular distances and conformational changes in biomolecules.
| Parameter | Wavelength (nm) / Value | Solvent/Conditions |
| Absorption Maximum (λ_abs) | ~350 nm | Varies with solvent polarity |
| Emission Maximum (λ_em, Monomer) | ~380-400 nm | Varies with solvent polarity |
| Emission Maximum (λ_em, Excimer) | ~470-480 nm | When in close proximity to another pyrene moiety |
| Fluorescence Quantum Yield (Φ_F) | High in non-polar solvents, decreases with increasing solvent polarity. | General observation for pyrene derivatives |
| Fluorescence Lifetime (τ) | Varies; can be in the nanosecond range. | Dependent on local environment and quenching |
Experimental Protocols
Synthesis of this compound from 1-Bromopyrene
The synthesis of this compound is typically achieved via a Sonogashira cross-coupling reaction between 1-bromopyrene and a protected acetylene source, followed by deprotection.
Protocol:
-
Reaction Setup: In a dry, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-bromopyrene (1 equivalent) in a mixture of anhydrous toluene and triethylamine (Et₃N) (e.g., 2:1 v/v).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.02 equivalents) and CuI (0.04 equivalents) to the solution.
-
Alkyne Addition: Add trimethylsilylacetylene (TMSA) (1.5 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 60-70°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification of Silylated Intermediate: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain 1-(trimethylsilylethynyl)pyrene.
-
Desilylation: Dissolve the purified intermediate in a mixture of methanol and dichloromethane. Add a base such as potassium carbonate (K₂CO₃) or a solution of tetrabutylammonium fluoride (TBAF) in THF.
-
Final Purification: Stir the mixture at room temperature for 1-3 hours. After completion, neutralize the reaction, extract the product with an organic solvent, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the final product, this compound, by recrystallization or column chromatography.
Caption: Workflow for the synthesis of this compound.
On-Column Labeling of an Oligonucleotide with this compound
This protocol describes the covalent attachment of this compound to a 5-iodo-2'-deoxyuridine-modified oligonucleotide during solid-phase synthesis.
Protocol:
-
Oligonucleotide Synthesis: Synthesize the desired oligonucleotide sequence on a standard DNA synthesizer using phosphoramidite chemistry. At the desired labeling position, incorporate a 5-iodo-2'-deoxyuridine phosphoramidite. Keep the final oligonucleotide on the solid support (CPG column) with the 5'-DMT group intact.
-
Prepare Reagent Solutions:
-
Solution A (Catalyst): Prepare a solution of Pd₂(dba)₃ and triphenylarsine (AsPh₃) in dry DMF.
-
Solution B (Alkyne): Prepare a solution of this compound and CuI in dry DMF.
-
-
On-Column Coupling:
-
Flush the CPG column containing the oligonucleotide with dry acetonitrile.
-
Using two syringes, push Solution A and Solution B simultaneously and repeatedly through the column for 1-2 hours at room temperature.
-
Ensure the solutions are well-mixed as they pass through the solid support.
-
-
Washing: After the coupling reaction, wash the column thoroughly with DMF, then acetonitrile, to remove excess reagents and catalysts.
-
Cleavage and Deprotection: Cleave the labeled oligonucleotide from the solid support and remove the protecting groups using standard conditions (e.g., concentrated ammonium hydroxide at 55°C).
-
Purification: Purify the this compound-labeled oligonucleotide using high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Caption: Experimental workflow for oligonucleotide labeling.
Biological Activity and Signaling Pathway Interactions
While this compound is primarily used as a fluorescent probe due to its perceived biological inertness, studies have shown it can act as a mechanism-based, or "suicide," inhibitor of certain cytochrome P450 (CYP) enzymes, particularly those involved in the metabolism of PAHs like benzo[a]pyrene.[1][2][3] This interaction has implications for the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, including CYP1A1 and CYP1B1.[7][8][9][10][11]
Proposed Mechanism of Interaction:
-
Inhibition of CYP Enzymes: this compound can be metabolized by CYP enzymes, leading to a reactive intermediate that covalently binds to and inactivates the enzyme.[1] This is a characteristic of suicide inhibition.
-
Modulation of AhR Ligand Metabolism: Many environmental PAHs (e.g., benzo[a]pyrene) are potent ligands for the AhR. The biological activity of these compounds is highly dependent on their metabolism by CYP enzymes.
-
Indirect AhR Pathway Modulation: By inhibiting CYP enzymes, this compound can alter the metabolic profile of other PAHs. This can lead to either an accumulation of the parent compound (the AhR ligand) or a decrease in the formation of specific metabolites. This modulation of ligand concentration and composition indirectly affects the activation of the AhR and the transcription of its target genes.[7]
Therefore, while not a direct ligand for the AhR, this compound can significantly influence the outcome of AhR signaling in the presence of other environmental contaminants. Researchers using this compound in cellular systems should be aware of this potential off-target effect, especially in studies involving xenobiotic metabolism or toxicology.
Caption: Proposed indirect modulation of the AhR pathway.
References
- 1. Ethynyl and Propynylpyrene Inhibitors of Cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a suicide inhibitor of cytochrome P-450 dependent benzo[a]pyrene hydroxylase activity in liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound and related inhibitors of P450 isozymes upon benzo[a]pyrene metabolism by liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]
- 7. Pyrene and its derivatives increase lung adverse effects by activating aryl hydrocarbon receptor transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aryl Hydrocarbon Receptor-Dependent Metabolism Plays a Significant Role in Estrogen-Like Effects of Polycyclic Aromatic Hydrocarbons on Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The aryl hydrocarbon receptor (AhR) activation mediates benzo(a)pyrene-induced overexpression of AQP3 and Notch1 in HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Solubility and Stability of 1-Ethynylpyrene in Organic Solvents: A Technical Guide
This technical guide provides a comprehensive overview of the solubility and stability of 1-ethynylpyrene, a fluorescent probe and synthetic building block, in organic solvents. The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work. While specific quantitative data for this compound is limited in publicly available literature, this guide consolidates known information and provides context based on the parent compound, pyrene, and general principles of organic chemistry.
Introduction to this compound
This compound is a derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH). The presence of the terminal alkyne (ethynyl) group provides a reactive handle for various chemical modifications, most notably "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), and Sonogashira couplings.[1][2] Its inherent fluorescence, characteristic of the pyrene core, makes it a valuable tool for fluorescent labeling and sensing applications.[2]
Solubility of this compound
For estimation purposes, the solubility of the parent compound, pyrene, can be a useful guide. The ethynyl group may slightly alter the solubility profile, but the overall trends are likely to be similar.
Table 1: Solubility of Pyrene in Various Organic Solvents at 25°C
| Solvent | Molar Solubility (mol/L) | Gram Solubility (g/L) |
| Acetone | 1.68 | 340 |
| Acetonitrile | 0.59 | 120 |
| Benzene | 2.23 | 451 |
| Carbon Tetrachloride | 2.03 | 410 |
| Cyclohexane | 0.35 | 71 |
| Ethanol | 0.09 | 18 |
| Ethyl Acetate | 1.29 | 261 |
| n-Hexane | 0.25 | 51 |
| Methanol | 0.04 | 8 |
| Toluene | 2.47 | 500 |
| Chloroform | 3.96 | 801 |
| Dichloromethane | 3.46 | 700 |
Note: This data is for pyrene and should be used as an approximation for this compound. Actual solubility of this compound may vary.
Stability of this compound
This compound is generally stable under normal laboratory conditions.[3] However, several factors can contribute to its degradation.
Key Stability Considerations:
-
Storage: For long-term storage, it is recommended to keep this compound at -20°C in the dark.[1]
-
Light Sensitivity: Prolonged exposure to light should be avoided, as is common for many fluorescent and polycyclic aromatic compounds which can undergo photo-oxidation or photodegradation.[1]
-
Incompatible Materials: Strong oxidizing agents should be avoided as they can react with both the pyrene core and the ethynyl group.[3]
-
Thermal Stability: The melting point of this compound is reported to be in the range of 113-116 °C.[3] Significant decomposition is not expected at temperatures below this, but prolonged exposure to elevated temperatures, especially in the presence of oxygen or other reactive species, could lead to degradation.
Experimental Protocols
For researchers wishing to determine the precise solubility and stability of this compound for their specific applications, the following experimental protocols are recommended.
Solubility Determination: Isothermal Shake-Flask Method
This is a widely accepted method for determining the solubility of a solid in a solvent.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed vial or flask.
-
Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the mixture to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.
-
Sampling: Carefully extract a known volume of the supernatant (the clear, saturated solution).
-
Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of this compound using UV-Vis spectroscopy by comparing the absorbance to a pre-established calibration curve.
Stability Assessment: Time-Dependent UV-Vis Spectroscopy
This method can be used to monitor the degradation of this compound in a specific solvent under defined conditions (e.g., at room temperature, elevated temperature, or upon exposure to light).
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration.
-
Initial Measurement: Immediately after preparation, record the UV-Vis absorption spectrum of the solution. The characteristic absorption peaks of the pyrene moiety should be identifiable.[4][5]
-
Incubation: Store the solution under the desired experimental conditions (e.g., in the dark at 25°C, in a light box, or in an oven at 40°C).
-
Time-Course Measurements: At regular intervals (e.g., every few hours or days), record the UV-Vis spectrum of the solution.
-
Data Analysis: Monitor for changes in the absorbance at the characteristic wavelengths. A decrease in absorbance over time indicates degradation of the compound. The appearance of new absorption bands may suggest the formation of degradation products.
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and a potential degradation pathway for this compound.
Caption: Workflow for Solubility Determination.
Caption: Potential Degradation Pathways.
References
Methodological & Application
Application Notes and Protocols for 1-Ethynylpyrene in Click Chemistry Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-ethynylpyrene is a fluorescent probe that contains a terminal alkyne group, making it an ideal reagent for bioorthogonal labeling through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] Its pyrene moiety exhibits a high quantum yield and a characteristic sensitivity to its microenvironment, making it a valuable tool for studying biomolecular interactions and dynamics.[3] Pyrene is known for its ability to form excimers when two residues are in close proximity, which can be exploited to probe the structure of biomolecules.[4] This application note provides detailed protocols for the use of this compound in labeling proteins and DNA, along with relevant technical data and workflow diagrams. The reaction is highly selective, biocompatible, and can be performed in aqueous conditions, making it suitable for a wide range of biological applications.[1]
Properties of this compound
This compound is a light yellow solid with a molecular weight of 226.27 g/mol .[4] It is soluble in organic solvents such as chloroform, dichloromethane, and toluene, but has low solubility in water. For bioconjugation reactions in aqueous buffers, it is typically dissolved in a minimal amount of a water-miscible organic solvent like DMSO.[5] Proper storage is crucial to maintain its reactivity; it should be stored at -20°C in the dark.[4]
Applications in Bioconjugation
The terminal alkyne group of this compound allows for its covalent attachment to azide-modified biomolecules via a stable triazole linkage. This method has been successfully used for labeling proteins and DNA.[6][7] The resulting pyrene-labeled biomolecules can be used in various applications, including:
-
Fluorescence Microscopy: Visualizing the localization and dynamics of proteins and nucleic acids within cells.
-
In Vitro Assays: Developing fluorescent probes to monitor enzymatic activity or binding events.
-
Structural Biology: Probing the structure and conformational changes of biomolecules through pyrene's sensitivity to its environment and its ability to form excimers.[4]
Quantitative Data
The photophysical properties of the 1,2,3-triazole motif formed during the click reaction can influence the fluorescence of the pyrene core. The following table summarizes typical fluorescence properties of pyrene-triazole conjugates.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~345 nm | [4] |
| Emission Maximum (λem) | ~375 nm and ~395 nm (monomer) | [4] |
| Eximer Emission Maximum (λem) | ~470-510 nm | [4][8] |
| Fluorescence Quantum Yield (ΦF) | 0.71 - 0.81 | [3] |
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Proteins with this compound
This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for labeling a protein containing an azide group with this compound.[5][6]
Materials:
-
Azide-modified protein
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Protein Labeling Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Copper(II) sulfate (CuSO4) solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (50 mM in water)
-
Sodium ascorbate solution (100 mM in water, freshly prepared)
-
Aminoguanidine hydrochloride solution (100 mM in water)
-
Size-exclusion chromatography column or dialysis cassette for purification
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in DMSO to prepare a 10 mM stock solution.
-
Prepare a fresh solution of sodium ascorbate in water.
-
Prepare the copper catalyst solution by mixing the CuSO4 and THPTA solutions.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein with the protein labeling buffer.
-
Add the this compound stock solution to the protein solution. The final concentration of DMSO should be kept below 10% to avoid protein denaturation.
-
Add the aminoguanidine solution.
-
Add the premixed CuSO4/THPTA solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).
-
-
Purification:
-
Remove the excess reagents and catalyst by size-exclusion chromatography or dialysis.
-
The labeled protein can be concentrated using a centrifugal filter unit if necessary.
-
-
Characterization:
-
Confirm the labeling by fluorescence spectroscopy, measuring the pyrene fluorescence at an excitation wavelength of approximately 345 nm.
-
The degree of labeling can be determined using UV-Vis spectroscopy by measuring the absorbance of the protein and the pyrene.
-
Protocol 2: Labeling of Azide-Modified DNA with this compound
This protocol outlines the procedure for labeling azide-modified DNA oligonucleotides with this compound.[1]
Materials:
-
Azide-modified DNA oligonucleotide
-
This compound
-
DMSO
-
Nuclease-free water
-
Triethylammonium acetate (TEAA) buffer (2 M, pH 7.0)
-
Copper(II) sulfate (CuSO4) solution (10 mM in water)
-
Tris(benzyltriazolylmethyl)amine (TBTA) solution (10 mM in DMSO)
-
Sodium ascorbate solution (100 mM in water, freshly prepared)
-
Ethanol or acetone for precipitation
-
HPLC for purification
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Prepare a fresh solution of sodium ascorbate in nuclease-free water.
-
Prepare the copper catalyst solution by mixing the CuSO4 and TBTA solutions.
-
-
Reaction Setup:
-
Dissolve the azide-modified DNA in nuclease-free water in a pressure-tight vial.
-
Add the TEAA buffer.
-
Add DMSO and vortex.
-
Add the this compound stock solution and vortex.
-
Add the sodium ascorbate solution and vortex briefly.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.
-
Add the CuSO4/TBTA solution, flush the vial with inert gas, and cap it tightly.
-
Vortex the mixture thoroughly.
-
-
Reaction Incubation:
-
Incubate the reaction at room temperature overnight.
-
-
Purification:
-
Precipitate the labeled DNA by adding ethanol or acetone.
-
Centrifuge the mixture to pellet the DNA.
-
Wash the pellet with ethanol or acetone.
-
Dry the pellet and resuspend it in a suitable buffer.
-
Further purify the labeled DNA using reverse-phase HPLC.
-
-
Characterization:
-
Confirm the labeling by fluorescence spectroscopy.
-
Verify the purity and integrity of the labeled DNA by mass spectrometry and/or gel electrophoresis.
-
Mandatory Visualizations
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.
Caption: Experimental Workflow for Protein Labeling with this compound.
References
- 1. interchim.fr [interchim.fr]
- 2. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 3. The Impact of a 1,2,3-Triazole Motif on the Photophysical Behavior of Non-K Tetrasubstituted Pyrene with a Substitution Pattern Providing the Long Axial Symmetry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 8. 1-, 2-, and 4-ethynylpyrenes in the structure of twisted intercalating nucleic acids: structure, thermal stability, and fluorescence relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1-Ethynylpyrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," specifically utilizing 1-ethynylpyrene. This reaction enables the efficient and specific conjugation of the fluorescent pyrene moiety to a wide range of azide-containing molecules, finding extensive applications in drug development, bio-imaging, and materials science.
The CuAAC reaction is renowned for its high yields, mild reaction conditions, and exceptional functional group tolerance.[1][2] It proceeds with high regioselectivity to form the 1,4-disubstituted 1,2,3-triazole linkage.[1][3] The reaction is typically catalyzed by copper(I), which can be generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[4][5] The addition of a copper-coordinating ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can accelerate the reaction and stabilize the Cu(I) oxidation state, preventing catalyst deactivation and protecting sensitive biomolecules from oxidative damage.[5][6][7]
Key Applications:
-
Fluorescent Labeling: The strong fluorescence of the pyrene group makes this compound an ideal reagent for introducing a fluorescent tag to biomolecules, such as proteins, nucleic acids, and small molecule drug candidates, for visualization and tracking.
-
Drug Development: In drug discovery, CuAAC with this compound can be used to synthesize libraries of pyrene-labeled compounds for high-throughput screening or to create drug-fluorophore conjugates for studying drug distribution and target engagement.
-
Materials Science: The rigid, planar structure of pyrene can be incorporated into polymers and other materials to modulate their photophysical and electronic properties.
Quantitative Data Summary
The copper-catalyzed azide-alkyne cycloaddition is known for its high efficiency, often yielding quantitative or near-quantitative conversion. The following table summarizes typical reaction parameters and expected yields for the reaction of this compound with various organic azides.
| Azide Substrate | Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Benzyl Azide | CuSO₄/Sodium Ascorbate | THF/H₂O | 25 | 1 - 4 | >95 | General Knowledge |
| Azido-PEG-Amine | CuSO₄/Sodium Ascorbate/THPTA | DMSO/H₂O | 25 | 2 - 6 | >90 | General Knowledge |
| 3'-Azido-3'-deoxythymidine | CuSO₄/Sodium Ascorbate | tBuOH/H₂O | 25 | 4 - 8 | >95 | General Knowledge |
| Azido-functionalized Peptide | CuSO₄/Sodium Ascorbate/THPTA | Aqueous Buffer (pH 7.4) | 25 - 37 | 1 - 12 | 85 - 95 | [4][6] |
Experimental Protocols
Protocol 1: General Procedure for CuAAC of this compound with an Organic Azide
This protocol describes a general method for the reaction of this compound with a small organic azide in an organic/aqueous solvent mixture.
Materials:
-
This compound
-
Organic Azide (e.g., Benzyl Azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 equivalent) and the organic azide (1.0 - 1.2 equivalents) in a mixture of THF and water (typically 1:1 to 2:1 v/v). The concentration is generally in the range of 0.1 to 0.5 M.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 - 0.5 equivalents).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01 - 0.05 equivalents).
-
Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of EDTA to chelate the copper catalyst.
-
Extract the product with an organic solvent such as DCM or EtOAc.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 1-(pyren-1-yl)-1,2,3-triazole product.
Characterization:
The final product should be characterized by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the triazole product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Protocol 2: CuAAC for Bioconjugation of this compound to an Azide-Modified Biomolecule
This protocol is adapted for the labeling of sensitive biomolecules, such as proteins or nucleic acids, in an aqueous environment. The use of a copper-coordinating ligand like THPTA is recommended to protect the biomolecule from oxidative damage.[4][6]
Materials:
-
This compound
-
Azide-modified biomolecule (e.g., protein, DNA)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS) at pH 7.4)
-
Dimethyl Sulfoxide (DMSO) for dissolving this compound
Procedure:
-
Prepare a stock solution of the azide-modified biomolecule in the appropriate aqueous buffer. The concentration will depend on the specific biomolecule but is often in the µM to low mM range.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare fresh aqueous stock solutions of CuSO₄·5H₂O, sodium ascorbate, and THPTA.
-
In a microcentrifuge tube, combine the following in order: a. The solution of the azide-modified biomolecule. b. A premixed solution of CuSO₄ and THPTA (typically a 1:5 molar ratio). The final concentration of copper is usually in the range of 50-250 µM.[4] c. The DMSO stock solution of this compound (a slight excess, e.g., 1.5-2.0 equivalents relative to the azide, is often used). Ensure the final concentration of DMSO is low enough (typically <5%) to not denature the biomolecule. d. The sodium ascorbate solution to initiate the reaction. The final concentration is typically around 5 mM.[4]
-
Gently mix the reaction and allow it to proceed at room temperature or 37 °C for 1-12 hours. The reaction can be performed on a slow rotisserie to ensure mixing.[6]
-
The pyrene-labeled biomolecule can be purified from excess reagents and the catalyst by methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or spin filtration.
Visualizations
Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General experimental workflow for the CuAAC of this compound.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Labeling Proteins with 1-Ethynylpyrene for Conformational Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein conformational changes is fundamental to understanding protein function, regulation, and involvement in disease. Fluorescent spectroscopy offers a sensitive and non-invasive approach to monitor these dynamic processes. Pyrene is a particularly useful fluorescent probe due to its unique photophysical properties. The fluorescence emission spectrum of a pyrene monomer is highly sensitive to the polarity of its local microenvironment. Furthermore, when two pyrene molecules are in close proximity (within ~10 Å), they can form an excited-state dimer, or "excimer," which exhibits a distinct, red-shifted fluorescence emission.[1] This property makes pyrene an excellent tool for reporting on changes in protein structure that alter the distance between two labeled sites.
Traditionally, pyrene derivatives with reactive groups like maleimides have been used to label cysteine residues. However, this approach is limited to proteins with accessible cysteines and can lack site-specificity. This document details a more versatile and precise method for labeling proteins with 1-ethynylpyrene , a pyrene derivative featuring a terminal alkyne group.[2] By leveraging the power of "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this compound can be covalently attached to a protein at a specific site that has been engineered to contain an azide group.[3][4][5] This method provides high specificity and efficiency, making it a powerful tool for creating precisely labeled proteins for conformational analysis in basic research and drug discovery.[6][7][8]
Principle of the Method
The overall strategy involves two key stages:
-
Site-Specific Introduction of an Azide Moiety: An azide group, which is bioorthogonal (i.e., it does not react with native functional groups in the cell), is introduced at a specific location in the protein of interest. This can be achieved through methods such as the genetic incorporation of an azide-containing unnatural amino acid.[9][10]
-
Click Chemistry Ligation: The azide-modified protein is then reacted with this compound. The copper(I)-catalyzed reaction between the azide and the terminal alkyne of the pyrene derivative forms a stable triazole linkage, covalently attaching the fluorescent probe to the protein.[3][11]
Once the protein is labeled, changes in its conformation can be monitored by observing changes in the fluorescence of the pyrene probe. A change in the local environment of a single pyrene will alter its monomer fluorescence spectrum. If two sites on the protein are labeled, a conformational change that brings these two sites closer together will result in an increase in excimer fluorescence relative to the monomer fluorescence.
Data Presentation
Table 1: Photophysical Properties of Pyrene Probes
| Property | Monomer Fluorescence | Excimer Fluorescence |
| Description | Emission from a single excited pyrene molecule. | Emission from a dimer of an excited and a ground-state pyrene molecule. |
| Excitation Wavelength (λex) | ~340-350 nm | ~340-350 nm |
| Emission Wavelength (λem) | Vibronic peaks at ~375, 385, 395 nm.[1][12] | Broad, unstructured peak centered at ~470-485 nm.[12][13] |
| Sensitivity | The ratio of vibronic peak intensities (e.g., I1/I3) is sensitive to the polarity of the microenvironment. | The intensity of the excimer peak is sensitive to the proximity (~10 Å) of another pyrene molecule.[1] |
| Lifetime | Long fluorescence lifetime, often >40 ns.[13] | Long fluorescence lifetime, often >40 ns.[13] |
Experimental Protocols
Protocol 1: Site-Specific Introduction of an Azide Group
This protocol describes the genetic incorporation of the unnatural amino acid p-azido-L-phenylalanine (AzF) into a target protein in E. coli.
Materials:
-
Expression plasmid for the protein of interest with an amber stop codon (TAG) engineered at the desired labeling site.
-
Plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair for AzF (e.g., pEVOL-pAzF).
-
E. coli expression strain (e.g., BL21(DE3)).
-
Luria-Bertani (LB) medium.
-
Antibiotics (as required for plasmid selection).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Arabinose.
-
p-azido-L-phenylalanine (AzF).
Procedure:
-
Co-transform the E. coli expression strain with the plasmid for the protein of interest and the pEVOL-pAzF plasmid.
-
Select co-transformants on LB agar plates containing the appropriate antibiotics.
-
Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.
-
The next day, inoculate 1 L of LB medium containing antibiotics with the overnight culture.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce the expression of the synthetase/tRNA pair by adding arabinose to a final concentration of 0.2% (w/v).
-
Simultaneously, add AzF to the culture to a final concentration of 1 mM.
-
Incubate for 15 minutes to allow for uptake of the unnatural amino acid.
-
Induce expression of the target protein by adding IPTG to a final concentration of 0.5 mM.
-
Grow the culture overnight at a reduced temperature (e.g., 18-25°C) to improve protein folding and incorporation efficiency.
-
Harvest the cells by centrifugation and purify the azide-modified protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
Protocol 2: Labeling of Azide-Modified Protein with this compound via CuAAC
This protocol describes the "click" reaction to conjugate this compound to the azide-modified protein.[3][11]
Materials:
-
Azide-modified protein (in a copper-free buffer, e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
This compound.
-
Dimethyl sulfoxide (DMSO).
-
Copper(II) sulfate (CuSO4).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand.[11]
-
Sodium ascorbate.
-
Aminoguanidine hydrochloride (optional, to scavenge reactive byproducts).[3]
-
Degassing equipment (optional, but recommended).
Reagent Preparation:
-
This compound stock (10 mM): Dissolve the appropriate amount of this compound in DMSO.
-
CuSO4 stock (50 mM): Dissolve CuSO4 in water.
-
THPTA stock (250 mM): Dissolve THPTA in water.
-
Sodium ascorbate stock (100 mM): Prepare fresh by dissolving sodium ascorbate in water.
Procedure:
-
In a microcentrifuge tube, add the azide-modified protein to a final concentration of 10-50 µM in buffer.
-
Add this compound from the stock solution to a final concentration of 100-500 µM (a 5-10 fold molar excess over the protein).
-
Prepare a premix of CuSO4 and THPTA by adding 1 µL of 50 mM CuSO4 to 5 µL of 250 mM THPTA (maintains a 1:5 copper to ligand ratio).
-
Add the CuSO4/THPTA premix to the reaction mixture to a final copper concentration of 50-100 µM.
-
If using, add aminoguanidine to a final concentration of 5 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.
Protocol 3: Characterization of the Labeled Protein
Procedure:
-
Removal of Excess Reagents: After the labeling reaction, remove the unreacted this compound and copper catalyst. This is typically done by size-exclusion chromatography (e.g., using a PD-10 desalting column) or dialysis against a buffer containing a chelating agent like EDTA to remove any remaining copper.
-
Determination of Labeling Efficiency:
-
Measure the absorbance of the labeled protein solution at 280 nm (for protein concentration) and at the absorbance maximum of pyrene (~345 nm).
-
Calculate the protein concentration using its molar extinction coefficient at 280 nm (ε280).
-
Calculate the concentration of the pyrene probe using its molar extinction coefficient at ~345 nm (ε345 for pyrene is approximately 40,000 M-1cm-1).
-
The degree of labeling (DOL) is the molar ratio of the probe to the protein: DOL = [Pyrene] / [Protein]
-
Table 2: Typical Reagent Concentrations for CuAAC Labeling
| Reagent | Stock Concentration | Final Concentration | Purpose |
| Azide-Modified Protein | 1-5 mg/mL | 10-50 µM | The molecule to be labeled. |
| This compound | 10 mM in DMSO | 100-500 µM | The fluorescent probe. |
| CuSO4 | 50 mM | 50-100 µM | Source of the Cu(I) catalyst. |
| THPTA | 250 mM | 250-500 µM | Ligand to stabilize Cu(I) and protect the protein. |
| Sodium Ascorbate | 100 mM (fresh) | 1-5 mM | Reducing agent to generate Cu(I) from Cu(II). |
Protocol 4: Fluorescence Spectroscopy for Conformational Studies
Procedure:
-
Prepare samples of the pyrene-labeled protein at a low concentration (e.g., 0.1-1.0 µM) in the desired buffer.
-
Use a fluorometer to acquire fluorescence emission spectra. Set the excitation wavelength to ~345 nm.
-
Scan the emission from 360 nm to 600 nm.
-
Record the spectra under different experimental conditions (e.g., before and after adding a ligand, changing temperature, or introducing a denaturant).
-
Data Analysis:
-
Monomer Emission: Analyze the fine structure of the monomer emission peaks between 370 nm and 400 nm. Calculate the ratio of the intensity of the first peak (~375 nm) to the third peak (~385 nm) (I1/I3). An increase in this ratio indicates a more polar environment for the pyrene probe, while a decrease suggests a more hydrophobic environment.
-
Excimer Emission: For proteins labeled at two sites, calculate the ratio of the excimer intensity (IE, at ~480 nm) to the monomer intensity (IM, at ~375 nm). An increase in the IE/IM ratio indicates that the two labeled sites are coming into closer proximity.
-
Visualizations
Caption: Overall experimental workflow for labeling proteins with this compound.
Caption: Schematic of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Principle of pyrene excimer fluorescence for sensing protein conformational changes.
References
- 1. Pyrene: a probe to study protein conformation and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 5. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. csmres.co.uk [csmres.co.uk]
- 7. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrene binary probes for unambiguous detection of mRNA using time-resolved fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Ethynylpyrene as a Fluorescent Probe for Polymer Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-ethynylpyrene is a versatile fluorescent probe that offers a powerful tool for investigating polymer dynamics. Its rigid structure and sensitive photophysical properties, particularly its ability to form excimers, make it an ideal candidate for probing a range of polymer behaviors, from chain mobility and conformational changes to aggregation and micellization. The terminal alkyne group allows for straightforward incorporation into various polymer systems via "click chemistry," providing a robust and specific labeling strategy.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to study polymer dynamics.
Photophysical Properties of this compound
The fluorescence of this compound is characterized by a structured monomer emission and a broad, red-shifted excimer emission that arises from the interaction of an excited-state pyrene with a ground-state pyrene.[3] The ratio of these two emissions is highly sensitive to the local concentration and proximity of the pyrene moieties, which in a polymer system, is directly related to the polymer chain dynamics.
Table 1: Photophysical Properties of this compound in Various Solvents
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) (Monomer) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |
| Toluene | ~345 | ~377, 397 | Data not available | Data not available |
| THF | ~344 | ~378, 398 | Data not available | Data not available |
| Chloroform | ~346 | ~379, 399 | Data not available | Data not available |
Experimental Protocols
Protocol 1: Labeling of Polymers with this compound via Click Chemistry
This protocol describes a general two-step procedure to label polymers with this compound. The first step involves the introduction of an azide group onto the polymer backbone, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction with this compound.[4][5][6]
Materials:
-
Polymer with a suitable functional group for azidation (e.g., hydroxyl, halide)
-
Sodium azide (NaN₃)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Anhydrous solvents (e.g., DMF, DMSO, THF)
-
Dialysis tubing or size exclusion chromatography (SEC) columns for purification
-
Nitrogen or Argon gas
Step 1: Azidation of the Polymer (Example using a hydroxyl-containing polymer)
-
Dissolve the hydroxyl-containing polymer in a suitable anhydrous solvent (e.g., DMF) under an inert atmosphere (N₂ or Ar).
-
Add an excess of sodium azide (NaN₃). The molar ratio of NaN₃ to hydroxyl groups should be optimized but a 10-fold excess is a good starting point.
-
For the conversion of hydroxyl groups, a tosylation step might be necessary first to create a good leaving group. In that case, dissolve the polymer in pyridine, add p-toluenesulfonyl chloride, and stir at room temperature. After purification, the tosylated polymer can be reacted with sodium azide.
-
Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for 24-48 hours. The reaction progress can be monitored by FT-IR spectroscopy by observing the appearance of the characteristic azide peak at ~2100 cm⁻¹.
-
After the reaction is complete, precipitate the polymer in a non-solvent (e.g., water or methanol).
-
Wash the polymer thoroughly to remove unreacted NaN₃.
-
Purify the azido-functionalized polymer by dialysis or SEC.
-
Dry the polymer under vacuum and characterize it by FT-IR and NMR to confirm the incorporation of azide groups.
Step 2: Click Reaction with this compound
-
Dissolve the azido-functionalized polymer and a slight excess of this compound (e.g., 1.2 equivalents per azide group) in a suitable solvent (e.g., DMF/water mixture).
-
Prepare a fresh solution of sodium ascorbate in water.
-
Prepare a solution of CuSO₄·5H₂O in water.
-
Degas the polymer solution by bubbling with N₂ or Ar for at least 30 minutes.
-
Add the sodium ascorbate solution to the polymer solution, followed by the CuSO₄·5H₂O solution. The final concentrations should be in the millimolar range.
-
Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere.
-
The progress of the reaction can be monitored by the disappearance of the azide peak in the FT-IR spectrum.
-
Purify the this compound-labeled polymer by extensive dialysis against a suitable solvent to remove the copper catalyst and unreacted this compound, followed by precipitation.
-
Dry the final product under vacuum and characterize it by UV-Vis and fluorescence spectroscopy to confirm the presence of the pyrene label.
Figure 1: Experimental workflow for studying polymer dynamics.
Protocol 2: Measurement of Fluorescence Anisotropy
Fluorescence anisotropy provides information on the rotational mobility of the fluorescent probe, which is influenced by the local viscosity and the dynamics of the polymer chains.[1][7]
Materials:
-
This compound-labeled polymer
-
High-purity solvent
-
Fluorometer equipped with polarizers in the excitation and emission paths
Procedure:
-
Sample Preparation: Prepare a dilute solution of the labeled polymer in the desired solvent. The concentration should be low enough to avoid significant excimer formation and inner filter effects. A good starting point is an absorbance of less than 0.1 at the excitation wavelength.
-
Instrument Setup:
-
Set the excitation wavelength to the absorption maximum of the pyrene label (around 345 nm).
-
Set the emission wavelength to the maximum of the monomer fluorescence (around 377 nm).
-
Use excitation and emission slit widths that provide a good signal-to-noise ratio without causing significant photobleaching.
-
-
Data Acquisition:
-
Measure the fluorescence intensity with the excitation polarizer set to vertical (0°) and the emission polarizer set to vertical (0°). This is the parallel intensity (I_VV).
-
Measure the fluorescence intensity with the excitation polarizer set to vertical (0°) and the emission polarizer set to horizontal (90°). This is the perpendicular intensity (I_VH).
-
Measure the fluorescence intensity with the excitation polarizer set to horizontal (90°) and the emission polarizer set to vertical (0°). This is I_HV.
-
Measure the fluorescence intensity with the excitation polarizer set to horizontal (90°) and the emission polarizer set to horizontal (90°). This is I_HH.
-
-
Calculation of Anisotropy (r):
-
The instrument-specific correction factor (G-factor) must be determined: G = I_HV / I_HH.
-
The fluorescence anisotropy (r) is then calculated using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
-
Interpretation:
-
Higher anisotropy values indicate restricted rotational motion of the pyrene probe, suggesting slower polymer dynamics or a more rigid environment.
-
Lower anisotropy values indicate faster rotational motion, suggesting greater polymer chain mobility.
-
Changes in anisotropy as a function of temperature, solvent viscosity, or other variables can provide insights into polymer transitions and dynamics.
-
Protocol 3: Measurement of Excimer-to-Monomer Intensity Ratio (Ie/Im)
The Ie/Im ratio is a sensitive measure of the proximity of pyrene labels, which is directly related to the polymer chain's flexibility and its ability to undergo conformational changes that bring the probes into close contact.[3][8][9][10]
Materials:
-
This compound-labeled polymer
-
High-purity solvent
-
Fluorometer
Procedure:
-
Sample Preparation: Prepare a series of solutions of the labeled polymer with varying concentrations in the desired solvent.
-
Instrument Setup:
-
Set the excitation wavelength to the absorption maximum of the pyrene label (around 345 nm).
-
Set the emission scan range to cover both the monomer and excimer fluorescence (e.g., 360 nm to 600 nm).
-
Use appropriate excitation and emission slit widths.
-
-
Data Acquisition:
-
Record the fluorescence emission spectrum for each sample.
-
-
Calculation of Ie/Im Ratio:
-
Identify the maximum intensity of the monomer emission (Im), typically the first or third vibronic peak (around 377 nm or 397 nm).
-
Identify the maximum intensity of the broad excimer emission (Ie), typically around 470-500 nm.
-
Calculate the ratio Ie/Im.
-
-
Interpretation:
-
A higher Ie/Im ratio indicates a greater extent of excimer formation, suggesting higher local pyrene concentration due to polymer chain coiling or aggregation.
-
A lower Ie/Im ratio suggests that the pyrene labels are more isolated, indicating a more extended polymer conformation.
-
Plotting Ie/Im as a function of polymer concentration can reveal information about intermolecular aggregation.
-
Monitoring Ie/Im as a function of temperature can be used to study polymer phase transitions, such as the glass transition temperature.
-
Signaling Pathway and Mechanisms
The fundamental principle behind using this compound to study polymer dynamics is the formation of an excimer, an excited-state dimer.
Figure 2: Mechanism of pyrene excimer formation.
Upon excitation, a pyrene molecule (Py) is promoted to its excited singlet state (Py). If another ground-state pyrene molecule is in close proximity (within 3-4 Å), an excited-state complex, or excimer ((Py-Py)), can form. This excimer then decays back to the ground state, emitting a photon at a longer wavelength than the monomer emission. The rate of excimer formation is dependent on the diffusion and collision of the pyrene moieties, which is governed by the dynamics of the polymer chains to which they are attached.
Applications in Drug Development
The use of this compound as a fluorescent probe can be extended to the field of drug development, particularly in the characterization of polymer-based drug delivery systems.
-
Micelle Formation and Stability: By labeling amphiphilic block copolymers, the formation of micelles can be monitored by an increase in the Ie/Im ratio as the pyrene-labeled hydrophobic blocks aggregate in the micellar core. The stability of these micelles in different biological media can also be assessed.
-
Drug Release: Changes in polymer conformation upon drug release can be detected. For instance, the release of a drug from a polymer-drug conjugate might lead to a change in polymer chain dynamics, which can be monitored by fluorescence anisotropy or the Ie/Im ratio.
-
Polymer-Protein Interactions: The binding of proteins to polymer carriers can alter the local environment and dynamics of the polymer chains, leading to changes in the fluorescence properties of the attached this compound probe.
Conclusion
This compound is a powerful and versatile fluorescent probe for elucidating the complex dynamics of polymer systems. Its straightforward incorporation via click chemistry and its sensitive photophysical response, particularly excimer formation, provide researchers with a robust toolkit to investigate polymer chain mobility, conformational changes, and aggregation phenomena. The detailed protocols and application notes provided herein serve as a comprehensive guide for scientists and professionals to effectively utilize this compound in their research, from fundamental polymer science to the development of advanced drug delivery systems.
References
- 1. horiba.com [horiba.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. drpress.org [drpress.org]
- 5. Click Chemistry in Polymersome Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. connectsci.au [connectsci.au]
- 7. Fluorescence Anisotropy (Polarization) | PicoQuant [picoquant.com]
- 8. Probing the micellization kinetics of pyrene end-labeled diblock copolymer via a combination of stopped-flow light-scattering and fluorescence techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interactions between a series of pyrene end-labeled poly(ethylene oxide)s and sodium dodecyl sulfate in aqueous solution probed by fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Ethynylpyrene as a Molecular Beacon for Nucleic Acid Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular beacons are hairpin-shaped oligonucleotide probes that become fluorescent upon hybridization to a specific target nucleic acid sequence. This technology offers a sensitive and specific method for real-time detection of DNA and RNA in homogeneous solutions, eliminating the need for separation of unbound probes.[1][2] 1-ethynylpyrene is a fluorescent dye that can be incorporated into molecular beacons, serving as a versatile and tunable fluorophore for nucleic acid detection.[3][4] Its fluorescence is sensitive to its local environment, making it an excellent reporter for hybridization events.[5] This document provides detailed application notes and protocols for the use of this compound-based molecular beacons in nucleic acid detection.
Principle of Detection
A this compound molecular beacon consists of a single-stranded oligonucleotide with a central loop sequence complementary to the target nucleic acid. This loop is flanked by two short, complementary arm sequences that form a stem duplex.[1][6] A this compound molecule is covalently attached to one end of the oligonucleotide, and a non-fluorescent quencher moiety, such as DABCYL, is attached to the other end.[7]
In the absence of the target, the molecular beacon exists in a hairpin conformation, bringing the this compound fluorophore and the quencher into close proximity. This results in the quenching of fluorescence through Förster Resonance Energy Transfer (FRET).[7][8] Upon hybridization of the loop sequence to the target nucleic acid, the rigid duplex formed forces the stem to unwind, separating the fluorophore from the quencher. This separation restores the fluorescence of this compound, generating a signal that is proportional to the amount of target present.[7]
The signaling pathway of a this compound molecular beacon is depicted below:
Caption: Signaling pathway of a this compound molecular beacon.
Quantitative Data
The performance of this compound molecular beacons can be assessed by several key parameters. The following table summarizes representative quantitative data. Note that specific values will vary depending on the oligonucleotide sequence, buffer conditions, and instrumentation.
| Parameter | Typical Value/Range | Reference |
| Signal Enhancement (Signal/Background Ratio) | 30 to 200-fold | [9] |
| Fluorescence Enhancement upon Hybridization | 2.7 to 41.9-fold | [5] |
| Limit of Detection (LOD) | Sub-nanomolar to low-nanomolar | [10][11] |
| Melting Temperature (Tm) of Probe-Target Hybrid | 55-65 °C | [9][12] |
| Long Fluorescence Lifetime | ~40 ns | [10] |
| Large Stokes Shift | ~130 nm | [10] |
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound Labeled Molecular Beacon
This protocol describes the synthesis of a this compound labeled molecular beacon using solid-phase phosphoramidite chemistry and post-synthetic modification via Sonogashira cross-coupling.[13]
Materials:
-
Controlled pore glass (CPG) solid support functionalized with the 3'-quencher (e.g., DABCYL).
-
Standard DNA phosphoramidites (A, C, G, T).
-
5-Iodo-2'-deoxyuridine phosphoramidite (for incorporation at the 5' end).
-
Standard reagents and solvents for automated DNA synthesis.
-
This compound.
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].
-
Copper(I) iodide (CuI).
-
Anhydrous N,N-Dimethylformamide (DMF).
-
Triethylamine (TEA).
-
Concentrated ammonium hydroxide.
-
HPLC grade acetonitrile and water.
-
Triethylammonium acetate (TEAA) buffer.
Experimental Workflow:
Caption: Workflow for this compound molecular beacon synthesis.
Procedure:
-
Automated DNA Synthesis:
-
Synthesize the oligonucleotide sequence on an automated DNA synthesizer using the CPG support functionalized with the 3'-quencher.
-
In the final coupling step, incorporate the 5-Iodo-2'-deoxyuridine phosphoramidite at the 5' terminus.
-
Keep the final 5'-dimethoxytrityl (DMT) group on.
-
-
On-Column Sonogashira Coupling:
-
Prepare a coupling solution under an inert atmosphere (e.g., argon) by dissolving this compound, Pd(PPh3)4, and CuI in a mixture of anhydrous DMF and TEA (e.g., 3:1 v/v).
-
Pass the coupling solution through the CPG column containing the synthesized oligonucleotide.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
Wash the CPG column thoroughly with DMF, followed by acetonitrile, and then dry under a stream of argon.
-
-
Cleavage and Deprotection:
-
Treat the CPG support with concentrated ammonium hydroxide at 55 °C for 8-12 hours to cleave the oligonucleotide from the support and remove the protecting groups.
-
Evaporate the ammonium hydroxide solution to dryness.
-
-
Purification:
-
Resuspend the crude oligonucleotide in water.
-
Purify the this compound labeled molecular beacon by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in TEAA buffer.
-
Collect the fractions containing the full-length, labeled product.
-
-
Characterization and Quantification:
-
Confirm the identity and purity of the molecular beacon by MALDI-TOF mass spectrometry.
-
Determine the concentration of the purified molecular beacon by measuring its absorbance at 260 nm.
-
Protocol 2: Nucleic Acid Detection using this compound Molecular Beacon
This protocol outlines a general procedure for detecting a specific nucleic acid target in a homogeneous solution using a this compound molecular beacon.
Materials:
-
Purified this compound molecular beacon.
-
Target nucleic acid (DNA or RNA).
-
Nuclease-free water.
-
Hybridization buffer (e.g., 10 mM Tris-HCl, pH 8.0, 50 mM KCl, 3.5 mM MgCl2).[9]
-
Fluorometer or real-time PCR instrument capable of fluorescence measurements.
Experimental Workflow:
References
- 1. Molecular beacon - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound as a tunable and versatile molecular beacon for DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design rules for Molecular Beacons [biosyn.com]
- 7. Pyrene Excimer Signaling Molecular Beacons for Probing Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Beacons [sigmaaldrich.com]
- 9. molecular beacons [molecular-beacons.org]
- 10. Pyrene excimer signaling molecular beacons for probing nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid, single-step nucleic acid detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nano.physik.uni-muenchen.de [nano.physik.uni-muenchen.de]
- 13. rsc.org [rsc.org]
Application Notes and Protocols for Time-Resolved Fluorescence Spectroscopy of 1-Ethynylpyrene Labeled Biomolecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Time-resolved fluorescence spectroscopy (TRFS) is a powerful technique for studying the dynamics of biological macromolecules. When combined with environmentally sensitive fluorescent probes like 1-ethynylpyrene, TRFS can provide invaluable insights into protein and nucleic acid conformation, intermolecular interactions, and the kinetics of biological processes. This compound is a particularly useful probe due to its high fluorescence quantum yield, long fluorescence lifetime, and the sensitivity of its emission spectrum to the local environment. Its terminal alkyne group allows for versatile and specific labeling of biomolecules through click chemistry or Sonogashira coupling.
These application notes provide a comprehensive overview of the principles, experimental protocols, and data analysis for using this compound in TRFS studies of biomolecules.
Principle of this compound as a Fluorescent Probe
The fluorescence properties of pyrene and its derivatives are highly sensitive to the polarity of their microenvironment. In a non-polar (hydrophobic) environment, the emission spectrum of this compound exhibits well-resolved vibronic bands. The ratio of the intensities of these bands (e.g., I1/I3) is a reliable indicator of the solvent polarity. This property can be exploited to probe changes in the local environment of the labeled site on a biomolecule, for instance, upon protein folding, ligand binding, or insertion into a lipid membrane.
Furthermore, pyrene derivatives can form an excited-state dimer, known as an excimer, when two pyrene molecules are in close proximity (~10 Å). The excimer emits at a longer wavelength (around 480 nm) and is devoid of the characteristic vibronic structure of the monomer emission. The formation of an excimer is a clear indicator of the proximity of two labeled sites, making it a valuable tool for studying intramolecular distances and intermolecular interactions, such as protein dimerization.
The long fluorescence lifetime of the this compound monomer (tens to hundreds of nanoseconds) and excimer (>40 ns) is a significant advantage in TRFS. It allows for time-gated measurements that can effectively suppress background fluorescence from biological samples, which typically have much shorter lifetimes (a few nanoseconds).
Data Presentation: Photophysical Properties of this compound Labeled Biomolecules
The following table summarizes typical photophysical properties of pyrene-labeled biomolecules. Note that the exact values can vary depending on the specific biomolecule, the labeling site, and the local environment.
| Property | This compound Monomer | This compound Excimer | Reference(s) |
| Absorption Maximum (λabs) | ~345 nm | ~345 nm | [1] |
| Emission Maximum (λem) | ~375-400 nm (with vibronic structure) | ~480 nm (broad, structureless) | [1] |
| Fluorescence Lifetime (τ) | 10 - 200 ns (highly dependent on environment) | > 40 ns | [2] |
| Quantum Yield (Φ) | 0.1 - 0.9 (increases in non-polar environments) | Variable, dependent on stacking and orientation | [2] |
| Sensitivity to Polarity | High (I1/I3 ratio changes significantly) | Not applicable | |
| Förster Distance (R0) | ~30-40 Å (can act as a FRET donor to suitable acceptors) | Not applicable |
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound Succinimidyl Ester
This protocol describes the labeling of primary amines (e.g., the ε-amino group of lysine residues or the N-terminus) in proteins using an N-hydroxysuccinimidyl (NHS) ester derivative of this compound.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS at pH 7.2-8.0)
-
This compound succinimidyl ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching solution: 1.5 M hydroxylamine, pH 8.5 (or 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction. If necessary, dialyze the protein against the reaction buffer.
-
-
Dye Preparation:
-
Immediately before use, dissolve the this compound succinimidyl ester in a small amount of anhydrous DMF or DMSO to prepare a 10 mM stock solution.
-
-
Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the reactive dye to the protein solution. The optimal dye-to-protein ratio should be determined empirically for each protein.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.
-
-
Reaction Quenching:
-
Add the quenching solution to a final concentration of 100-150 mM to stop the reaction. Incubate for 1 hour at room temperature.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein (typically the first colored band to elute).
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of this compound (~345 nm).
-
Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
-
Protocol 2: Time-Resolved Fluorescence Spectroscopy Measurement
This protocol outlines a typical TRFS experiment using a time-correlated single-photon counting (TCSPC) system.
Materials:
-
This compound labeled biomolecule
-
Fluorometer with TCSPC capabilities
-
Pulsed light source (e.g., a laser diode or pulsed lamp) with an excitation wavelength of ~345 nm
-
Emission monochromator
-
Photomultiplier tube (PMT) or other sensitive photon detector
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the labeled biomolecule in the desired buffer. The concentration should be low enough to avoid inner filter effects (typically an absorbance of < 0.1 at the excitation wavelength).
-
-
Instrument Setup:
-
Set the excitation wavelength to ~345 nm.
-
Set the emission wavelength to monitor either the monomer fluorescence (e.g., 375 nm or 395 nm) or the excimer fluorescence (~480 nm).
-
Acquire the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
-
Data Acquisition:
-
Acquire the fluorescence decay of the sample until a sufficient number of photons have been collected in the peak channel (typically >10,000 counts) to ensure good statistical accuracy.
-
If studying a biological process, initiate the process (e.g., by adding a ligand) and collect fluorescence decays at various time points.
-
-
Data Analysis:
-
Deconvolute the instrument response function from the experimental fluorescence decay data.
-
Fit the decay data to a multi-exponential decay model to determine the fluorescence lifetimes (τ) and their corresponding amplitudes (α). The goodness of fit is typically assessed by the chi-squared (χ²) value.
-
For anisotropy measurements, acquire decays with the emission polarizer oriented parallel (I||(t)) and perpendicular (I⊥(t)) to the vertically polarized excitation light. The anisotropy decay, r(t), can then be calculated and fit to a model to determine rotational correlation times.
-
Visualizations
Caption: Experimental workflow for labeling and TRFS analysis.
Caption: Simplified Calmodulin signaling pathway.
Application Example: Studying Calmodulin Conformational Changes
Calmodulin (CaM) is a ubiquitous calcium-binding protein that plays a crucial role in many cellular signaling pathways.[3][4] Upon binding Ca2+, CaM undergoes a significant conformational change, exposing hydrophobic patches that allow it to interact with and regulate a wide variety of target proteins, such as CaM kinases.[4]
Experimental Design:
-
Labeling: A cysteine residue can be introduced into a specific region of CaM via site-directed mutagenesis. This cysteine can then be labeled with a pyrene maleimide derivative. Alternatively, lysine residues can be labeled with this compound succinimidyl ester.
-
TRFS Measurement: The fluorescence lifetime of the pyrene-labeled CaM is measured in the absence (apo-CaM) and presence of Ca2+.
Expected Results:
-
In the apo-state, the pyrene probe is likely to be in a more solvent-exposed, polar environment, resulting in a shorter fluorescence lifetime and a higher I1/I3 ratio.
-
Upon Ca2+ binding, the conformational change in CaM may move the pyrene probe into a more hydrophobic pocket. This would be observed as an increase in the fluorescence lifetime and a decrease in the I1/I3 ratio.
By monitoring these changes in real-time, the kinetics of CaM's conformational change can be determined. Furthermore, by performing these experiments in the presence of a target protein, the binding of CaM to its target and the subsequent conformational changes can be investigated. This approach can be used to screen for drugs that modulate the CaM signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Photobleaching of 1-Ethynylpyrene in Microscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of 1-ethynylpyrene during fluorescence microscopy experiments.
Troubleshooting Guide: Rapid Photobleaching of this compound
Rapid loss of fluorescence signal from this compound can be a significant issue. This guide provides a step-by-step approach to diagnose and resolve common causes of photobleaching.
Problem: My this compound signal is fading too quickly.
Follow these troubleshooting steps to identify and address the cause of rapid photobleaching:
Technical Support Center: Optimizing Click Chemistry for 1-Ethynylpyrene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving the fluorescent polyaromatic alkyne, 1-ethynylpyrene.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in a CuAAC reaction?
The primary challenges stem from this compound's unique properties:
-
Poor Solubility: Its large, hydrophobic nature leads to poor solubility in common aqueous or highly polar solvents, which can hinder reaction kinetics.
-
Steric Hindrance: The bulky pyrene moiety can sterically impede the approach of the azide and the copper catalyst, potentially slowing the reaction rate compared to smaller alkynes.
-
Aggregation: Like many polyaromatic hydrocarbons, this compound and its triazole product can aggregate in solution, leading to precipitation and incomplete reactions.
-
Copper Chelation: The resulting 1,2,3-triazole product can chelate with the copper catalyst, which may complicate purification and require specific workup procedures to remove residual copper.[1]
Q2: Which copper source is best for reactions with this compound?
The choice of copper source is flexible, but the active catalyst is always Cu(I).[2][3] Cu(II) salts like copper(II) sulfate (CuSO₄) are often preferred for their stability and are used with a reducing agent, typically sodium ascorbate, to generate Cu(I) in situ.[2][4] Direct Cu(I) sources like copper(I) iodide (CuI) or bromide (CuBr) can also be used but are more sensitive to oxidation.[3] However, using CuI is sometimes discouraged as the iodide anion can interfere with the catalytic cycle.[5]
Q3: What is the role of a ligand and which one should I choose?
Ligands are crucial for stabilizing the active Cu(I) catalytic species, preventing its oxidation to the inactive Cu(II) state, and accelerating the reaction rate.[3][5][6] The choice of ligand depends heavily on the solvent system.
-
For Organic Solvents (e.g., DMF, DMSO, THF): Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA ) is a highly effective ligand.[3][6][7]
-
For Aqueous or Mixed Aqueous/Organic Solvents: A water-soluble ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA ) is the preferred choice to maintain catalyst solubility and activity.[3]
Q4: How can I monitor the progress of my this compound click reaction?
You can monitor the reaction using standard techniques:
-
Thin-Layer Chromatography (TLC): This is the most common method. Spot the reaction mixture against standards of your starting materials. The disappearance of the limiting reagent and the appearance of a new, more polar spot (the triazole product) indicates reaction progress. The fluorescent nature of the pyrene moiety allows for easy visualization under a UV lamp.
-
LC-MS: For more quantitative analysis, liquid chromatography-mass spectrometry can be used to track the consumption of reactants and the formation of the product mass.
-
Fluorescence Spectroscopy: The formation of the triazole can sometimes alter the fluorescence properties (e.g., emission wavelength or quantum yield) of the pyrene core. This change can potentially be used to monitor the reaction in real-time, though this requires initial characterization.[8]
Troubleshooting Guide
This section addresses common problems encountered during the CuAAC reaction with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor Solubility/Precipitation: this compound or the product has precipitated out of solution. | - Use a co-solvent system like DMF/water, THF/water, or DMSO/water to improve solubility.[9][10] - Consider heating the reaction (e.g., to 40-60°C) to maintain solubility and improve kinetics.[10] - Ensure vigorous stirring to keep reagents suspended if precipitation is unavoidable. |
| 2. Catalyst Inactivation: The Cu(I) catalyst has been oxidized to inactive Cu(II) by dissolved oxygen. | - Degas all solvents and solutions (e.g., by bubbling with argon or nitrogen for 15-20 minutes or via freeze-pump-thaw cycles) before use.[8] - Use a stabilizing ligand like TBTA or THPTA.[3] - Add a slight excess of the reducing agent (sodium ascorbate).[2] | |
| 3. Steric Hindrance: The bulky pyrene group is slowing the reaction rate significantly. | - Increase the reaction time. Monitor by TLC until the limiting reagent is consumed. - Increase the reaction temperature moderately (e.g., 40-60°C).[10] - Ensure an efficient ligand is used to maximize catalytic turnover. | |
| Multiple Unidentified Byproducts | 1. Oxidative Homocoupling: The alkyne (this compound) is coupling with itself to form a diyne byproduct (Glaser coupling). | - This is a common side reaction when Cu(I) is oxidized. Ensure you have a sufficient excess of sodium ascorbate to maintain a reducing environment.[2] - Perform the reaction under an inert atmosphere (argon or nitrogen). |
| 2. Degradation of Reagents: One of the starting materials may be unstable under the reaction conditions. | - Verify the purity of your this compound and azide before starting. - Avoid excessively high temperatures or prolonged reaction times if degradation is suspected. | |
| Product is Contaminated with Copper (Green/Blue Tinge) | 1. Catalyst Chelation: The triazole product has chelated with the copper catalyst, making it difficult to remove. | - During workup, wash the organic extract with an aqueous solution of a chelating agent like EDTA or aqueous ammonia to sequester and remove copper ions.[1] - If the product is solid, it can be washed with a solution containing a copper chelator.[1] - Passing the crude product through a short plug of silica gel can also help remove copper salts.[1] |
Key Experimental Protocols
Protocol 1: General CuAAC Reaction for this compound in an Organic/Aqueous System
This protocol is a starting point and may require optimization for your specific azide.
Materials:
-
This compound
-
Azide substrate
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate (NaAsc)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvents: N,N-Dimethylformamide (DMF) and deionized water (degassed)
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a fresh 1 M stock solution of Sodium Ascorbate in deionized water.
-
Prepare a 100 mM stock solution of TBTA in DMF.
-
-
Reaction Setup (for a 100 µmol scale reaction):
-
In a reaction vial, dissolve this compound (1.0 eq, 100 µmol) and the azide (1.1 eq, 110 µmol) in a 3:1 mixture of DMF:water (e.g., 3 mL DMF, 1 mL water). Ensure all solids are fully dissolved.
-
Add the TBTA solution (0.1 eq, 10 µmol, 100 µL of 100 mM stock).
-
Add the CuSO₄ solution (0.05 eq, 5 µmol, 50 µL of 100 mM stock). The solution may turn faintly blue.
-
-
Initiation and Reaction:
-
Add the freshly prepared sodium ascorbate solution (0.5 eq, 50 µmol, 50 µL of 1 M stock) to initiate the reaction. The solution should become colorless or pale yellow.
-
Stir the reaction mixture at room temperature or at a slightly elevated temperature (e.g., 40°C) under an inert atmosphere (e.g., argon).
-
Monitor the reaction progress by TLC until the this compound spot has been completely consumed.
-
-
Workup and Purification:
-
Dilute the reaction mixture with ethyl acetate or dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of EDTA (2 x 20 mL) to remove copper.
-
Wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 1,4-disubstituted triazole.
-
Visualizations
Experimental Workflow
References
- 1. Sciencemadness Discussion Board - Click Chemistry - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. broadpharm.com [broadpharm.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. glenresearch.com [glenresearch.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
improving the quantum yield of 1-ethynylpyrene conjugates
Welcome to the technical support center for 1-ethynylpyrene and its conjugates. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and optimizing the performance of these fluorescent probes.
Frequently Asked Questions (FAQs)
Q1: What is the typical quantum yield of this compound and how can it be improved?
This compound is a fluorescent probe known for its sensitivity to the microenvironment. Its quantum yield can vary significantly depending on factors such as solvent, concentration, and conjugation to other molecules. While unconjugated this compound has a moderate quantum yield, this can be enhanced. For instance, attaching alkyl groups to the pyrene core can increase the fluorescence quantum yield through σ–π conjugation.[1] Alkynylpyrene derivatives have been reported with quantum yields as high as 0.99 in ethanol.[2]
Q2: My this compound conjugate shows a very low quantum yield. What are the common causes?
A low quantum yield in this compound conjugates is a frequent issue. The primary culprits are often aggregation-caused quenching (ACQ), the choice of solvent, and intramolecular interactions with the conjugated molecule.
-
Aggregation-Caused Quenching (ACQ): Pyrene derivatives have a strong tendency to form π-π stacking aggregates, especially at higher concentrations or in the solid state. This aggregation leads to the formation of non-emissive or weakly emissive excimers, which quenches fluorescence and drastically reduces the quantum yield.[3][4]
-
Solvent Effects: The polarity and viscosity of the solvent play a crucial role.[5][6][7] Solvents that promote aggregation or offer non-radiative decay pathways can lower the quantum yield. For example, increasing solvent polarity can sometimes lead to a decrease in fluorescence intensity and quantum yield.[8]
-
Intramolecular Quenching: The molecule conjugated to this compound can itself quench the fluorescence through processes like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET) if there is spectral overlap and proximity.
Q3: How can I prevent aggregation-caused quenching (ACQ) in my experiments?
Several strategies can be employed to mitigate ACQ:
-
Work at Low Concentrations: The most straightforward approach is to use dilute solutions (e.g., in the micromolar range or lower) to minimize intermolecular interactions.
-
Introduce Bulky Substituents: Synthesizing conjugates with bulky groups attached to the pyrene core can sterically hinder π-π stacking. This can even lead to an opposite phenomenon called aggregation-induced emission (AIE), where the fluorescence is enhanced in the aggregated state due to the restriction of intramolecular rotations.[3][9][10]
-
Modify the Conjugate Design: The linker between the this compound and the target molecule can be optimized to hold the pyrene moiety in a less aggregation-prone conformation.
Q4: What is Aggregation-Induced Emission (AIE) and how can it be beneficial?
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly fluorescent upon aggregation.[4][9][11] This is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay channels.[9] For this compound conjugates, inducing AIE can be a powerful strategy to achieve high quantum yields in applications where the probe might be localized at high concentrations, such as in cellular imaging or solid-state sensors. This can be achieved by attaching AIE-active units like tetraphenylethene (TPE) to the pyrene core.[10]
Q5: How does the choice of solvent affect the quantum yield of my this compound conjugate?
The solvent can influence the quantum yield in several ways:
-
Polarity: The polarity of the solvent can affect the energy levels of the excited state. For some pyrene derivatives, an increase in solvent polarity can lead to a decrease in quantum yield due to the stabilization of charge transfer states that decay non-radiatively.[8] The emission spectrum of pyrene is also known to be sensitive to solvent polarity, which is often used to probe the local environment.[12]
-
Viscosity: Higher solvent viscosity can restrict intramolecular rotations and vibrations, which are non-radiative decay pathways. This can lead to an increase in the fluorescence quantum yield.[7]
-
Specific Solvent-Solute Interactions: Hydrogen bonding or other specific interactions between the solvent and the conjugate can alter the photophysical properties.
Q6: I am observing a shift in the emission wavelength of my conjugate. What does this indicate?
A shift in the emission wavelength (solvatochromism) is common for pyrene derivatives and can provide valuable information about the environment of the fluorophore.[13]
-
Red Shift (Bathochromic Shift): A shift to longer wavelengths often indicates that the fluorophore is in a more polar environment, which stabilizes the excited state.[8] It can also be a sign of excimer formation due to aggregation, where a broad, structureless emission band appears at longer wavelengths compared to the monomer emission.[9]
-
Blue Shift (Hypsochromic Shift): A shift to shorter wavelengths suggests a less polar environment.
Q7: My this compound conjugate appears to be degrading during my experiments. What are the likely causes and how can I improve its photostability?
Photodegradation, or photobleaching, can be a significant issue. Factors influencing this include:
-
Light Exposure: Prolonged or high-intensity light exposure can lead to photochemical reactions that destroy the fluorophore.
-
Oxygen: The presence of molecular oxygen can lead to photo-oxidation of the excited pyrene moiety.
-
Solvent and pH: The chemical nature of the solvent and the pH of the medium can influence the rate of photodegradation.[14]
To improve photostability:
-
Minimize Light Exposure: Use the lowest possible excitation intensity and exposure time. Use filters to block unwanted wavelengths.
-
Use Deoxygenated Solvents: For in vitro experiments, bubbling an inert gas like argon or nitrogen through the solvent can remove dissolved oxygen.
-
Incorporate Photostabilizers: In some applications, antioxidant compounds can be added to the medium to reduce photobleaching.
-
ICH Guidelines: For pharmaceutical applications, it is crucial to follow established guidelines for photostability testing, such as those from the International Conference on Harmonisation (ICH).[15]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Fluorescence Signal | 1. Aggregation-Caused Quenching (ACQ).[3][4] 2. Incorrect excitation/emission wavelengths. 3. Photodegradation of the conjugate. 4. Intramolecular quenching by the conjugated molecule. | 1. Dilute the sample. If not possible, redesign the conjugate to include bulky groups to induce AIE.[9][10] 2. Check the absorption and emission spectra of the conjugate to determine the optimal wavelengths. 3. Minimize light exposure, use deoxygenated solvents, or add photostabilizers.[14] 4. Modify the linker or the attachment point to increase the distance between the fluorophore and the quencher. |
| Inconsistent Quantum Yield Measurements | 1. Inner filter effects due to high absorbance. 2. Mismatched solvent for the sample and standard. 3. Inaccurate integration of fluorescence spectra. 4. Standard fluorophore is not suitable for the spectral range. | 1. Ensure the absorbance of the solution at the excitation wavelength is low, typically below 0.1.[16] 2. Use the same solvent for the sample and the reference standard. If different solvents must be used, apply a correction for the refractive index.[16] 3. Integrate the entire emission band for both the sample and the standard. 4. Choose a standard with known quantum yield that absorbs and emits in a similar wavelength range as your sample.[17] |
| Emission Spectrum is Broad and Red-Shifted | 1. Excimer formation due to aggregation.[9] 2. Highly polar local environment. | 1. Dilute the sample and re-measure. The characteristic structured monomer emission should reappear. 2. This may be an intrinsic property of your system, indicating the probe is in a polar environment. |
| Fluorescence Intensity Decreases Over Time | 1. Photobleaching. 2. Precipitation of the conjugate out of solution. | 1. Reduce excitation light intensity and/or exposure time. Use fresh samples for each measurement. 2. Check the solubility of your conjugate in the chosen solvent. You may need to use a different solvent or add a co-solvent.[18] |
Quantitative Data Summary
The following table summarizes the photophysical properties of some this compound derivatives from the literature. This data can serve as a baseline for comparison.
| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |
| 4-(p-tolylethynyl)pyrene (Py-ET) | Dichloromethane | - | - | 0.26 - 0.44 | [19] |
| 1,3,6,8-tetrakis(arylethynyl) pyrene derivative (4a) | CH₂Cl₂ | 426, 402 | - | - | [20] |
| 1,3,6,8-tetrakis(arylethynyl) pyrene derivative (4b) | CH₂Cl₂ | 472, 446 | 490, 522 | 0.41 | [20] |
| 1,3,6,8-tetrakis(arylethynyl) pyrene derivative (4d) | CH₂Cl₂ | - | 562 | - | [20] |
Experimental Protocols
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative method is the most common approach for determining the fluorescence quantum yield.[16][21] It involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Your this compound conjugate (sample)
-
A standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.546)
-
High-purity solvent
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[16] A good range is 0.02, 0.04, 0.06, 0.08, and 0.1.
-
Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer. Record the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using a fluorometer. It is crucial to use the same excitation wavelength, slit widths, and other instrument settings for both the sample and the standard.[16]
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the slope (Gradient, Grad) of the straight line for both the sample and the standard.
-
Calculate the quantum yield of the sample (Φ_S) using the following equation:
Φ_S = Φ_R * (Grad_S / Grad_R) * (n_S² / n_R²)
Where:
-
Φ_R is the quantum yield of the reference standard.
-
Grad_S and Grad_R are the gradients of the plots for the sample and reference, respectively.
-
n_S and n_R are the refractive indices of the sample and reference solutions (if different solvents are used). If the same solvent is used, this term becomes 1.[16]
-
Visual Guides
Caption: A troubleshooting workflow for diagnosing low quantum yield in this compound conjugates.
Caption: Comparison of Aggregation-Caused Quenching (ACQ) and Aggregation-Induced Emission (AIE).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 4. cdr.hkust.edu.hk [cdr.hkust.edu.hk]
- 5. Effect of Solvent Polarity on the Fluorescence Emission Spectra of Select Five- and Six-Ring Pyrene Derivatives [opg.optica.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. jmess.org [jmess.org]
- 9. iptl.gdut.edu.cn [iptl.gdut.edu.cn]
- 10. Aggregation-induced emission and the working mechanism of 1-benzoyl and 1-benzyl pyrene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Background-Quenched Aggregation-Induced Emission through Electrostatic Interactions for the Detection of Poly(ADP-ribose) Polymerase-1 Activity | MDPI [mdpi.com]
- 12. Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ema.europa.eu [ema.europa.eu]
- 16. edinst.com [edinst.com]
- 17. researchgate.net [researchgate.net]
- 18. 1-Ethynyl pyrene (A270014) | Antibodies.com [antibodies.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. chem.uci.edu [chem.uci.edu]
correcting for inner filter effects in 1-ethynylpyrene fluorescence assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 1-ethynylpyrene in fluorescence assays, with a specific focus on identifying and correcting for inner filter effects (IFE).
Troubleshooting Guide
This guide addresses common issues encountered during this compound fluorescence experiments.
| Issue | Potential Cause | Recommended Solution |
| Non-linear relationship between fluorescence intensity and concentration | Inner Filter Effect (IFE) due to high sample absorbance. | 1. Dilute the sample : The simplest approach is to work with concentrations where the absorbance at the excitation wavelength is low, typically below 0.1.[1][2]2. Apply a mathematical correction : If dilution is not feasible, measure the absorbance of the sample at both the excitation and emission wavelengths and use a correction formula.[1]3. Optimize experimental geometry : Use a microplate reader with variable vertical axis focus or a front-face sample holder in a fluorometer to minimize the path length of the excitation and emission light.[2] |
| Weak or no fluorescence signal | 1. Incorrect instrument settings : Lasers and filters may not be optimized for this compound.2. Low concentration of this compound : The concentration may be below the detection limit of the instrument.3. Quenching : The fluorescence of this compound may be quenched by other molecules in the sample.4. Degradation of this compound : Prolonged exposure to light can lead to photobleaching. | 1. Verify instrument settings : Ensure the excitation and emission wavelengths are set appropriately for this compound (Excitation maxima around 343 nm, Emission maxima around 377 and 397 nm).[3]2. Increase concentration : If possible, increase the concentration of this compound, being mindful of the potential for inner filter effects.3. Identify and remove quencher : Review the sample composition for potential quenchers.4. Proper handling and storage : Store this compound in the dark at -20°C and minimize its exposure to light during experiments.[3][4] |
| High background fluorescence | 1. Contaminated reagents or solvents : Impurities in the buffer or solvent can fluoresce.2. Dirty cuvettes or microplates : Residual fluorescent material can contribute to background signal. | 1. Use high-purity reagents : Employ spectroscopy-grade solvents and high-purity buffer components.2. Thoroughly clean all labware : Ensure cuvettes and microplates are meticulously cleaned before use. |
| Inconsistent or irreproducible results | 1. Pipetting errors : Inaccurate or inconsistent pipetting can lead to variations in concentration.2. Temperature fluctuations : Fluorescence intensity can be temperature-dependent.3. Sample evaporation : In microplate assays, evaporation can concentrate the sample over time. | 1. Calibrate pipettes : Regularly calibrate and use proper pipetting techniques.2. Control temperature : Use a temperature-controlled fluorometer or allow samples to equilibrate to a stable room temperature.3. Minimize evaporation : Use plate seals or a humidifier for the plate reader. |
Frequently Asked Questions (FAQs)
1. What is the inner filter effect (IFE) and how does it affect my this compound fluorescence assay?
The inner filter effect is a phenomenon that causes a reduction in the observed fluorescence intensity at high sample concentrations.[1] It is not a type of fluorescence quenching, but rather an optical artifact. There are two types of inner filter effects:
-
Primary Inner Filter Effect (pIFE): Occurs when the excitation light is absorbed by the sample before it can reach the focal point of the detector. This reduces the number of excited fluorophores.[1]
-
Secondary Inner Filter Effect (sIFE): Happens when the emitted fluorescence is re-absorbed by other molecules in the sample before it reaches the detector.[2]
Both types of IFE lead to a non-linear relationship between fluorescence intensity and the concentration of this compound, which can result in an underestimation of the true fluorescence signal.
2. How can I determine if the inner filter effect is impacting my results?
A common way to check for IFE is to perform a concentration-dependent study. If the plot of fluorescence intensity versus this compound concentration is linear, then the inner filter effect is likely negligible.[2] If the plot becomes non-linear and plateaus at higher concentrations, you are likely observing the inner filter effect.
3. What is the most straightforward way to correct for the inner filter effect?
The simplest method to mitigate the inner filter effect is to dilute your samples until the absorbance at the excitation wavelength is below 0.1.[1][2] At such low concentrations, the inner filter effect is generally minimal.
4. When should I use a mathematical correction for the inner filter effect?
If sample dilution is not possible, for instance, in high-throughput screening or when working with weakly fluorescent samples, a mathematical correction can be applied. This is particularly useful when the absorbance of the sample changes during the experiment.
5. How do I perform a mathematical correction for the inner filter effect?
A commonly used formula to correct for both primary and secondary inner filter effects is:
Fcorr = Fobs * 10(Aex + Aem) / 2
Where:
-
Fcorr is the corrected fluorescence intensity.
-
Fobs is the observed fluorescence intensity.
-
Aex is the absorbance at the excitation wavelength.
-
Aem is the absorbance at the emission wavelength.
To apply this correction, you will need to measure the absorbance of your sample at both the excitation and emission wavelengths using a spectrophotometer.
Experimental Protocols
Protocol 1: Mathematical Correction of Inner Filter Effect
This protocol describes the steps to correct for the inner filter effect using absorbance measurements.
-
Prepare a dilution series of this compound: Prepare a series of known concentrations of this compound in your assay buffer.
-
Measure the absorbance spectra: For each concentration, measure the full absorbance spectrum to identify the absorbance at the excitation (Aex) and emission (Aem) wavelengths for this compound.
-
Measure the fluorescence emission: Using a fluorometer, measure the fluorescence intensity (Fobs) of each sample at the chosen emission wavelength, using the selected excitation wavelength.
-
Apply the correction formula: Use the measured absorbance values to calculate the corrected fluorescence intensity (Fcorr) for each sample using the formula mentioned in FAQ #5.
-
Analyze the data: Plot both the observed and corrected fluorescence intensities against the concentration of this compound. The corrected data should exhibit a more linear relationship.
Visualizations
Caption: Workflow for correcting the inner filter effect in this compound fluorescence assays.
Caption: Decision-making flowchart for troubleshooting non-linear fluorescence data.
References
stability of 1-ethynylpyrene under different pH and temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1-ethynylpyrene under various experimental conditions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the general stability and recommended storage for this compound?
A1: this compound is a solid that is stable under recommended storage conditions.[1] For long-term storage, it should be kept at -20°C in the dark, where it is stable for up to 24 months. For transportation or short-term handling, it can be kept at room temperature for up to three weeks, with prolonged exposure to light being avoided.[2]
Q2: What is the solubility of this compound in aqueous and organic solvents?
A2: this compound has low solubility in water.[2] It is soluble in organic solvents such as chloroform, dichloromethane, and toluene.[2] For biological experiments, stock solutions are often prepared in solvents like dimethyl sulfoxide (DMSO) and then diluted in aqueous buffers.[3] Care should be taken to avoid precipitation upon dilution.
Q3: How does pH affect the stability of this compound?
A3: While specific data for this compound is limited, the stability of the core pyrene structure and the terminal alkyne group can be inferred from general chemical principles.
-
Acidic to Neutral pH (pH < 7.5): The molecule is expected to be relatively stable. The terminal alkyne proton is weakly acidic (pKa ≈ 25) and will not be removed under these conditions.[4][5]
-
Basic pH (pH > 7.5): While the terminal alkyne is a very weak acid, strong bases can lead to deprotonation.[4][5] In highly basic aqueous solutions, there is a potential for side reactions, though direct hydrolysis of the ethynyl group is not a primary concern under typical experimental conditions. The stability of fluorescent dyes can be pH-sensitive, so it is crucial to select a dye that maintains stability throughout the required pH range of your experiment.[6]
Q4: How does temperature influence the stability of this compound?
A4: Polycyclic aromatic hydrocarbons (PAHs), like pyrene, generally show increased degradation at higher temperatures.[7] While in solid form, PAHs are more stable, their degradation increases in solution with rising temperature.[7] For solutions of this compound, it is recommended to avoid high temperatures for extended periods to minimize potential degradation. Stock solutions are best stored at -20°C or -80°C.[3][8]
Q5: Is this compound sensitive to light?
A5: Yes. Like many fluorescent molecules and polycyclic aromatic hydrocarbons, this compound is sensitive to light.[2] Prolonged exposure to light can lead to photobleaching and degradation.[9][10] It is recommended to store solutions in the dark and minimize light exposure during experiments by using amber vials or covering containers with aluminum foil.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no fluorescence signal | Degradation of this compound due to improper storage or handling (e.g., prolonged exposure to light, high temperature, or extreme pH). | Prepare fresh solutions from a properly stored stock. Ensure all handling steps minimize exposure to light and heat. Verify the pH of your experimental buffer. |
| Precipitation of this compound in aqueous buffer. | Due to its low aqueous solubility, this compound can precipitate. Try using a co-solvent like DMSO or a surfactant (e.g., Tween-80) in your buffer.[3] Ensure the final concentration of the organic solvent is compatible with your experimental system. Sonication can aid in dissolution.[3] | |
| Inconsistent results in click chemistry reactions | Degradation of the alkyne group. | If you suspect degradation due to basic conditions, neutralize the pH of your reaction mixture. Use freshly prepared this compound solutions. |
| Inaccessible alkyne group in biomolecules. | For macromolecules, the ethynylpyrene moiety may be buried within the structure. Consider performing the reaction under denaturing conditions (if compatible with your biomolecule) or using a ligand that accelerates the click reaction.[11] | |
| Copper catalyst sequestration. | In complex biological systems, the copper catalyst can be sequestered. Consider using an excess of the copper catalyst and a suitable ligand.[11] | |
| Unexpected changes in fluorescence spectra | Formation of excimers (excited-state dimers). | At high concentrations, two pyrene molecules in close proximity can form an excimer, which has a characteristic broad, red-shifted emission spectrum.[2] Dilute your sample to confirm if the spectral changes are concentration-dependent. |
| Environmental effects on fluorescence. | The fluorescence of pyrene is sensitive to the polarity of its microenvironment. Changes in solvent or binding to a biomolecule can alter the emission spectrum. This property can also be used advantageously to probe molecular interactions. |
Experimental Protocol: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions. This is crucial for establishing its degradation profile and identifying potential degradants.
Objective: To determine the stability of this compound under hydrolytic (acidic, basic, neutral), oxidative, and thermal stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN) and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a UV or fluorescence detector
-
pH meter
-
Incubator/oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or DMSO.
-
-
Stress Conditions:
-
For each condition, dilute the stock solution with the stressor solution to a final concentration suitable for analysis (e.g., 10 µg/mL).
-
Include a control sample (unstressed) diluted in the solvent for comparison.
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Incubate at a set temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Incubate at room temperature for a defined period (e.g., 2 hours).
-
Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.
-
-
Neutral Hydrolysis:
-
Mix the stock solution with HPLC-grade water.
-
Incubate at a set temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% H₂O₂.
-
Keep at room temperature for a defined period (e.g., 24 hours), protected from light.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at a high temperature (e.g., 100°C) for a defined period.
-
Also, expose a solution of this compound to the same temperature.
-
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile).
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Use a fluorescence detector set at the excitation and emission wavelengths of this compound for sensitive detection.
-
Data Presentation:
The results should be summarized in a table to compare the percentage of degradation under each stress condition.
| Stress Condition | Temperature (°C) | Duration | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl | 60 | 24 h | ||
| 0.1 M NaOH | RT | 2 h | ||
| Water | 60 | 24 h | ||
| 3% H₂O₂ | RT | 24 h | ||
| Solid State Heat | 100 | 48 h | ||
| Solution Heat | 100 | 48 h |
Note: The actual % degradation will depend on the experimental outcomes.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Logical troubleshooting guide for experiments with this compound.
References
- 1. Pyrene | C16H10 | CID 31423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ch 9 : Acidity of Terminal Alkynes [chem.ucalgary.ca]
- 6. labinsights.nl [labinsights.nl]
- 7. jfda-online.com [jfda-online.com]
- 8. glpbio.com [glpbio.com]
- 9. pjoes.com [pjoes.com]
- 10. idtdna.com [idtdna.com]
- 11. jenabioscience.com [jenabioscience.com]
Technical Support Center: Purification of 1-Ethynylpyrene Labeled Oligonucleotides
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the purification of 1-ethynylpyrene labeled oligonucleotides.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of your this compound labeled oligonucleotides.
Question: My final product has low purity. How can I improve it?
Answer: Low purity of this compound labeled oligonucleotides is a common issue that can often be resolved by optimizing the purification strategy. Here are several factors to consider:
-
Choice of Purification Method: The selected purification method significantly impacts the final purity. For fluorescently labeled oligonucleotides, High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE) are highly recommended for achieving high purity.[1][2] Desalting alone is often insufficient as it only removes small molecule impurities and not failure sequences.[3][4]
-
HPLC Optimization:
-
Reverse-Phase (RP-HPLC): This is a very effective method for purifying dye-labeled oligonucleotides due to the hydrophobicity of the this compound label, which allows for excellent separation from unlabeled oligonucleotides.[3] For optimal results, ensure you are using a suitable column (e.g., C8 or C18) and an optimized gradient of an organic solvent like acetonitrile in a buffer such as triethylammonium acetate (TEAA).[5]
-
Ion-Exchange (IE-HPLC): This method separates oligonucleotides based on the number of phosphate groups and is effective for sequences up to 40 bases.[3] It can be particularly useful for resolving oligonucleotides with significant secondary structures.
-
-
PAGE Purification: PAGE offers excellent size resolution and can achieve purity levels greater than 95%.[6] It is especially recommended for oligonucleotides longer than 50 bases or when the highest purity is required for sensitive downstream applications.[6][7]
-
Double Purification: For post-synthesis labeling, a double HPLC purification is highly recommended.[8] The first round of HPLC removes failure sequences before labeling, and the second round removes excess dye and any remaining unlabeled oligonucleotides.[8]
Question: I'm observing a low yield of my purified labeled oligonucleotide. What are the potential causes and solutions?
Answer: Low recovery of the final product can be attributed to several factors throughout the synthesis and purification process.
-
Synthesis Efficiency: Inefficient coupling during oligonucleotide synthesis will result in a higher proportion of truncated sequences and, consequently, a lower yield of the full-length product.
-
Post-Synthetic Labeling: Labeling reactions that occur after synthesis can sometimes result in lower yields compared to incorporating the label during synthesis.[8]
-
Purification Method: While PAGE purification provides high purity, it can lead to lower yields due to the complex extraction procedure from the gel matrix.[1] If yield is a primary concern and extremely high purity is not essential, RP-HPLC might be a better alternative, with typical recoveries around 75-80%.[9]
-
Handling and Storage: Fluorescently labeled oligonucleotides can be sensitive to environmental factors. To prevent degradation, it's recommended to store them in a slightly basic solution (e.g., TE buffer at pH 8) and protect them from light.[8] For long-term storage, aliquoting and storing at -20°C is advisable.[8]
Question: How can I efficiently remove the unconjugated this compound dye?
Answer: The removal of unreacted fluorescent dye is a critical step to enhance the signal-to-noise ratio in downstream applications.[10]
-
RP-HPLC: This is the method of choice for removing free dye. The hydrophobicity of the pyrene dye allows it to be well-separated from the more hydrophilic, dye-labeled oligonucleotide.[3] During HPLC, you will typically see three peaks: the unlabeled oligonucleotide, the desired labeled product, and the free dye.[5] Monitoring the absorbance at both 260 nm (for the oligonucleotide) and the absorbance maximum for the this compound dye will help in identifying and collecting the correct fraction.[5][9]
-
Phase Extraction: A simple and rapid method involves using a solvent like n-butanol saturated with water.[11][12] The hydrophobic, unreacted dye will be sequestered into the organic phase, while the hydrophilic, labeled oligonucleotide remains in the aqueous phase.[11][12] This procedure can be repeated multiple times to ensure complete removal of the free dye and takes less than 10 minutes.[10][11]
-
pH-Controlled Extraction: This technique can be used for any dye regardless of its hydrophobicity. By lowering the pH of the aqueous solution, the fluorescent dye shifts to its neutral form, which is then preferentially dissolved in a hydrophobic organic solvent like butanol.[10][12] The hydrophilic dye-labeled DNA remains in the aqueous phase.[10][12]
Question: My labeled oligonucleotide appears to be degrading. How can I prevent this?
Answer: Degradation of fluorescently labeled oligonucleotides can compromise experimental results. Here are some preventative measures:
-
Avoid PAGE Purification with Certain Dyes: Some fluorescent dyes can be damaged by components of the PAGE gel, such as ammonium persulfate, or by exposure to UV light during visualization and excision from the gel.[13] For this reason, HPLC is often the preferred method for purifying dye-labeled oligonucleotides.[13]
-
Proper Storage Conditions: The pH of the storage buffer is crucial. For most fluorescent dyes, a slightly basic solution like TE buffer at pH 8 is recommended to prevent degradation.[8] However, it's important to check the specific stability requirements for this compound.
-
Protection from Light: Fluorescent dyes are susceptible to photobleaching. Always store your labeled oligonucleotides in the dark and minimize exposure to light during handling.[8][14] When running a polyacrylamide gel, it's advisable to cover the electrophoresis tank with aluminum foil.[14]
Data Presentation
Table 1: Comparison of Common Purification Methods
| Purification Method | Typical Purity | Recommended For | Advantages | Disadvantages |
| Desalting | Basic | Oligonucleotides ≤35 bases for non-critical applications like PCR.[3] | Removes small-molecule impurities from the synthesis process.[4] | Does not remove truncated sequences (n-1, n-2, etc.). |
| Reverse-Phase HPLC (RP-HPLC) | >85% | Dye-labeled oligos, large-scale synthesis, and sequences <50 bases.[2][3] | Excellent for separating hydrophobic dyes from labeled products; high resolution.[3] | Resolution decreases with increasing oligonucleotide length.[3] |
| Ion-Exchange HPLC (IE-HPLC) | High | Oligonucleotides with significant secondary structure, sequences up to 40 bases.[3] | Separates based on charge (length); effective at disrupting secondary structures. | Resolution decreases for longer oligonucleotides.[3] |
| Polyacrylamide Gel Electrophoresis (PAGE) | >95%[6] | Oligonucleotides ≥50 bases, applications requiring the highest purity (e.g., cloning, mutagenesis).[6] | Highest resolution based on size; can resolve single-base differences. | Can have lower yields; more complex procedure; potential for dye degradation.[13] |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification
This protocol is optimized for the purification of 0.1–1 mg of a this compound labeled oligonucleotide.[5]
-
Sample Preparation: Following the labeling reaction and ethanol precipitation, dissolve the oligonucleotide pellet in 0.1 M triethylammonium acetate (TEAA).[5]
-
Column and System Setup: Use a standard analytical C8 or C18 column on an analytical or semi-preparative HPLC system.[5]
-
Loading and Elution:
-
Peak Identification and Collection:
-
Monitor the absorbance at two wavelengths: 260 nm (for DNA) and the absorbance maximum for this compound (approximately 420 nm).[5][15]
-
The unlabeled oligonucleotide will only show a peak at 260 nm.[5]
-
The free dye and the labeled oligonucleotide will show absorbance at both wavelengths.[5] The dye-labeled oligonucleotide will have a higher A260:λmax ratio than the free dye.[5]
-
Collect the fractions corresponding to the desired labeled oligonucleotide peak.
-
-
Post-Purification Processing:
-
Pool the collected fractions.
-
The mobile phase components (TEAA and acetonitrile) are volatile and can be removed by evaporation (e.g., using a vacuum concentrator).[9]
-
Resuspend the purified, labeled oligonucleotide in an appropriate storage buffer.
-
Protocol 2: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Purification
This protocol is a general guideline for purifying oligonucleotides using denaturing PAGE.[7][14]
-
Gel Preparation: Prepare a denaturing polyacrylamide gel with a concentration appropriate for the size of your oligonucleotide.[14][16]
-
Sample Preparation: Resuspend the crude labeled oligonucleotide in a formamide-based loading buffer.
-
Electrophoresis:
-
Visualization and Excision:
-
Visualize the oligonucleotide bands using UV shadowing.
-
Carefully excise the band corresponding to the full-length, labeled product.
-
-
Elution from Gel Matrix:
-
Crush the excised gel slice.
-
Elute the oligonucleotide from the gel matrix by diffusion into an appropriate elution buffer (e.g., TE buffer) overnight at room temperature or by using an electroelution apparatus.[7]
-
-
Desalting and Concentration:
-
Separate the eluted oligonucleotide from the gel fragments.
-
Desalt the sample using a desalting column or ethanol precipitation.
-
Concentrate the purified DNA using a centrifugal device.[14]
-
Workflow and Logic Diagrams
Caption: Workflow for the purification of this compound labeled oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: Which purification method should I choose for my this compound labeled oligonucleotide?
A1: The choice depends on your specific application and the length of the oligonucleotide. For most applications involving dye-labeled oligos, RP-HPLC is the recommended method due to its efficiency in separating the hydrophobic dye and achieving high purity (>85%).[4] If your application is highly sensitive to the presence of shorter sequences (e.g., cloning or gene synthesis) and your oligonucleotide is long (≥50 bases), PAGE purification is the better choice, as it offers the highest purity (>95%).[6]
Q2: Is desalting alone sufficient for purifying my labeled oligonucleotide?
A2: No, desalting is generally not sufficient. This process only removes small-molecule by-products from the synthesis and deprotection steps.[3] It does not remove failure sequences (n-1, n-2, etc.), which can interfere with downstream applications. For labeled oligonucleotides, additional purification by HPLC or PAGE is necessary to remove both failure sequences and unconjugated dye.[3]
Q3: How do I store my purified this compound labeled oligonucleotide?
A3: For optimal long-term storage, fluorescently labeled oligonucleotides should be resuspended in a slightly basic buffer, such as TE buffer at pH 8.[8] It is crucial to protect the oligonucleotide from light to prevent photobleaching of the pyrene label.[8] For best results, aliquot the sample to avoid repeated freeze-thaw cycles, and store it at -20°C in the dark.[8] When stored properly, the labeled oligonucleotide should be stable for up to 6 months.[8]
Q4: Can I use anion-exchange (AEX) HPLC for my pyrene-labeled oligonucleotide?
A4: Yes, AEX-HPLC can be used. This method separates oligonucleotides based on their charge, which is proportional to their length.[17] It is particularly effective for oligonucleotides up to 40 bases long and can be useful if your sequence has significant secondary structure, as the mobile phase can disrupt these structures.[3] However, for dye-labeled oligonucleotides, RP-HPLC is often preferred because the hydrophobic pyrene label provides an excellent handle for separation.[3]
Q5: What causes the presence of multiple peaks during RP-HPLC purification?
A5: During the RP-HPLC of a crude labeling reaction, you will typically observe multiple peaks. These correspond to the different components in the mixture: the unlabeled oligonucleotide, the desired full-length labeled oligonucleotide, and the free, unconjugated this compound dye.[5] There may also be smaller peaks corresponding to labeled failure sequences.[9] By monitoring the absorbance at 260 nm and the dye's specific λmax, you can identify and isolate the correct peak corresponding to your final product.[5]
References
- 1. glenresearch.com [glenresearch.com]
- 2. oligofastx.com [oligofastx.com]
- 3. labcluster.com [labcluster.com]
- 4. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
- 6. Purification - Microsynth - CH [microsynth.com]
- 7. Purification of DNA Oligos by denaturing polyacrylamide gel electrophoresis (PAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]
- 9. waters.com [waters.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. idtdna.com [idtdna.com]
- 14. Annealing and purification of fluorescently labeled DNA substrates for in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound-modified guanine and cytosine as optical labels for DNA hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bio-works.com [bio-works.com]
minimizing background fluorescence in 1-ethynylpyrene experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence in experiments involving 1-ethynylpyrene.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background fluorescence when using this compound?
A1: High background fluorescence in this compound experiments can originate from several sources:
-
Autofluorescence: Biological samples naturally contain endogenous fluorophores that can emit light when excited. Common sources of autofluorescence include mitochondria, lysosomes, collagen, elastin, NADH, and riboflavin.[1][2] Lipofuscin, a pigment that accumulates with age, is another significant source of autofluorescence, particularly in brain and retinal tissues.[3]
-
Non-specific binding of this compound: The probe may bind to cellular components or surfaces other than the intended target, leading to a generalized background signal.[3][4]
-
Unbound this compound: Residual, unbound probe that is not washed away after staining will contribute to background fluorescence.[4]
-
Fluorescence from experimental reagents and materials: Cell culture media, particularly those containing phenol red or fetal bovine serum (FBS), can be fluorescent.[2] Additionally, plastic-bottom culture dishes can exhibit significant fluorescence.[4]
-
Fixation-induced fluorescence: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with amines in the sample to create fluorescent products.[2][5]
Q2: How can I reduce autofluorescence from my biological samples?
A2: Several methods can be employed to mitigate autofluorescence:
-
Spectral Separation: If possible, choose a fluorescent label that is spectrally distinct from the autofluorescence signal.[2] Autofluorescence is often more prominent in the shorter wavelength regions (blue and green), so using far-red or near-infrared dyes can sometimes help.[6]
-
Background Quenching/Blocking Reagents: Commercial reagents like TrueBlack® can help to quench autofluorescence from sources like lipofuscin and reduce non-specific binding.[3] Blocking with agents like bovine serum albumin (BSA) or serum can also minimize non-specific interactions.[3]
-
Photobleaching: Exposing the sample to light before imaging can selectively destroy the autofluorescent molecules.[7]
-
Perfusion: For tissue samples, perfusing with a buffered saline solution like PBS before fixation can remove red blood cells, which are a source of heme-related autofluorescence.[5]
Q3: What is the optimal way to remove unbound this compound?
A3: Thorough washing after the staining step is crucial. Typically, washing the sample 2-3 times with a buffered saline solution such as PBS is recommended to remove unbound fluorophores.[4] The duration and agitation during washes may need to be optimized for your specific sample type.
Q4: Can my choice of imaging medium and vessel affect background fluorescence?
A4: Yes. For live-cell imaging, it is best to use an optically clear, buffered saline solution or a specialized low-background imaging medium like Gibco FluoroBrite DMEM.[4] For fixed cells, using an appropriate mounting medium can help reduce background. Regarding imaging vessels, plastic-bottom dishes can be highly fluorescent. Switching to glass-bottom dishes or plates is recommended to minimize this source of background.[4]
Troubleshooting Guides
Problem 1: High background fluorescence across the entire sample.
This is often due to unbound probe, issues with the imaging medium, or autofluorescence.
| Potential Cause | Recommended Solution |
| Incomplete removal of unbound this compound. | Increase the number and/or duration of wash steps after staining. Use a buffered saline solution like PBS.[4] |
| Fluorescent components in the imaging medium. | For live-cell imaging, switch to a phenol red-free medium or an optically clear saline solution. For fixed cells, use a low-background mounting medium.[2][4] |
| Autofluorescence from the sample. | Treat the sample with a background quenching agent or perform photobleaching prior to imaging.[3][7] |
| High concentration of this compound. | Titrate the concentration of this compound to find the optimal balance between signal and background.[4] |
| Fluorescence from the imaging vessel. | Use glass-bottom dishes or plates instead of plastic ones.[4] |
Problem 2: Punctate or localized background fluorescence.
This may be caused by probe aggregation, non-specific binding to certain cellular structures, or specific types of autofluorescence.
| Potential Cause | Recommended Solution |
| Aggregation of this compound. | Ensure the probe is fully dissolved in an appropriate solvent before diluting into aqueous buffers. Consider a brief sonication of the stock solution. |
| Non-specific binding to cellular components. | Use a blocking agent like BSA or a commercial background suppressor to minimize non-specific interactions.[3] |
| Lipofuscin granules. | Treat the sample with a lipofuscin quencher like TrueBlack®.[3] |
Experimental Protocols
General Staining Protocol with this compound (Fixed Cells)
-
Cell Culture and Fixation:
-
Permeabilization (if required for intracellular targets):
-
Permeabilize cells with a detergent such as Triton X-100 in PBS.
-
-
Blocking (Optional but Recommended):
-
Incubate cells with a blocking buffer (e.g., PBS with 1% BSA) for 30-60 minutes to reduce non-specific binding.[3]
-
-
Staining with this compound:
-
Dilute this compound to the desired working concentration in an appropriate buffer. It is advisable to titrate the concentration to determine the optimal signal-to-noise ratio.[4]
-
Incubate the cells with the staining solution for the recommended time.
-
-
Washing:
-
Wash the cells 3 times with PBS for 5 minutes each to remove unbound probe.[4]
-
-
Mounting and Imaging:
-
Mount the coverslip using a low-background mounting medium.
-
Image the sample using appropriate filter sets for this compound.
-
Visual Guides
References
- 1. Cell and tissue autofluorescence research and diagnostic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Autofluorescence [jacksonimmuno.com]
- 3. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 4. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Causes of Autofluorescence [visikol.com]
- 6. biotium.com [biotium.com]
- 7. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 1-Ethynylpyrene and Other Pyrene Derivatives for Labeling Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is a critical step in experimental design. Pyrene and its derivatives have long been favored as fluorescent probes due to their unique photophysical properties, including a long fluorescence lifetime, high quantum yield, and sensitivity to the local microenvironment. Among these, 1-ethynylpyrene has gained prominence for its utility in bioorthogonal "click" chemistry. This guide provides an objective comparison of this compound with other commonly used pyrene derivatives for labeling, supported by experimental data and detailed protocols.
Performance Comparison of Pyrene Derivatives
The choice of a pyrene derivative for labeling depends on several factors, including the desired labeling chemistry, the photophysical properties of the dye, and the nature of the biological system under investigation. This section provides a quantitative comparison of key performance indicators for this compound and other representative pyrene derivatives.
Photophysical Properties
The following table summarizes the key photophysical properties of this compound alongside other pyrene derivatives commonly used for labeling. These properties are crucial for determining the suitability of a probe for specific applications, such as fluorescence microscopy, FRET, and fluorescence polarization assays.
| Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) | Solvent/Conditions |
| This compound | 343, 326, 313 | 377, 397 | ~0.70 (in toluene, degassed) | 20-40 | Toluene |
| N-(1-Pyrene)maleimide | ~340 | ~378, ~398 | - | - | Thiol-adduct in solution |
| Pyrene-1-carboxaldehyde | ~365 | ~385, ~405 | - | - | Various Solvents |
| 1-Pyrenebutyric acid | ~340 | ~377, ~397 | 0.56 (in glycerol) | 185 (N2), 55 (Air) in cells | Various Solvents & Cells |
| 1,3,6,8-Tetrasubstituted Pyrene (PA1) | 480 (in ethanol) | 648 (in methanol) | 0.94 (in hexane), 0.50 (in methanol) | - | Various Solvents |
| Pyrene-hemicyanine dye (PC) | ~420 | 500-650 (solvatochromic) | >0.70 (in most organic solvents) | - | Various Solvents |
Note: Photophysical properties of pyrene derivatives are highly sensitive to the solvent polarity and the local environment. The data presented are representative values from various sources and should be considered in the context of the specified conditions.
Photostability
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of fluorescent labels. This section provides protocols for labeling with this compound via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and for a generic thiol-reactive pyrene maleimide.
Labeling with this compound via Click Chemistry
This protocol outlines the general steps for labeling an azide-modified protein with this compound.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
DMSO
-
Degassed buffer
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 100 mM stock solution of sodium ascorbate in degassed water. This solution should be prepared fresh.
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
-
Prepare the Catalyst Solution: Shortly before use, mix the CuSO4 and THPTA stock solutions at a 1:2 molar ratio.
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in degassed buffer.
-
Add the this compound stock solution to the protein solution. A 10- to 50-fold molar excess of the alkyne probe over the protein is a good starting point for optimization.
-
Add the pre-mixed CuSO4/THPTA catalyst solution to the reaction mixture. A final concentration of 1-2 mM copper is typically sufficient.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
Purification: Remove the excess reagents and byproducts from the labeled protein using a suitable method, such as size-exclusion chromatography (e.g., a desalting column) or dialysis.
Labeling with Pyrene Maleimide
This protocol describes the labeling of cysteine residues in a protein with a generic pyrene maleimide.
Materials:
-
Protein containing free cysteine residues in a degassed, thiol-free buffer (e.g., PBS, pH 7.0-7.5)
-
Pyrene maleimide
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
Anhydrous DMSO or DMF
Procedure:
-
Prepare the Protein:
-
Dissolve the protein in a degassed, thiol-free buffer at a concentration of 1-10 mg/mL.
-
(Optional) If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10- to 100-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
-
Prepare the Dye Stock Solution: Prepare a 10 mM stock solution of the pyrene maleimide in anhydrous DMSO or DMF.
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the pyrene maleimide stock solution to the protein solution.
-
Mix thoroughly and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction (Optional): The reaction can be stopped by adding a small molecule thiol, such as β-mercaptoethanol or dithiothreitol (DTT), to scavenge any unreacted maleimide.
-
Purification: Purify the labeled protein from excess dye and quenching reagents using size-exclusion chromatography or dialysis.
Visualization of Workflows
Diagrams created using the DOT language provide a clear visual representation of experimental workflows and signaling pathways.
Caption: Workflow for labeling an azide-modified protein with this compound via CuAAC.
Caption: Conceptual workflow of a FRET experiment using a pyrene derivative as a donor.
Conclusion
This compound stands out as a valuable tool for fluorescent labeling, primarily due to its compatibility with the highly specific and efficient click chemistry methodology. This allows for precise, bioorthogonal labeling of biomolecules in complex environments. However, the choice of the optimal pyrene derivative ultimately depends on the specific experimental requirements. For applications requiring labeling of native cysteine residues, pyrene maleimides remain a robust option. For studies demanding high quantum yields and tunable emission wavelengths, some of the more recently developed substituted pyrene derivatives may be more suitable. By carefully considering the photophysical data, labeling chemistry, and experimental context, researchers can select the most appropriate pyrene-based probe to achieve their scientific goals.
References
- 1. Recent developments in pyrene-based fluorescence recognition and imaging of Ag + and Pb 2+ ions: Synthesis, applications and challenges - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00289F [pubs.rsc.org]
- 2. Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
1-Ethynylpyrene: A Superior Fluorescent Probe for Advanced Research Applications
A comprehensive comparison of 1-ethynylpyrene against other alkynyl pyrene probes, providing researchers, scientists, and drug development professionals with objective performance data and detailed experimental protocols for informed decision-making in probe selection.
In the realm of fluorescent probes, pyrene and its derivatives have long been valued for their unique photophysical properties, including long fluorescence lifetimes and sensitivity to the local microenvironment. The introduction of an alkynyl group at the 1-position of the pyrene core has given rise to a new class of probes with enhanced characteristics. Among these, this compound stands out for its exceptional brightness, photostability, and versatility in bioconjugation reactions. This guide provides a detailed comparison of this compound with other alkynyl pyrene probes, supported by experimental data and protocols to facilitate its application in cutting-edge research.
Superior Photophysical Properties of this compound
The primary advantage of this compound lies in its significantly improved photophysical properties compared to both the parent pyrene molecule and other substituted alkynyl pyrenes. The introduction of the ethynyl group extends the π-conjugation of the pyrene core, leading to a desirable red-shift in both absorption and emission spectra and a dramatic increase in fluorescence quantum yield.
Alkynylpyrenes, as a class, exhibit substantially higher fluorescence quantum yields than unsubstituted pyrene, with some derivatives approaching a quantum yield of 0.99 in ethanol.[1] This enhancement is attributed to the alkynyl group's role in increasing the transition moment and promoting the coupling of the singlet excited state to the ground state.[1]
| Probe | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Solvent |
| Pyrene | 335 | 375, 395 | 0.32 - 0.68 | Cyclohexane / Crystal |
| This compound | 343 | 377, 397 | ~0.90 (estimated) | Various |
| 1-Phenylethynylpyrene | ~350-360 | ~400-420 | High | Various |
| 1-(Trimethylsilylethynyl)pyrene | ~345 | ~380, 400 | High | Various |
The red-shifted absorption and emission of this compound are advantageous for biological imaging, as they help to minimize autofluorescence from endogenous cellular components, which typically fluoresce in the shorter wavelength regions.
Versatility in Bioconjugation: The Power of the Terminal Alkyne
A key feature that sets this compound apart is its terminal alkyne group, which serves as a versatile handle for "click chemistry" reactions. Specifically, it readily participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal reaction.[2] This allows for the straightforward and specific labeling of a wide range of biomolecules, including DNA, proteins, and lipids, that have been functionalized with an azide group.[3][4][5]
This "clickability" provides a significant advantage over other pyrene probes that may require more complex and less specific conjugation chemistries. The small size of the ethynyl group is also beneficial as it is less likely to perturb the structure and function of the biomolecule to which it is attached.
Experimental Protocols
To facilitate the adoption of this compound in your research, detailed protocols for its synthesis and application in biomolecule labeling and cellular imaging are provided below.
Synthesis of this compound
The synthesis of this compound is typically achieved through a Sonogashira coupling reaction between 1-bromopyrene and a protected acetylene source, followed by deprotection.[6]
Diagram of the Synthesis of this compound:
Caption: Synthesis of this compound via Sonogashira Coupling.
Materials:
-
1-Bromopyrene
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromopyrene, Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%).
-
Add anhydrous THF and anhydrous triethylamine.
-
Add trimethylsilylacetylene (1.5 equivalents) dropwise to the stirred solution.
-
Heat the reaction mixture to 60 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(trimethylsilylethynyl)pyrene.
-
Dissolve the purified product in a mixture of methanol and DCM.
-
Add a solution of potassium hydroxide in methanol and stir at room temperature for 2 hours.
-
Remove the solvent and add water. Extract the product with DCM.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
Labeling of DNA with this compound via Click Chemistry
This protocol describes the labeling of an alkyne-modified DNA oligonucleotide with an azide-functionalized this compound derivative (or conversely, an azide-modified DNA with this compound).
Workflow for DNA Labeling with this compound:
Caption: Workflow for labeling DNA with this compound via CuAAC.
Materials:
-
Alkyne-modified DNA oligonucleotide
-
Azide-functionalized fluorescent dye (e.g., an azide derivative of this compound or a commercially available azide dye to be "clicked" to this compound-modified DNA)
-
Copper(II) sulfate (CuSO₄)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Sodium ascorbate
-
DMSO
-
Triethylammonium acetate (TEAA) buffer
-
Nuclease-free water
Procedure:
-
Prepare stock solutions: 10 mM azide-dye in DMSO, 10 mM CuSO₄ in water, 50 mM TBTA in DMSO, and a fresh 100 mM sodium ascorbate in water.
-
In a microcentrifuge tube, dissolve the alkyne-modified DNA in TEAA buffer.
-
Add the azide-dye stock solution (typically 1.5-5 equivalents relative to the DNA).
-
Prepare the copper catalyst solution by mixing the CuSO₄ and TBTA stock solutions.
-
Add the copper catalyst solution to the DNA/azide mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours, protected from light.
-
Purify the labeled DNA using a suitable method such as ethanol precipitation, HPLC, or polyacrylamide gel electrophoresis (PAGE) to remove unreacted dye and catalyst.
-
Confirm successful labeling by fluorescence spectroscopy or gel electrophoresis.
Cellular Imaging with Alkyne-Pyrene Probes
This protocol outlines a general procedure for labeling and imaging cellular components using an alkyne-pyrene probe and click chemistry.
Workflow for Cellular Imaging:
Caption: General workflow for cellular imaging using this compound.
Materials:
-
Cells cultured on coverslips
-
Azide-modified metabolic precursor (e.g., azido-sugars, amino acids, or nucleosides)
-
This compound
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (as described in the DNA labeling protocol)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
Procedure:
-
Metabolic Labeling: Culture cells in the presence of the azide-modified metabolic precursor for a desired period to allow for its incorporation into biomolecules.
-
Fixation: Wash the cells with PBS and then fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Click Reaction: Wash the cells with PBS. Prepare the click reaction cocktail containing this compound, CuSO₄/TBTA, and sodium ascorbate in PBS. Incubate the cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells extensively with PBS containing 0.1% Tween-20 to remove unreacted probe and catalyst.
-
Counterstaining and Mounting: (Optional) Stain the cell nuclei with DAPI. Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the labeled cells using a fluorescence microscope equipped with the appropriate filter sets for pyrene and DAPI.
Conclusion
This compound offers a compelling combination of superior photophysical properties and versatile bioconjugation capabilities, making it an exceptional fluorescent probe for a wide array of research applications. Its high fluorescence quantum yield, red-shifted emission, and amenability to click chemistry provide significant advantages over other alkynyl pyrene probes and traditional fluorescent labels. The detailed protocols provided in this guide are intended to empower researchers to harness the full potential of this compound in their studies, from fundamental biological investigations to the development of novel diagnostic and therapeutic agents.
References
A Comparative Analysis of 1-Ethynylpyrene and Dansyl Chloride for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of protein analysis, the selection of an appropriate fluorescent label is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive, data-driven comparison of two widely used fluorescent probes: 1-ethynylpyrene and dansyl chloride. By examining their chemical properties, labeling methodologies, and photophysical characteristics, this document aims to equip researchers with the necessary information to make an informed choice for their specific protein labeling needs.
At a Glance: Key Performance Characteristics
The following table summarizes the key quantitative data for this compound and dansyl chloride, offering a direct comparison of their performance metrics in protein labeling applications.
| Property | This compound | Dansyl Chloride |
| Molecular Weight | ~226.27 g/mol | ~269.75 g/mol |
| Excitation Max (λex) | ~343 nm | ~340 nm |
| Emission Max (λem) | ~377, 397 nm | ~520-560 nm (environment-dependent) |
| Quantum Yield (Φ) | Varies; pyrene derivatives can have high Φ. (e.g., 0.77 in toluene for a derivative) | 0.05-0.8 (highly environment-dependent) |
| Labeling Chemistry | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Nucleophilic substitution |
| Target Residues | Azide-modified amino acids (via metabolic labeling or chemical modification) | Primary amines (Lysine, N-terminus), Tyrosine, Histidine, Cysteine |
| Reaction pH | 4-11 | ~8.5-10 |
| Specificity | High (Bioorthogonal) | Moderate (Reacts with several nucleophilic residues) |
| Reaction Efficiency | Generally high, often cited as near-quantitative[1][2] | pH-dependent; up to 5 dansyl groups on myoglobin at pH 9.5[3][4] |
Delving Deeper: A Head-to-Head Comparison
Chemical Properties and Reactivity
This compound is a polycyclic aromatic hydrocarbon functionalized with a terminal alkyne group. This alkyne serves as a handle for covalent attachment to proteins via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry"[5][6]. This bioorthogonal reaction allows for the precise labeling of proteins that have been metabolically or chemically modified to contain an azide group[7]. The reaction is known for its high yields and tolerance of a wide range of functional groups and reaction conditions, typically proceeding smoothly in aqueous buffers at neutral pH[8][].
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride), on the other hand, reacts primarily with nucleophilic functional groups on proteins[10]. Its sulfonyl chloride moiety readily forms stable sulfonamide bonds with the primary amines of lysine residues and the N-terminus of the polypeptide chain[11][12]. It can also react with other nucleophilic residues such as tyrosine, histidine, and cysteine, leading to a lower degree of specificity compared to click chemistry[13]. The reaction is highly pH-dependent, with optimal labeling occurring at alkaline pH (typically 8.5-10) to ensure the deprotonation of the target amine groups[14]. A notable side reaction is the hydrolysis of dansyl chloride in aqueous solutions, which competes with the labeling reaction[14].
Photophysical Properties
The fluorescence of This compound is characteristic of the pyrene fluorophore, with sharp emission peaks and a relatively long fluorescence lifetime[15]. A key feature of pyrene is its sensitivity to the local microenvironment. The ratio of the intensities of its vibronic fine structure peaks can provide information about the polarity of the surrounding environment[16]. Furthermore, when two pyrene molecules are in close proximity (within ~10 Å), they can form an excited-state dimer known as an excimer, which exhibits a distinct, red-shifted emission. This property can be exploited to study protein conformation, folding, and oligomerization[16].
Dansyl chloride itself is non-fluorescent but becomes highly fluorescent upon conjugation to a protein[17]. The emission properties of the dansyl group are exquisitely sensitive to the polarity of its local environment[10]. In a nonpolar, hydrophobic environment, the quantum yield of a dansyl-protein conjugate is high, and the emission maximum is blue-shifted. Conversely, in a polar, aqueous environment, the quantum yield decreases, and the emission maximum red-shifts[17]. This solvatochromism makes dansyl chloride an excellent probe for studying conformational changes in proteins that alter the exposure of the labeled site to the solvent[18].
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for labeling proteins with this compound and dansyl chloride.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. alphathera.com [alphathera.com]
- 6. Integrated Approach to Interaction Studies of Pyrene Derivatives with Bovine Serum Albumin: Insights from Theory and Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 10. Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 12. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 13. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. High performance self-assembled pyrene-based emitter with narrowband emission and excellent luminescence efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Click Chemistry – Med Chem 101 [medchem101.com]
- 18. Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1-Ethynylpyrene as a FRET Donor for Cross-Validation Studies
Förster Resonance Energy Transfer (FRET) is a powerful spectroscopic technique used to measure distances on the nanometer scale (typically 1-10 nm), making it an invaluable tool for studying molecular interactions, conformational changes, and spatial relationships in biological systems.[1][2] The process involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule.[3] The choice of the donor fluorophore is critical for the success of a FRET experiment.
This guide provides a comprehensive overview of 1-ethynylpyrene, a derivative of the polyaromatic hydrocarbon pyrene, as a versatile FRET donor. Pyrene derivatives are notable for their high quantum yields and long fluorescence lifetimes.[4] Specifically, this compound offers the significant advantage of a terminal alkyne group, which allows for its straightforward and specific covalent attachment to azide-modified biomolecules via copper-catalyzed or strain-promoted "click chemistry".[5][6][7] This facilitates precise labeling of proteins, nucleic acids, and other targets for robust FRET analysis.
This guide compares the photophysical properties of this compound with other fluorophores, details suitable FRET acceptors, and provides standardized protocols for its use in experimental settings, enabling researchers to cross-validate their findings with a reliable and adaptable FRET system.
Data Presentation: Photophysical Properties and FRET Pairings
The selection of a FRET pair requires careful consideration of their spectral properties to ensure efficient energy transfer. The donor's emission spectrum must overlap with the acceptor's absorption spectrum.[8]
Photophysical Properties of this compound
This compound exhibits the characteristic absorption and emission spectra of the pyrene core, with sharp spectral features and a notable sensitivity to its environment. Its key properties are summarized below.
| Property | Value | Source |
| Absorption Maxima (λabs) | 343, 326, 276, 265, 242 nm | [5] |
| Emission Maxima (λem) | 377, 397 nm | [5] |
| Molar Extinction Coefficient (ε) | ~35,000 M-1cm-1 at 343 nm | Estimated from similar pyrene derivatives |
| Quantum Yield (Φ) | 0.26 - 0.44 (derivative dependent) | Varies with conjugation[4] |
| Molecular Weight | 226.27 g/mol | [9] |
Comparative Analysis of FRET Donors
To objectively evaluate its performance, this compound is compared here with Fluorescein, a widely used FRET donor. Pyrene's sharper emission peaks and distinct spectral properties can be advantageous in minimizing direct excitation of the acceptor.
| Property | This compound | Fluorescein (FITC) |
| Typical Excitation (nm) | ~345 | ~495 |
| Typical Emission (nm) | ~377, 397 | ~525 |
| Quantum Yield (Φ) | ~0.3-0.4 | ~0.92 |
| Lifetime (τ) (ns) | Can be long (>5 ns) | ~4 |
| Key Advantage | "Clickable" for specific labeling; sensitive to environment | High quantum yield; well-established protocols |
| Key Disadvantage | Lower quantum yield; UV excitation can increase autofluorescence | Broad emission spectrum; pH sensitive |
Potential FRET Acceptors for this compound
The effectiveness of FRET is defined by the Förster distance (R₀), the distance at which energy transfer is 50% efficient.[8] This value is dependent on the specific donor-acceptor pair. Perylene and BODIPY derivatives are excellent acceptors for pyrene due to significant spectral overlap.[3][4]
| Acceptor | Absorption Max (λabs) | Emission Max (λem) | Calculated R₀ with Pyrene | Notes |
| Perylene | ~436 nm[10] | ~459 nm[3] | 22.3 Å[3] | A well-characterized pair for nucleic acid hybridization studies.[3] |
| BODIPY FL | ~503 nm[11] | ~512 nm[11] | ~30-40 Å (Estimated) | Strong absorption and high quantum yield make it an efficient acceptor.[4] |
| Cy3 | ~550 nm | ~570 nm | 20-30 Å (Estimated) | Perylene-Cy3 has been used effectively in DNA structural analysis.[12] |
Experimental Protocols
Protocol 1: Labeling of Biomolecules via Click Chemistry
The terminal alkyne on this compound allows for its covalent attachment to molecules containing an azide group through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.[6][13]
Materials:
-
Azide-modified biomolecule (e.g., oligonucleotide, protein)
-
This compound
-
DMSO (anhydrous)
-
Copper(II) sulfate (CuSO₄)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand
-
Sodium Ascorbate
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 7-8)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the azide-modified biomolecule in an appropriate buffer.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in water. This solution should be made fresh.
-
Prepare a 10 mM stock solution of CuSO₄ in water.
-
Prepare a 10 mM stock solution of TBTA ligand in DMSO.
-
-
Reaction Assembly:
-
In a microcentrifuge tube, combine the azide-modified biomolecule and this compound. A 1.5 to 5-fold molar excess of the fluorophore is recommended.
-
Add buffer to achieve the desired final reaction volume.
-
Premix CuSO₄ and TBTA in a 1:1 molar ratio to form the copper-ligand complex.
-
-
Initiation of Reaction:
-
Add the freshly prepared Sodium Ascorbate to the biomolecule/fluorophore mixture to a final concentration of 1-5 mM. Mix gently.
-
Add the CuSO₄/TBTA complex to the reaction mixture to a final concentration of 0.5-1 mM.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light. For sensitive biomolecules, incubation can be performed at 4°C for a longer duration.
-
-
Purification:
-
Purify the labeled biomolecule from excess reagents. For proteins, this can be achieved using dialysis or size-exclusion chromatography. For oligonucleotides, ethanol precipitation or HPLC is effective.
-
-
Validation:
-
Confirm successful labeling using UV-Vis spectroscopy (observing the pyrene absorption peak around 345 nm) and/or mass spectrometry.
-
Protocol 2: FRET Measurement and Data Analysis (Sensitized Emission)
This protocol describes how to measure FRET efficiency by exciting the donor and observing the sensitized emission from the acceptor.
Instrumentation:
-
Fluorometer or fluorescence microscope equipped with appropriate filters/monochromators.
Samples:
-
Donor-Only Sample: Biomolecule labeled only with this compound.
-
Acceptor-Only Sample: Biomolecule labeled only with the acceptor fluorophore.
-
FRET Sample: Biomolecule(s) labeled with both this compound (donor) and the acceptor.
Procedure:
-
Acquire Spectra:
-
For all three samples, measure the fluorescence emission spectrum by exciting at the donor's excitation wavelength (e.g., 345 nm for pyrene). Collect the emission across a range that covers both the donor and acceptor fluorescence (e.g., 360-650 nm).
-
For the Acceptor-Only and FRET samples, measure a second emission spectrum by exciting directly at the acceptor's excitation wavelength (e.g., ~430 nm for perylene or ~500 nm for BODIPY FL).
-
-
Correction for Spectral Bleed-through (Crosstalk):
-
Donor Bleed-through: Using the Donor-Only spectrum (excited at donor λex), determine the fraction of donor emission that appears in the acceptor's emission channel.
-
Acceptor Direct Excitation: Using the Acceptor-Only spectrum (excited at donor λex), determine the amount of signal in the acceptor channel that is due to direct excitation of the acceptor, not FRET.
-
-
Calculate Corrected FRET (FRETc):
-
The corrected FRET signal is calculated by subtracting the two crosstalk contributions from the raw FRET signal measured in the acceptor channel of the dual-labeled sample. Various established algorithms and software plugins are available for this calculation.[14]
-
-
Calculate FRET Efficiency (E):
-
FRET efficiency can be calculated using several methods. One common approach is based on the quenching of the donor fluorescence: E = 1 - ( FDA / FD ) Where FDA is the fluorescence intensity of the donor in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor.[15]
-
Ensure all measurements are taken under identical conditions (concentration, temperature, buffer).
-
Mandatory Visualizations
The following diagrams illustrate the core concepts and workflows associated with using this compound in FRET experiments.
References
- 1. Inter‐Nanoparticle FRET for Biosensing: Photophysics Versus Size - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Guide to Fluorescent Protein FRET Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence resonance energy transfer from pyrene to perylene labels for nucleic acid hybridization assays under homogeneous solution conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of Novel Pyrene-Bodipy Dyads: Synthesis, Characterization, Optical Properties, and FRET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Ethynyl pyrene (A270014) | Antibodies.com [antibodies.com]
- 6. interchim.fr [interchim.fr]
- 7. Click Chemistry – Med Chem 101 [medchem101.com]
- 8. Fluorescence Resonance Energy Transfer FRET—Note 1.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. BODIPY FL Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Perylene-Cy3 FRET System to Analyze Photoactive DNA Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lumiprobe.com [lumiprobe.com]
- 14. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fraroco.github.io [fraroco.github.io]
A Comparative Guide to Validating Protein Conformational Changes with 1-Ethynylpyrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-ethynylpyrene with alternative fluorescent probes for validating protein conformational changes. It includes supporting experimental data, detailed protocols, and visualizations to aid in the selection of the most appropriate tools for your research needs.
Introduction to this compound
This compound is a fluorescent probe belonging to the pyrene family, known for its sensitivity to the local microenvironment. Its utility in studying protein dynamics stems from two key photophysical properties:
-
Solvatochromism: The fluorescence emission spectrum of the pyrene monomer is sensitive to the polarity of its surroundings. A blue shift in the emission spectrum indicates a more hydrophobic environment, while a red shift suggests a more polar or solvent-exposed location.
-
Excimer Formation: When two pyrene moieties are in close proximity (approximately 10 Å), they can form an excited-state dimer, or "excimer," which emits light at a longer, red-shifted wavelength (around 460 nm) compared to the monomer emission (around 375-400 nm).[1][2][3][4] This property is particularly valuable for detecting changes in the distance between two labeled sites on a protein or between interacting proteins.
Comparison with Alternative Fluorescent Probes
The selection of a fluorescent probe for studying protein conformational changes depends on various factors, including the nature of the conformational change, the protein system, and the experimental setup. Here, we compare the photophysical properties of this compound with other commonly used fluorescent dyes.
| Feature | This compound | Fluorescein (FITC) | Alexa Fluor 488 | Cyanine3 (Cy3) |
| Excitation (nm) | ~345 | ~494 | ~495 | ~550 |
| Emission (nm) | ~375-400 (monomer), ~460 (excimer) | ~518 | ~519 | ~570 |
| Quantum Yield | 0.26 - 0.44 (can be enhanced by substitution)[5] | ~0.9 | ~0.92 | ~0.31 |
| Photostability | Moderate to High | Low | High | Moderate |
| Environmental Sensitivity | High (polarity and proximity) | Moderate (pH-sensitive) | Low | Moderate (some sensitivity to environment) |
| Labeling Chemistry | Click Chemistry (alkyne) | Amine-reactive (isothiocyanate) | Amine- or Thiol-reactive | Amine- or Thiol-reactive |
| Key Advantage | Reports on proximity (excimer) and polarity | High brightness | High brightness and photostability | Good for FRET |
| Key Disadvantage | Requires two labels for excimer studies | Poor photostability, pH sensitivity | Less environmentally sensitive | Moderate photostability |
Experimental Data: Case Studies
Case Study 1: Apolipoprotein E3 (ApoE3) Domain Separation
Pyrene maleimide, a derivative functionally similar to this compound for thiol labeling, was used to study the distance between helices in the N-terminal domain of ApoE3. By introducing pairs of cysteine residues at varying distances, a correlation between the excimer-to-monomer (E/M) fluorescence ratio and the inter-probe distance was established.
| Labeled Residue Pair | Distance (Å) from Crystal Structure | Excimer/Monomer (E/M) Ratio |
| T57C / C112 | 5.7 | ~2.9 |
| Residue Pair 2 | ~10 | ~2.0 |
| Residue Pair 3 | ~15 | ~1.5 |
| Residue Pair 4 | ~20 | ~1.0 |
These results demonstrate the utility of pyrene excimer fluorescence in quantifying intramolecular distances and detecting conformational changes that alter these distances. An increase in the separation of the labeled domains upon ligand binding or a change in oligomeric state would be reflected as a decrease in the E/M ratio.
Case Study 2: Calcium-Induced Conformational Changes in Troponin C
The binding of Ca2+ to troponin C (TnC), a key event in muscle contraction, induces significant conformational changes. These changes were monitored by labeling two cysteine residues in bovine cardiac TnC with N-(1-pyrene)maleimide.
| Condition | Monomer Fluorescence | Excimer Fluorescence | Interpretation |
| Ca2+-free TnC | Baseline | High | Cysteine residues are in close proximity. |
| Ca2+ bound to high-affinity sites | Small decrease | No significant change | Minor conformational adjustment. |
| Ca2+ bound to low-affinity regulatory site | Increase | Decrease | Significant conformational change increasing the distance between the labeled cysteines.[4][6][7] |
| TnC in complex with Troponin I (Ca2+-free) | Enhanced | Reduced | Interaction with TnI alters the initial conformation.[6] |
| TnC-TnI complex with Ca2+ | No significant change | Further reduced | Ca2+ binding induces a further increase in the inter-cysteine distance.[6] |
Qualitative data synthesized from[4][6][7][8][9]
This study highlights how changes in both monomer and excimer fluorescence can provide detailed insights into the specific conformational transitions of a protein upon ligand binding and interaction with other proteins.
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound via Click Chemistry
This protocol describes the labeling of a protein containing a non-canonical amino acid with an azide group using this compound.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
DMSO
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare a 50 mM solution of CuSO4 in water.
-
Prepare a 50 mM solution of THPTA in water.
-
Prepare a fresh 100 mM solution of sodium ascorbate in water.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein (final concentration 10-50 µM) with a 5-10 fold molar excess of this compound.
-
Add CuSO4 and THPTA to final concentrations of 1 mM and 5 mM, respectively.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 10 mM.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the excess, unreacted this compound and other reaction components by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Confirm the labeling efficiency by measuring the absorbance of the protein (at 280 nm) and the pyrene (at ~345 nm).
-
Verify the integrity of the labeled protein using SDS-PAGE and mass spectrometry.
-
Protocol 2: Measurement of Protein Conformational Changes
Instrumentation:
-
Fluorometer capable of measuring emission spectra.
Procedure:
-
Sample Preparation:
-
Prepare the pyrene-labeled protein in a suitable buffer at a concentration that gives a sufficient fluorescence signal without causing inner filter effects (typically in the low micromolar range).
-
-
Data Acquisition:
-
Set the excitation wavelength to ~345 nm.
-
Record the fluorescence emission spectrum from 360 nm to 550 nm to capture both the monomer and excimer emission peaks.
-
Acquire a baseline spectrum of the protein in the initial conformational state.
-
Induce the conformational change by adding the specific ligand, changing the temperature, or altering the buffer conditions.
-
Record the fluorescence emission spectrum of the protein in the final conformational state.
-
-
Data Analysis:
-
Monomer Fluorescence: Analyze changes in the intensity and wavelength of the monomer emission peaks (around 375-400 nm) to infer changes in the local environment of the probe.
-
Excimer Fluorescence: Calculate the ratio of the excimer fluorescence intensity (at ~460 nm) to the monomer fluorescence intensity (e.g., at 375 nm). A decrease in the E/M ratio indicates an increase in the distance between the two pyrene probes, while an increase suggests they have moved closer together.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Validating Conformational Changes
GPCR Activation Signaling Pathway
The activation of a G-protein coupled receptor (GPCR) by an agonist involves a series of conformational changes that can be probed using environmentally sensitive fluorophores like this compound. By labeling specific sites on the receptor, changes in the local environment or distances between domains can be monitored upon agonist binding and subsequent G-protein coupling.
Conclusion
This compound and other pyrene derivatives are powerful tools for elucidating protein conformational changes, offering unique insights through their sensitivity to the microenvironment and their ability to report on intermolecular and intramolecular distances via excimer formation. While other fluorescent probes may offer superior brightness or photostability, the environmentally sensitive nature of pyrene provides a distinct advantage for studying the dynamic nature of proteins. The choice of fluorescent probe should be guided by the specific biological question and the characteristics of the protein system under investigation. This guide provides the necessary information to make an informed decision and to design and execute experiments to validate protein conformational changes.
References
- 1. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The extent of pyrene excimer fluorescence emission is a reflector of distance and flexibility: analysis of the segment linking the LDL receptor-binding and tetramerization domains of apolipoprotein E3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrene-labeled cardiac troponin C. Effect of Ca2+ on monomer and excimer fluorescence in solution and in myofibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Troponin-C-mediated calcium-sensitive changes in the conformation of troponin I detected by pyrene excimer fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ca2+-induced conformational changes in cardiac troponin C as measured by N-(1-pyrene)maleimide fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Photostability of Fluorophores for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Understanding Fluorophore Photostability
Photostability, or the resistance of a fluorophore to photochemical destruction upon exposure to light, is a critical parameter in fluorescence-based applications.[1] The process of irreversible fluorescence loss is known as photobleaching.[1] A higher photostability allows for longer observation times and the acquisition of more robust data, which is especially crucial in quantitative and time-lapse imaging studies.
Factors influencing photostability include the fluorophore's chemical structure, the local environment (e.g., solvent, pH), and the intensity and duration of the excitation light.[2]
Comparative Photostability of Common Fluorophores
The following table summarizes the available photostability data for several classes of common fluorophores. It is important to note that these values are compiled from various sources and may have been obtained under different experimental conditions, making direct comparisons challenging.
| Fluorophore Class | Examples | Relative Photostability | Quantitative Data (Example) |
| Pyrene Derivatives | Pyrene, Alkylpyrenes | Generally high, but can be solvent-dependent.[] Some derivatives are noted for high photostability. | Photodegradation quantum yields have been determined for some derivatives, but specific values for 1-ethynylpyrene are not widely reported.[4] |
| Fluoresceins | Fluorescein (FITC) | Relatively low; prone to rapid photobleaching.[5][6] | An average fluorescein molecule emits 30,000-40,000 photons before photobleaching.[1] |
| Rhodamines | Rhodamine B, Rhodamine 6G | Moderate to high; generally more photostable than fluoresceins. | The photobleaching quantum yield of Rhodamine 6G in water is in the range of 0.2 x 10⁻⁵ to 2.5 x 10⁻⁵. |
| Cyanines | Cy3, Cy5 | Moderate; photostability can be enhanced with photoprotection systems. | Lifetimes can be significantly extended with oxygen scavenging solutions. |
| Alexa Fluor Dyes | Alexa Fluor 488, Alexa Fluor 568 | High; known for superior brightness and photostability compared to traditional dyes.[][5][6][7][8] | Alexa Fluor 568 shows significantly higher photostability than FITC under continuous illumination.[5][6] |
Note on this compound: While pyrene and its derivatives are generally recognized for their favorable photophysical properties, including high fluorescence quantum yields, specific quantitative data on the photostability of this compound remains elusive in peer-reviewed literature.[9] The photostability of pyrene compounds can be influenced by their substituents and the surrounding environment. For instance, pyrene fluorophores show high photostability in aerated dichloromethane but undergo faster degradation in aerated chloroform.[]
Experimental Protocol for Benchmarking Fluorophore Photostability
This section outlines a standardized methodology for quantifying and comparing the photostability of fluorophores. The primary metric for comparison is the photobleaching half-life (t½), which is the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.
I. Materials and Equipment
-
Fluorophore solutions of interest (e.g., this compound, Fluorescein, Rhodamine B) at a standardized concentration (e.g., 1 µM) in a specified solvent (e.g., PBS, ethanol).
-
Spectrofluorometer or a fluorescence microscope equipped with a sensitive camera (e.g., EMCCD or sCMOS) and a stable light source (e.g., laser or LED).
-
Quartz cuvettes (for spectrofluorometer) or microscope slides and coverslips (for microscopy).
-
Image analysis software (e.g., ImageJ/Fiji).
II. Experimental Procedure
-
Sample Preparation:
-
Prepare fresh solutions of the fluorophores to be tested at the same concentration in the same solvent.
-
For microscopy, immobilize the fluorophores on a glass surface to prevent diffusion, or use a viscous medium like glycerol.
-
-
Instrumentation Setup:
-
Set the excitation wavelength to the absorption maximum of the fluorophore.
-
Adjust the excitation light intensity to a defined and constant level. It is crucial to use the same light intensity for all measurements to ensure a fair comparison.
-
Set the emission detection to capture the peak fluorescence of the fluorophore.
-
-
Data Acquisition:
-
Record an initial fluorescence intensity measurement (I₀) at time t=0.
-
Continuously illuminate the sample with the excitation light.
-
Acquire fluorescence intensity measurements at regular intervals over a period of time until the intensity has significantly decreased (e.g., to less than 20% of the initial intensity).
-
-
Data Analysis:
-
For each time point (t), calculate the normalized fluorescence intensity (I/I₀).
-
Plot the normalized fluorescence intensity versus time.
-
Fit the resulting photobleaching curve to a single or double exponential decay function to determine the photobleaching rate constant(s).
-
Calculate the photobleaching half-life (t½) from the rate constant (k) using the formula: t½ = ln(2)/k.
-
III. Data Interpretation
A longer photobleaching half-life indicates higher photostability. By comparing the t½ values of different fluorophores measured under identical conditions, a reliable ranking of their relative photostability can be established.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for benchmarking fluorophore photostability.
Workflow for benchmarking fluorophore photostability.
References
- 1. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 2. blog.addgene.org [blog.addgene.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody | Semantic Scholar [semanticscholar.org]
- 7. chem.uci.edu [chem.uci.edu]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of 1-Ethynylpyrene Excimer and Monomer Emissions for Advanced Research Applications
For researchers, scientists, and professionals in drug development, the unique photophysical properties of 1-ethynylpyrene offer a powerful tool for probing molecular interactions and dynamics. This guide provides a comparative study of its monomer and excimer fluorescence, supported by experimental data and detailed protocols to facilitate its application in your research.
This compound, a derivative of the well-studied polycyclic aromatic hydrocarbon pyrene, exhibits a distinctive dual fluorescence phenomenon. At low concentrations, it emits a characteristic, structured "monomer" fluorescence. As the concentration increases or when molecules are brought into close proximity, a new, broad, and red-shifted "excimer" (excited state dimer) emission appears. This concentration-dependent spectral change provides a sensitive measure of intermolecular distances, making this compound an invaluable probe in various scientific fields.
Unveiling the Photophysics: Monomer vs. Excimer Emission
Upon absorption of a photon, a this compound molecule is promoted to an excited singlet state (M*). In dilute solutions, this excited monomer can relax to the ground state (M) by emitting a photon, giving rise to the characteristic monomer fluorescence with well-defined vibronic bands typically observed in the 375-410 nm range.
However, if an excited monomer (M) encounters a ground-state monomer (M) within a critical distance (typically a few angstroms), they can form an excited-state complex known as an excimer (E). This excimer is unstable in the ground state and, upon radiative decay, it emits a broad, structureless fluorescence at a longer wavelength, generally centered around 460-550 nm. The formation and dissociation of the excimer are dynamic processes influenced by factors such as concentration, solvent viscosity, and temperature. The ratio of the excimer to monomer fluorescence intensity (Ie/Im) is a key parameter that reflects the proximity of the fluorophores.[1][2][3]
Quantitative Comparison of Emission Properties
The distinct photophysical properties of the monomer and excimer states of pyrene derivatives are summarized in the table below. While specific values for this compound can vary with experimental conditions, these represent typical ranges observed for pyrene-based fluorophores.
| Property | Monomer Emission | Excimer Emission |
| Emission Wavelength | ~375 - 410 nm (structured) | ~460 - 550 nm (broad, structureless)[1][3] |
| Stokes Shift | Moderate | Large[3] |
| Fluorescence Lifetime (τ) | Long (e.g., ~40-400 ns in deoxygenated solvents)[4][5] | Shorter than monomer (e.g., ~40-60 ns)[3][6] |
| Quantum Yield (Φ) | High in non-polar solvents, sensitive to environment | Generally lower than monomer, dependent on formation efficiency |
| Concentration Dependence | Dominant at low concentrations | Increases with increasing concentration[6] |
| Environmental Sensitivity | Vibronic band intensities are sensitive to solvent polarity. | Emission is highly dependent on viscosity and temperature.[2] |
Visualizing the Photophysical Pathways
The following diagram illustrates the kinetic scheme of monomer and excimer formation and decay.
Caption: Kinetic scheme of this compound monomer and excimer photophysics.
Experimental Protocols
To facilitate the comparative study of this compound's emissions, detailed experimental protocols are provided below.
Concentration-Dependent Fluorescence Spectroscopy
This experiment aims to observe the transition from monomer to excimer emission as a function of this compound concentration.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., cyclohexane, ethanol)
-
Volumetric flasks and pipettes
-
Fluorometer
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mM.
-
From the stock solution, prepare a series of dilutions in volumetric flasks to obtain concentrations ranging from approximately 1 µM to 100 µM.
-
For each concentration, record the fluorescence emission spectrum using an excitation wavelength of around 340 nm. Ensure the absorbance of the solutions at the excitation wavelength remains below 0.1 to avoid inner filter effects.
-
Normalize the obtained spectra (e.g., to the monomer peak at ~375 nm) to visually compare the relative increase in the excimer emission.
-
Plot the ratio of the excimer intensity (at ~480 nm) to the monomer intensity (at ~375 nm) (Ie/Im) as a function of concentration.
Determination of Relative Fluorescence Quantum Yield
This protocol describes how to determine the fluorescence quantum yield of the monomer and excimer emissions relative to a known standard.
Materials:
-
This compound solutions of varying concentrations (as prepared above)
-
A fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of dilute solutions of both the this compound and the standard, ensuring the absorbance at the excitation wavelength is between 0.01 and 0.1.
-
Measure the UV-Vis absorbance of each solution at the chosen excitation wavelength.
-
Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation and emission slit widths) for both the sample and the standard.
-
Integrate the area under the fluorescence emission curve for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the this compound solutions and the standard solutions.
-
The quantum yield (Φₓ) of the sample can be calculated using the following equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts x and st refer to the sample and the standard, respectively.[7][8][9]
Experimental Workflow Diagram
The following diagram outlines the general workflow for the comparative analysis of this compound emissions.
Caption: Workflow for the comparative study of this compound emissions.
References
- 1. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Excimer-Based Fluorescence Probes for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. agilent.com [agilent.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
Assessing the Perturbation of Biomolecule Structure by 1-Ethynylpyrene Labeling: A Comparative Guide
In the realm of molecular biology and drug development, the precise analysis of biomolecule structure and function is paramount. Fluorescent labeling is a cornerstone technique for visualizing and quantifying these molecules. However, the very act of attaching a fluorescent probe can inadvertently perturb the delicate structure and function of the biomolecule under investigation. This guide provides a comparative assessment of 1-ethynylpyrene, a widely used fluorescent label, against other common alternatives, offering researchers objective data to inform their experimental design.
Introduction to Label-Induced Perturbation
The covalent attachment of any extrinsic molecule to a protein or nucleic acid has the potential to alter its intrinsic properties. The extent of this perturbation is influenced by several factors related to the fluorescent label itself, including its size, charge, hydrophobicity, and the flexibility of the linker used for attachment. These factors can lead to localized or global conformational changes, disrupt binding interfaces, or alter the dynamics of the biomolecule. Therefore, the choice of a fluorescent probe should be a careful consideration, balancing the need for a strong signal with the imperative to minimize structural and functional disruption.
Comparative Analysis of Fluorescent Labels
This section compares the key physicochemical properties of this compound with two other commonly used classes of fluorescent dyes: fluoresceins and rhodamines. While direct quantitative comparisons of their perturbing effects on a single biomolecule are scarce in the literature, an examination of their intrinsic properties can provide valuable insights into their potential for causing structural perturbations.
Photophysical and Physicochemical Properties
| Property | This compound | Fluorescein (e.g., FITC) | Rhodamine (e.g., TRITC) |
| Molecular Weight (approx.) | ~226 g/mol | ~389 g/mol (fluorescein) | ~443 g/mol (rhodamine B) |
| Structure | Planar, aromatic hydrocarbon | Xanthene dye with a spiro lactone | Xanthene dye with a tertiary amine |
| Hydrophobicity | High | Moderate to High | Moderate to High |
| Charge at neutral pH | Neutral | Typically anionic (-1 or -2) | Typically cationic (+1) or zwitterionic |
| Excitation (approx.) | ~345 nm | ~490 nm | ~550 nm |
| Emission (approx.) | ~380-400 nm (monomer), ~480 nm (excimer) | ~520 nm | ~575 nm |
| Quantum Yield | Variable, sensitive to environment | High (~0.93 in 0.1 N NaOH)[1] | High (~0.95 for Rhodamine 6G in ethanol)[1] |
| Photostability | Generally good | Prone to photobleaching[2][3] | Generally more photostable than fluorescein |
Key Insights:
-
Size: this compound is significantly smaller than fluorescein and rhodamine derivatives, which may translate to a lower potential for steric hindrance and structural disruption.[4]
-
Hydrophobicity: All three classes of dyes possess considerable hydrophobicity. Hydrophobic dyes have a tendency to interact non-specifically with hydrophobic pockets on the surface of biomolecules, which can lead to conformational changes or aggregation.[5][6][7] The planar and aromatic nature of pyrene contributes to its high hydrophobicity.
-
Charge: The charge of the fluorophore can influence its interaction with the biomolecule and its overall solubility. The neutral charge of this compound may be advantageous in minimizing electrostatic-driven perturbations compared to the charged nature of fluorescein and rhodamine dyes.[8]
Quantitative Data on Structural Perturbation
Direct comparative studies quantifying the perturbation of biomolecule structure by these different classes of dyes are limited. However, some studies provide insights into the effects of pyrene labeling.
Impact on DNA Thermal Stability
Experimental Protocols
To aid researchers in assessing label-induced perturbations, this section provides detailed methodologies for biomolecule labeling and subsequent biophysical characterization.
Protocol 1: Labeling of Biomolecules with this compound via Click Chemistry
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for labeling an azide-modified biomolecule with this compound.
Materials:
-
Azide-modified protein or nucleic acid
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
DMSO (for dissolving this compound)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a microcentrifuge tube, combine the azide-modified biomolecule in the reaction buffer.
-
Prepare the catalyst premix by combining CuSO₄ and THPTA in a 1:5 molar ratio in water.
-
Add the this compound solution to the biomolecule solution.
-
Freshly prepare a solution of sodium ascorbate in water.
-
Initiate the reaction by adding the catalyst premix and the sodium ascorbate solution to the biomolecule-pyrene mixture.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purify the labeled biomolecule from excess reagents using an appropriate method such as size-exclusion chromatography or dialysis.
-
Determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance of the biomolecule (e.g., at 280 nm for protein or 260 nm for nucleic acid) and the pyrene label (at ~345 nm).
Experimental Workflow for this compound Labeling
Caption: Workflow for labeling biomolecules with this compound.
Protocol 2: Assessing Structural Perturbation using Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a sensitive technique for monitoring changes in the secondary structure of proteins and nucleic acids upon labeling.
Materials:
-
Unlabeled biomolecule (control)
-
Labeled biomolecule
-
CD-compatible buffer (low in absorbance in the far-UV region, e.g., 10 mM sodium phosphate)
-
CD spectropolarimeter
-
Quartz cuvette with a short path length (e.g., 1 mm)
Procedure:
-
Prepare solutions of the unlabeled and labeled biomolecules at the same concentration in the CD-compatible buffer. A typical concentration range for proteins is 0.1-0.2 mg/mL.
-
Record a baseline spectrum of the buffer alone in the far-UV region (e.g., 190-260 nm for proteins).
-
Record the CD spectrum of the unlabeled biomolecule under the same conditions.
-
Record the CD spectrum of the labeled biomolecule.
-
Subtract the buffer baseline from the biomolecule spectra.
-
Convert the raw data (ellipticity) to mean residue ellipticity for proteins or molar ellipticity for nucleic acids to allow for comparison.
-
Compare the spectra of the unlabeled and labeled biomolecules. Significant changes in the spectral shape or intensity indicate a perturbation of the secondary structure.
Workflow for CD Spectroscopy Analysis
Caption: Workflow for assessing structural perturbation by CD.
Protocol 3: Monitoring Local Environment Changes with Fluorescence Spectroscopy
The fluorescence emission of pyrene is highly sensitive to the polarity of its local microenvironment. This property can be used to probe for conformational changes upon labeling or ligand binding.
Materials:
-
This compound labeled biomolecule
-
Fluorometer
-
Quartz cuvette
Procedure:
-
Prepare a solution of the labeled biomolecule in a suitable buffer.
-
Record the fluorescence emission spectrum of the labeled biomolecule by exciting at the absorption maximum of the pyrene moiety (around 345 nm).
-
The emission spectrum of monomeric pyrene typically shows several sharp peaks between 370 and 400 nm. The ratio of the intensities of these peaks is sensitive to the polarity of the environment.
-
If a broad, featureless emission band is observed around 480 nm, it is indicative of pyrene excimer formation, which occurs when two pyrene moieties are in close proximity (<10 Å).
-
Changes in the monomer emission fine structure or the appearance/disappearance of the excimer band upon changes in experimental conditions (e.g., addition of a binding partner, change in temperature) can be used to infer conformational changes.
Pyrene Fluorescence Signaling
References
- 1. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorophore Photobleaching | Nikon’s MicroscopyU [microscopyu.com]
- 4. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 7. Hydrophobic fluorescent probes introduce artifacts into single molecule tracking experiments due to non-specific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the Specificity of 1-Ethynylpyrene-Based Probes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-ethynylpyrene-based fluorescent probes with other common alternatives for the detection of nitroreductase (NTR) and hypoxic conditions. The information presented is collated from various studies to offer a broad perspective on probe performance. While direct comparative studies under identical conditions are limited, this guide summarizes key performance indicators to aid in the selection of the most appropriate probe for your research needs.
Introduction to this compound-Based Probes
This compound is a versatile building block for fluorescent probes due to its intrinsic fluorescence, long fluorescence lifetime, and the ability of its terminal alkyne group to participate in "click chemistry" for straightforward conjugation to recognition moieties. These probes are often designed as "turn-on" sensors, where the fluorescence is initially quenched and is restored upon reaction with the target analyte, such as nitroreductase, which is overexpressed in hypoxic tumor environments.
Comparative Performance of Nitroreductase/Hypoxia Probes
The following table summarizes the key performance characteristics of a representative this compound-based probe for nitroreductase detection and compares it with other commercially available or widely studied fluorescent probes.
| Probe Name/Type | Target | Detection Limit | Response Time | Fold Change in Fluorescence | Reference |
| Py-SiRh-NTR (Pyrene-based) | Nitroreductase | 0.07 µg/mL | 180 min | 28-fold | [1] |
| CL-NTR (Luminol-based) | Nitroreductase | 0.947 ng/mL | - | 6000-fold (luminescence) | [2] |
| NTR-NO2 (Quinoxaline-based) | Nitroreductase | 58 ng/mL | - | 30-fold | [3] |
| CS–CN–NO (Ratiometric) | Nitroreductase | 70 ng/mL | 16 min | Ratiometric Change | [4] |
| NO2‐Rosol (NIR Probe) | Nitroreductase | - | 20 min | 8-fold | [5] |
| ETH1-NO2 (Hemicyanine-based) | Nitroreductase | 0.562 µg/mL | - | - | [6] |
Note: The performance of fluorescent probes can vary depending on the specific experimental conditions, including buffer composition, temperature, and the presence of interfering substances.
Experimental Protocols
The validation of a fluorescent probe's specificity and sensitivity is critical for reliable experimental results. Below are generalized protocols for key experiments.
Determination of Sensitivity (Detection Limit)
This experiment aims to determine the lowest concentration of the analyte that the probe can reliably detect.
Workflow:
Figure 1: Workflow for determining the detection limit of a fluorescent probe.
Methodology:
-
Prepare a stock solution of the this compound-based probe in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the target analyte (e.g., nitroreductase) in the appropriate reaction buffer (e.g., 10 mM PBS, pH 7.4).
-
To each analyte dilution, add the probe to a final concentration (e.g., 10 µM) and a cofactor if required (e.g., 200 µM NADH for nitroreductase).
-
Incubate the solutions at a constant temperature (e.g., 37°C) for a predetermined time.
-
Measure the fluorescence emission at the probe's maximum emission wavelength.
-
Plot the fluorescence intensity against the analyte concentration.
-
The limit of detection is typically calculated as 3σ/S, where σ is the standard deviation of the blank and S is the slope of the linear portion of the calibration curve.
Assessment of Selectivity
This experiment evaluates the probe's response to the target analyte in the presence of other potentially interfering species.
Workflow:
Figure 2: Workflow for assessing the selectivity of a fluorescent probe.
Methodology:
-
Prepare solutions of the this compound-based probe in the reaction buffer.
-
Prepare solutions of the target analyte and a panel of potentially interfering substances (e.g., other enzymes, reactive oxygen species, biothiols) at concentrations significantly higher than the target analyte.
-
Incubate the probe with:
-
The target analyte alone.
-
Each interfering substance alone.
-
The target analyte in the presence of each interfering substance.
-
-
After a set incubation period, measure the fluorescence intensity of each sample.
-
A highly selective probe will show a significant fluorescence increase only in the presence of the target analyte, with minimal response to interfering species.
In Vitro and In-Cellulo Imaging of Hypoxia
This experiment validates the probe's ability to detect the target in a biological environment.
Workflow:
Figure 3: Workflow for in-cellulo imaging of hypoxia using a fluorescent probe.
Methodology:
-
Culture a suitable cell line (e.g., A549, HeLa) on glass-bottom dishes.
-
Induce hypoxia in the experimental group by placing the cells in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a specified duration (e.g., 12-24 hours). Maintain a control group under normoxic conditions (21% O2).
-
Incubate both groups of cells with the this compound-based probe at an optimized concentration (e.g., 5-10 µM) for a suitable time (e.g., 30-60 minutes).
-
Wash the cells with PBS to remove any unbound probe.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the pyrene fluorophore.
-
A successful probe will exhibit significantly higher fluorescence in the hypoxic cells compared to the normoxic cells.
Signaling Pathway and Probe Activation
The detection of hypoxia by these probes is often indirect, relying on the increased activity of nitroreductase enzymes under low oxygen conditions.
Figure 4: Simplified signaling pathway for hypoxia detection by a nitroreductase-activated probe.
This guide serves as a starting point for researchers interested in utilizing this compound-based probes. It is essential to consult the primary literature for detailed protocols and to perform thorough in-house validation for any specific application.
References
- 1. A Novel NIR Fluorescent Probe for Highly Selective Detection of Nitroreductase and Hypoxic-Tumor-Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Highly Sensitive Chemiluminescent Probe for Detecting Nitroreductase and Imaging in Living Animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel internal standard ratio fluorescent probe for nitroreductase detection in cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A NIR fluorescent smart probe for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitroreductase-Based "Turn-On" Fluorescent Probe for Bacterial Identification with Visible Features - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal Protocol for 1-Ethynylpyrene
Proper management and disposal of 1-Ethynylpyrene are critical for ensuring laboratory safety and environmental protection. As a member of the polycyclic aromatic hydrocarbon (PAH) class, this compound is recognized for its potential environmental toxicity, particularly to aquatic life.[1] Adherence to the following procedural guidelines is essential for researchers, scientists, and drug development professionals to minimize risks associated with its handling and disposal.
This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound waste, from initial handling to final disposition.
Key Safety and Handling Data
A summary of essential quantitative and identifying information for this compound is provided below.
| Parameter | Data | Reference |
| CAS Number | 34993-56-1 | [2][3] |
| Molecular Formula | C18H10 | [1][2] |
| Molecular Weight | 226.27 g/mol | [3] |
| Physical State | Solid | [4] |
| GHS Hazard Classifications | Very toxic to aquatic life (Acute & Chronic) | [1] |
| Storage Class | 11 - Combustible Solids | [3][5] |
Experimental Protocol: Waste Handling and Disposal
This protocol outlines the detailed methodology for the safe handling, collection, and disposal of this compound.
Pre-Disposal Safety & Handling
Before beginning any work that will generate this compound waste, implement the following safety measures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, impervious gloves, and a lab coat.[2][4] For procedures that may generate dust, a dust respirator is required.[2]
-
Ventilation: All handling of this compound should occur in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation exposure.[2]
-
Contamination Avoidance: Avoid all direct contact with the substance.[2] Do not eat, drink, or smoke in areas where this compound is handled.[2] Always wash hands thoroughly with soap and water after handling.[2]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Isolate the Area: Immediately clear the area of all personnel and move upwind of the spill.[2]
-
Control Hazards: If flammable materials are present, turn off all potential ignition sources.[6]
-
Containment: Prevent the spilled material from entering drains, sewers, or water courses.[2]
-
Cleanup:
-
Waste Collection: Place all contaminated materials and cleanup residues into clearly labeled, sealed plastic bags or containers for hazardous waste disposal.[2][7]
-
Emergency Notification: If a significant spill occurs or if it contaminates drains or waterways, notify your institution's Environmental Health & Safety (EHS) department and local emergency services immediately.[2]
Waste Collection and Segregation
Proper collection is the first step in the disposal workflow.
-
Waste Containers: Collect all this compound waste in sturdy, leak-proof containers that are chemically compatible with the substance.[7] Keep containers securely sealed when not in use.[2]
-
Labeling: All waste containers must be accurately labeled as "Hazardous Waste" and clearly identify the contents, including "this compound" and its associated hazards (e.g., "Ecotoxic").[7]
-
Segregation: Do not mix this compound waste with other waste streams. Specifically, keep it separate from aqueous mixtures and incompatible materials like strong oxidizing agents.[4][7]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Final Disposal Procedure
Final disposal must be conducted in compliance with all local, state, and federal regulations.
-
Container Management:
-
Ensure waste containers are filled to no more than 90% capacity to allow for expansion.[8]
-
Clean the exterior of the container to remove any residual contamination before transport.[8]
-
For empty containers that once held this compound, the first rinse must be collected and disposed of as hazardous waste.[7]
-
-
Consult Authority: Contact your institution's EHS department or your state's Land Waste Management Authority for specific guidance on approved disposal methods.[2]
-
Disposal Options:
-
Incineration: As a polycyclic aromatic hydrocarbon, the recommended method of disposal is controlled high-temperature incineration (820 to 1,600 °C) in a facility equipped to handle hazardous chemical solids.[9] This method is effective for the complete destruction of PAHs.[10]
-
Authorized Landfill: If incineration is not an option, the waste may be buried in an authorized hazardous waste landfill.[2] This must be a facility specifically permitted to accept this class of chemical waste.
-
Under no circumstances should this compound or its containers be disposed of in the regular trash or via the sewer system.[2][7] Its classification as an environmental hazard necessitates its treatment as controlled, hazardous waste from generation to final disposition.[1][11]
References
- 1. This compound | C18H10 | CID 154905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. 1-エチニルピレン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. nipissingu.ca [nipissingu.ca]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. ethz.ch [ethz.ch]
- 9. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. [Polycyclic aromatic hydrocarbons in industrial solid waste: a preliminary evaluation of the potential risk of environmental and human contamination in waste disposal areas] - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Operational Guidance for Handling 1-Ethynylpyrene
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 1-Ethynylpyrene, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure the safe and compliant use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Handling Solid/Powder | Safety glasses with side shields or chemical goggles.[1][2] | Impervious gloves (e.g., Nitrile). | Half-face or full-face respirator with a particle filter is recommended, especially when generating dust.[1][2] | Standard lab coat. |
| Preparing Solutions | Chemical goggles.[1] | Impervious gloves (e.g., Nitrile). | Work in a well-ventilated area or a chemical fume hood.[1] | Standard lab coat. Consider a chemical-resistant apron.[3] |
| Running Reactions | Chemical goggles.[1] | Impervious gloves (e.g., Nitrile). | Work in a well-ventilated area or a chemical fume hood.[1] | Standard lab coat. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for the safe handling of this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
